molecular formula C9H11ClN2O4 B597657 4-Nitro-D-phenylalanine hydrochloride CAS No. 147065-06-3

4-Nitro-D-phenylalanine hydrochloride

Katalognummer: B597657
CAS-Nummer: 147065-06-3
Molekulargewicht: 246.647
InChI-Schlüssel: XNPWOQZTJFYSEI-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-D-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O4 and its molecular weight is 246.647. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWOQZTJFYSEI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679918
Record name 4-Nitro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147065-06-3
Record name 4-Nitro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitro-D-phenylalanine hydrochloride, a non-canonical amino acid of significant interest in contemporary chemical and biomedical research. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and critical applications of this versatile compound, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Nitrated Amino Acid

4-Nitro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, featuring a nitro group (-NO₂) at the para position of the phenyl ring. The introduction of this electron-withdrawing group dramatically alters the molecule's electronic properties, creating a unique building block for chemical synthesis and a powerful tool for biological investigation. Its hydrochloride salt form enhances stability and improves aqueous solubility, making it more amenable to handling and use in various experimental settings.

This compound's utility stems from several key features imparted by the nitro group: it can serve as a chromophore for spectroscopic analysis, a precursor for the corresponding amine via reduction, and, most notably, a bioreductive trigger for hypoxia-activated prodrugs.[1] As such, this compound is not merely a structural analogue but a functionally distinct molecule with broad applications in peptide chemistry, enzyme analysis, and the development of targeted therapeutics.[2][3]

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems. While data for the specific hydrochloride salt of the D-isomer is sparse, its properties can be understood in the context of the well-characterized free amino acid and its L-isomer counterpart.

PropertyDataSource(s)
IUPAC Name 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride[4]
Synonyms H-D-Phe(4-NO₂)-OH·HCl, p-Nitro-D-phenylalanine HCl[2]
CAS Number 147065-06-3[5]
Molecular Formula C₉H₁₁ClN₂O₄ (for the hydrochloride salt)[5]
Molecular Weight 246.65 g/mol (for the hydrochloride salt)
Appearance Faintly yellow or beige crystalline powder[2][6]
Melting Point 214-221 °C (for the monohydrate form)[2]
Optical Rotation [α]D20 = -7 ± 1° (c=1 in 5N HCl, for monohydrate)[2]
Solubility Soluble in aqueous acids, DMSO. The hydrochloride form exhibits enhanced water solubility compared to the free amino acid.[6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the electrophilic nitration of D-phenylalanine, followed by salt formation. The process requires careful control of reaction conditions to ensure regioselectivity and minimize by-product formation.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification & Salt Formation A D-Phenylalanine C Controlled Temperature (e.g., 0 °C) A->C B Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) B->C D Crude 4-Nitro-D-phenylalanine C->D Electrophilic Aromatic Substitution E Recrystallization (e.g., from water) D->E F Purified 4-Nitro-D-phenylalanine E->F G Dissolution in Ether/ Alcohol F->G I 4-Nitro-D-phenylalanine Hydrochloride (Product) G->I Precipitation H Dry HCl Gas or HCl in Ether H->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method adapted from established procedures for the nitration of phenylalanine.[7][8]

  • Acid Mixture Preparation: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 volume ratio) while stirring, maintaining the temperature below 0 °C.[8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Nitration Reaction: Slowly add D-phenylalanine powder in portions to the cold, stirred mixed acid. The reaction is highly exothermic; meticulous temperature control at or near 0 °C is critical to favor para-substitution and prevent the formation of dinitrated or oxidized by-products. The reaction is typically stirred for several hours.[8]

  • Quenching and Precipitation: Pour the reaction mixture slowly onto crushed ice. This quenches the reaction and precipitates the product, which is less soluble in the now-diluted acidic solution.

  • Purification: Collect the crude product by filtration. The primary purification is achieved by recrystallization from hot water.[7] This step is crucial for removing unreacted starting material and isomeric by-products.

  • Salt Formation: Dissolve the purified 4-Nitro-D-phenylalanine free base in a suitable solvent like anhydrous ether. Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in ether. The hydrochloride salt will precipitate out of the non-polar solvent.

  • Final Product Isolation: Collect the precipitated this compound by filtration, wash with cold anhydrous ether, and dry under a vacuum.

Analytical Characterization
  • ¹H NMR Spectroscopy: Confirms the molecular structure. The aromatic region will show a characteristic AA'BB' pattern for the para-substituted ring, distinct from the signals of the starting material.

  • Mass Spectrometry: Verifies the molecular weight of the compound.[4]

  • HPLC (Chiral and Reverse-Phase): Determines the chemical and enantiomeric purity of the final product, which should typically be ≥98%.[2][3]

  • FT-IR Spectroscopy: Shows characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the carboxylic acid, and the amine hydrochloride.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in several advanced research areas.

Peptide Synthesis and Protein Engineering

As a non-canonical amino acid, it is incorporated into peptides to introduce novel functionalities.[2] The nitro group can modulate the peptide's conformation, stability, and receptor-binding affinity. Furthermore, the nitro group can be selectively reduced to an amine, providing a chemical handle for conjugating other molecules, such as fluorophores, cross-linkers, or drug payloads.

Biochemical Assays and Probes

The nitrophenyl group acts as a chromophore, making it useful in colorimetric or UV-Vis-based enzyme assays.[3][6] For instance, it can be incorporated into a peptide substrate for a protease. Cleavage of the peptide can lead to a detectable shift in the absorbance spectrum, allowing for the quantification of enzyme activity.

Hypoxia-Activated Prodrugs (HAPs)

This is one of the most compelling applications. Many solid tumors contain regions of low oxygen (hypoxia).[1] Cellular nitroreductase enzymes, which are often overexpressed in these hypoxic environments, can selectively reduce the nitro group of the compound.[1] This bio-reduction can be engineered to trigger the release of a potent cytotoxic agent specifically at the tumor site, minimizing damage to healthy, oxygenated tissues.[1]

Diagram: Mechanism of Hypoxia-Activated Prodrug Release

G cluster_0 Systemic Circulation (Normoxia) cluster_1 Tumor Microenvironment (Hypoxia) Prodrug_N Prodrug (4-Nitro-Phe-Effector) Inactive No Drug Release Prodrug_N->Inactive Remains Inactive (Stable) Prodrug_H Prodrug (4-Nitro-Phe-Effector) Reduction Reduction of Nitro Group (NO₂ → NHOH → NH₂) Prodrug_H->Reduction Enzymatic Action Enzyme Nitroreductase Enzymes Enzyme->Reduction ActiveDrug Active Effector Drug Released Reduction->ActiveDrug Cascade Release CellDeath Targeted Cell Death ActiveDrug->CellDeath

Sources

An In-Depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-D-phenylalanine hydrochloride is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a synthetic building block, its unique structural features—specifically the presence of a nitro group on the phenyl ring and its D-enantiomeric configuration—offer a versatile platform for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities.

The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, influencing molecular interactions and potentially enhancing binding affinities to biological targets. Furthermore, the nitro group can serve as a chemical handle for further functionalization or as a spectroscopic probe. The D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical structure, physicochemical properties, a detailed protocol for its application in solid-phase peptide synthesis, and essential safety information.

Chemical Structure and Identification

The definitive identification of this compound is crucial for its proper application and for ensuring the reproducibility of experimental results.

Chemical Name: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride Synonyms: 4-NO2-D-phe.hcl, H-D-Phe(4-NO2)-OH·HCl, (R)-4-Nitrophenylalanine Hydrochloride[1] CAS Number: 147065-06-3 [1]

The structure consists of a D-phenylalanine core with a nitro (-NO2) group substituted at the para (4-position) of the phenyl ring. The amine and carboxylic acid functional groups are present as a hydrochloride salt.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in various experimental settings. While specific data for the hydrochloride salt is not extensively reported, the properties of the closely related monohydrate and free amino acid forms provide valuable insights.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClN₂O₄-
Molecular Weight 246.65 g/mol -
Appearance Expected to be a faintly yellow to off-white powder[2]
Melting Point Data for the hydrochloride is not available. 4-Nitro-D-phenylalanine monohydrate melts at 214-221 °C. The L-form monohydrate melts at 245-251 °C. The DL-form melts at 236-237 °C.[2][3][4]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF, similar to other amino acid hydrochlorides. The free DL-amino acid is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
Optical Rotation Data for the hydrochloride is not available. For 4-Nitro-D-phenylalanine monohydrate: [α]D²⁰ = -7 ± 1° (c=1 in 5N HCl). For the L-form: [α]D²⁰ = +6.0 ± 1.5º (c=1 in 5N HCl).[2][5]

Note: The data presented in the table is largely based on related compounds and should be used as a guideline. Experimental verification of the properties for this compound is recommended.

Synthesis of 4-Nitro-D-phenylalanine

The synthesis of 4-nitrophenylalanine derivatives typically involves the nitration of the corresponding phenylalanine enantiomer. A common method employs a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures.[4] The general reaction scheme is as follows:

Synthesis D_Phe D-Phenylalanine Product 4-Nitro-D-phenylalanine D_Phe->Product Nitration @ 0°C Nitrating_Mixture Conc. H₂SO₄ / Conc. HNO₃ (Nitrating Agent) Final_Product 4-Nitro-D-phenylalanine hydrochloride Product->Final_Product Acidification HCl_gas HCl (gas or solution)

Figure 2. General synthesis pathway for this compound.

This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effects of the alkyl substituent on the benzene ring. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

4-Nitro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Fmoc protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage to the solid support.[6]

Workflow for Incorporation of Fmoc-4-Nitro-D-phenylalanine into a Peptide Chain

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin with growing peptide chain (Free N-terminus) Coupling Coupling: Fmoc-4-Nitro-D-Phe-OH + Coupling Reagents (e.g., HBTU/DIEA) Resin->Coupling Washing1 Washing (e.g., DMF) Coupling->Washing1 Capping Capping (Optional) (e.g., Acetic Anhydride/DIEA) Washing1->Capping Washing2 Washing (e.g., DMF) Capping->Washing2 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing2->Deprotection Washing3 Washing (e.g., DMF) Deprotection->Washing3 Next_Cycle Ready for next amino acid coupling Washing3->Next_Cycle

Figure 3. A typical cycle for the incorporation of Fmoc-4-Nitro-D-phenylalanine in SPPS.

Detailed Experimental Protocol: Incorporation of Fmoc-4-Nitro-D-phenylalanine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a 4-Nitro-D-phenylalanine residue using Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-4-Nitro-D-phenylalanine-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dithiothreitol (DTT) (if applicable)

  • Water, deionized

  • Diethyl ether, anhydrous

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-4-Nitro-D-phenylalanine-OH and a near-equimolar amount of a coupling agent (e.g., HBTU) in a minimal amount of DMF.

    • Add 6-10 equivalents of DIEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • After the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water). The composition of the cocktail may vary depending on the amino acid composition of the peptide.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse with plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

It is imperative to consult the Safety Data Sheet for any specific reagents used in conjunction with this compound and to follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in drug discovery and peptide chemistry. Its unique electronic and steric properties, combined with the inherent proteolytic resistance of the D-amino acid configuration, make it an attractive component for the design of novel therapeutic peptides. A thorough understanding of its chemical identity, physicochemical properties, and appropriate handling procedures is essential for its successful application in the laboratory. The detailed protocol for its incorporation into peptides via SPPS provides a practical framework for its use in creating custom peptides with potentially enhanced biological activity and stability. As research in peptide-based therapeutics continues to advance, the utility of specialized amino acids like this compound is expected to grow, paving the way for the development of next-generation drugs.

References

  • Chem-Impex. 4-Nitro-D-phenylalanine monohydrate. [Online]. Available: [Link]

  • Chem-Impex. 4-Nitro-L-phenylalanine. [Online]. Available: [Link]

  • Chem-Impex. 4-Nitro-DL-phenylalanine hydrate. [Online]. Available: [Link]

  • PubChem. 4-Nitrophenylalanine. [Online]. Available: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. Available: [Link]

  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Online]. Available: [Link]

  • Google Patents. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. [Online].
  • ResearchGate. The IR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV). [Online]. Available: [Link]

  • ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Online]. Available: [Link]

  • Syntegra. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Online]. Available: [Link]

  • ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Online]. Available: [Link]

  • ResearchGate. The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). [Online]. Available: [Link]

  • Breckland Scientific Supplies Ltd. Dl-Phenylalanine - SAFETY DATA SHEET. [Online]. Available: [Link]

  • Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. [Online]. Available: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Online]. Available: [Link]

  • ResearchGate. Study on the synthesis of L-4-nitrophenylalanine. [Online]. Available: [Link]

  • Taylor & Francis Online. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. [Online]. Available: [Link]

  • ACMEC Biochemical. H-D-Phe(4-NO2)-OH.HCl. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitro-D-phenylalanine hydrochloride, a critical non-canonical amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, analytical validation, and key applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Nitrated Amino Acid

This compound is the hydrochloride salt form of 4-Nitro-D-phenylalanine, a synthetic derivative of the essential amino acid D-phenylalanine. The introduction of a nitro group onto the phenyl ring at the para-position fundamentally alters the molecule's electronic, steric, and spectroscopic properties compared to its endogenous counterpart. This modification transforms it from a simple building block into a versatile tool for chemical biology, peptide chemistry, and pharmaceutical development. Its D-chiral configuration is particularly significant for designing peptides and peptidomimetics with enhanced stability against enzymatic degradation. This guide serves as a foundational resource for leveraging this compound's unique characteristics in advanced scientific applications.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application. The hydrochloride salt form enhances solubility in aqueous media and improves handling and stability compared to the free amino acid.

PropertyValueSource
Chemical Name (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Synonyms H-D-Phe(4-NO2)-OH·HCl, 4-NO2-D-phe.hcl[1]
CAS Number 147065-06-3[1][2]
Molecular Formula C₉H₁₀N₂O₄·HCl
Molecular Weight 246.65 g/mol Calculated
Appearance White to faintly yellow powder[3][4]
Purity Typically ≥97%
Storage Conditions 0–8 °C, protect from light and moisture[3][4]

Note: The molecular weight is calculated by adding the molecular weight of 4-Nitro-D-phenylalanine (210.19 g/mol ) and hydrochloric acid (36.46 g/mol ).

The presence of the nitro group makes the compound a strong chromophore, which is highly advantageous for UV-based quantification in analytical techniques like HPLC.[5][6]

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Nitro-D-phenylalanine is a classic example of electrophilic aromatic substitution, followed by conversion to its hydrochloride salt. Understanding this process is key to appreciating potential impurities and informing quality control strategies.

Causality Behind the Synthesis Protocol

The primary synthesis route involves the nitration of D-phenylalanine.[7][8] The choice of a mixed acid system (concentrated sulfuric and nitric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize the formation of dinitrated and other isomeric byproducts. The para-position is the major product due to the ortho,para-directing nature of the alkyl substituent on the benzene ring. Following nitration, simple treatment with hydrochloric acid in a suitable solvent yields the target hydrochloride salt.

Experimental Protocol: Synthesis
  • Nitration of D-Phenylalanine:

    • Slowly add D-phenylalanine to pre-chilled concentrated sulfuric acid at 0°C with constant stirring until fully dissolved.

    • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 2:1 v/v) and cool it to 0°C.[8]

    • Add the nitrating mixture dropwise to the D-phenylalanine solution, maintaining the temperature at or below 0°C.

    • Allow the reaction to stir for 2-3 hours at 0°C.[8]

    • Quench the reaction by pouring it slowly over crushed ice.

    • Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to precipitate the crude 4-Nitro-D-phenylalanine.

    • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from water can be performed for further purification.[7]

  • Conversion to Hydrochloride Salt:

    • Suspend the purified 4-Nitro-D-phenylalanine in a suitable organic solvent (e.g., diethyl ether or ethanol).

    • Bubble dry hydrogen chloride gas through the suspension or add a stoichiometric amount of concentrated HCl.

    • Stir until precipitation of the hydrochloride salt is complete.

    • Filter the solid product, wash with the solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Phenylalanine Step1 Nitration (H₂SO₄/HNO₃, 0°C) Start->Step1 Intermediate Crude 4-Nitro-D-phenylalanine Step1->Intermediate Step2 Purification (Recrystallization) Intermediate->Step2 Purified Pure 4-Nitro-D-phenylalanine Step2->Purified Step3 Salt Formation (HCl) Purified->Step3 End 4-Nitro-D-phenylalanine Hydrochloride Step3->End

Caption: Workflow for the synthesis of 4-Nitro-D-phenylalanine HCl.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stereochemical integrity of the material. Each analytical technique provides a unique and complementary piece of information, creating a self-validating quality control system.

ParameterMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and absence of isomeric impurities.Spectrum conforms to reference.[8]
Purity Reverse-Phase HPLCQuantifies the percentage of the main component and detects impurities.≥98% (by area %)[4][6]
Enantiomeric Purity Chiral HPLC or Optical RotationConfirms the correct D-stereoisomer and quantifies the L-enantiomer.[α]D²⁰ = -7 ± 1° (c=1 in 5N HCl) for monohydrate form[3]
Molecular Mass Mass Spectrometry (MS)Confirms the molecular weight of the parent ion.Matches theoretical mass ± tolerance.
Experimental Protocol: HPLC Purity Assay
  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 280 nm (due to the strong absorbance of the nitro group).[7]

  • Analysis: Inject the standard and sample solutions. Calculate purity based on the relative peak area of the main component.

Quality Control Workflow Diagram```dot

QCFlow

Caption: The relationship between the compound and its primary applications.

Conclusion

This compound is a powerful and versatile synthetic amino acid. Its value lies in the strategic placement of a nitro group on the D-enantiomer of phenylalanine, creating a molecule with unique spectroscopic, chemical, and biological properties. For researchers in peptide chemistry, enzymology, and drug discovery, a comprehensive understanding of its properties, synthesis, and analytical validation is essential for unlocking its full potential to advance scientific discovery.

References

  • Global Substance Registration System (GSRS). 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. [Link]

  • Sengupta, S., & Deb, S. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Organic Preparations and Procedures International, 38(4), 404-407. [Link]

  • PubChem. 4-Nitrophenylalanine. [Link]

  • Wang, Y., et al. (2012). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research, 550-553, 633-636. [Link]

Sources

synthesis and purification of 4-Nitro-D-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitro-D-phenylalanine Hydrochloride

This guide provides a comprehensive overview of the , a critical building block for researchers, chemists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, offering practical insights into procedural choices and validation checkpoints to ensure scientific integrity.

Introduction: The Scientific Value of 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is a non-canonical amino acid derivative that serves as an invaluable tool in biochemical and pharmaceutical research.[1][2] The incorporation of a nitro group onto the phenyl ring of D-phenylalanine introduces unique electronic and steric properties, making it a versatile building block in peptide synthesis to create novel therapeutic agents.[1][2] It is frequently used to study protein interactions, enzyme mechanisms, and to develop peptides with enhanced stability and efficacy.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

Core Synthesis: Nitration of D-Phenylalanine

The primary and most established method for synthesizing 4-Nitro-phenylalanine is through the electrophilic aromatic substitution (nitration) of the corresponding phenylalanine enantiomer. This process leverages a potent nitrating agent, typically a mixture of concentrated sulfuric and nitric acids, to introduce a nitro group (NO₂) predominantly at the para position of the benzene ring.

Causality of Reagent Choice:

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

  • Nitric Acid (HNO₃): Serves as the source of the nitro group.

  • Low Temperature (0-5°C): The nitration of activated rings like phenylalanine is a highly exothermic and rapid reaction. Maintaining a low temperature is critical to control the reaction rate, prevent overheating, and minimize the formation of undesired byproducts, such as dinitrated products and ortho-isomers.[3][4]

The overall reaction mechanism is depicted below.

Diagram: Synthesis of 4-Nitro-D-phenylalanine

G cluster_reactants Reactants cluster_process Reaction cluster_product Product D_Phe D-Phenylalanine Nitration Electrophilic Aromatic Substitution (0-5°C) D_Phe->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Nitro_D_Phe Crude 4-Nitro-D-phenylalanine Nitration->Nitro_D_Phe

Caption: Nitration of D-Phenylalanine to form 4-Nitro-D-phenylalanine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and salt formation.

Part A: Synthesis of 4-Nitro-D-phenylalanine

This protocol is adapted from established methods for the nitration of phenylalanine.[3][4]

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 16 mL of concentrated sulfuric acid (95-98%). Once cooled to 0°C, slowly add 3.0 mL of concentrated nitric acid (90%) dropwise while stirring vigorously. Maintain the temperature at or below 0°C throughout the addition.

  • Addition of D-Phenylalanine: To the cold, stirring nitrating mixture, add 10.0 g of D-phenylalanine in small portions over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature of the reaction mixture between 0°C and 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 15-20 minutes to ensure the reaction proceeds to completion.[4]

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred slurry of approximately 200 g of crushed ice. This step quenches the reaction and dilutes the strong acid mixture.

  • Neutralization and Precipitation: The resulting acidic solution is diluted with water to a total volume of about 700 mL. The solution is then carefully neutralized by the slow addition of an aqueous solution of ammonium hydroxide or sodium carbonate until the pH reaches approximately 5.5-6.0, the isoelectric point of 4-Nitrophenylalanine. The product will precipitate as a faintly yellow solid.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with two portions of cold deionized water, and then with a small amount of cold 95% ethanol.[4] The crude product is then dried under a vacuum. A typical yield for this reaction is in the range of 60-70%.[3]

Part B: Purification by Recrystallization

Recrystallization is a powerful technique for purifying the crude product by removing unreacted starting material and isomeric byproducts. Water is an effective solvent for this purpose.[4][5]

Step-by-Step Methodology:

  • Dissolution: Transfer the crude, dried 4-Nitro-D-phenylalanine to a suitable Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to fully dissolve the solid. Add more water in small portions if necessary until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. For optimal crystal size and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold deionized water, and dry them thoroughly under vacuum. The expected product is a faintly yellow powder.[1]

Part C: Formation of this compound

Conversion to the hydrochloride salt improves the compound's handling and solubility characteristics.

Step-by-Step Methodology:

  • Dissolution: Suspend the purified 4-Nitro-D-phenylalanine in a minimal amount of a suitable solvent like diethyl ether or ethanol.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas through the stirred suspension.[5] Alternatively, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) can be added dropwise.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with a small amount of the solvent (e.g., diethyl ether) to remove any excess HCl, and then dried under vacuum.

Diagram: Overall Synthesis and Purification Workflow

G Start D-Phenylalanine Nitration Nitration with HNO₃ / H₂SO₄ Start->Nitration Quench Quench with Ice Water Nitration->Quench Neutralize Neutralize to pH ~5.5-6.0 Quench->Neutralize Filter1 Filter & Wash (Crude Product) Neutralize->Filter1 Recrystallize Recrystallize from Boiling Water Filter1->Recrystallize Filter2 Filter & Dry (Pure Free Amino Acid) Recrystallize->Filter2 HCl_Salt Convert to HCl Salt (Dry HCl) Filter2->HCl_Salt Final_Product 4-Nitro-D-phenylalanine HCl HCl_Salt->Final_Product

Caption: Workflow from starting material to final purified hydrochloride salt.

Quality Control and Characterization

To ensure the final product meets the required standards for research and development, a series of analytical checks are necessary. High-Performance Liquid Chromatography (HPLC) is essential for confirming purity and, with a chiral column, for verifying enantiomeric excess.[1]

Table: Physicochemical Properties of 4-Nitro-D-phenylalanine Derivatives

Property4-Nitro-D-phenylalanine Monohydrate4-Nitro-DL-phenylalanine
Molecular Formula C₉H₁₀N₂O₄·H₂O[1]C₉H₁₀N₂O₄
Molecular Weight 228.2 g/mol [1]210.19 g/mol [6]
Appearance Faintly yellow powder[1]Powder[6]
Melting Point 214-221 °C[1]236-237 °C (dec.)[6]
Optical Rotation [α]D -7 ± 1° (c=1 in 5N HCl)[1]Not Applicable
Purity (Typical) ≥ 99.5% (HPLC)[1]≥ 98%[6]
CAS Number 56613-61-7[1]2922-40-9[6]

Note: The properties of the specific D-hydrochloride salt (CAS 147065-06-3) are less commonly published but would be confirmed by the analytical methods described.[7]

Conclusion

The synthesis of this compound via nitration of D-phenylalanine is a robust and well-established method. Success hinges on careful control of reaction conditions, particularly temperature, to maximize the yield of the desired para-isomer and ensure safety. Subsequent purification by recrystallization is a critical step to achieve the high purity required for applications in peptide synthesis and drug discovery. The self-validating checkpoints, from reaction monitoring to final analytical characterization, ensure the production of a reliable and high-quality chemical reagent.

References

  • Sengupta, S., & Deb, S. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(11), 1829-1832. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65089, 4-Nitrophenylalanine. Retrieved from [Link]

  • Wang, Y., et al. (2011). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available from: [Link]

  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of N-phenoxyacetyl-4-nitro-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine. Retrieved from [Link]

Sources

A Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Nitro-D-phenylalanine hydrochloride, a critical non-canonical amino acid for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, quality considerations, and practical applications, with a focus on peptide synthesis and its role in modern drug discovery. The information presented herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a blend of theoretical knowledge and actionable protocols.

The Strategic Importance of 4-Nitro-D-phenylalanine in Drug Discovery

4-Nitro-D-phenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications: a nitro group at the fourth position of the phenyl ring and a D-chiral configuration. These features are not merely incremental changes; they impart unique chemical properties that are highly advantageous in the design of novel therapeutics.

The incorporation of unnatural amino acids like 4-Nitro-D-phenylalanine into peptide-based drugs can significantly enhance their therapeutic properties.[][][3] D-amino acids, for instance, can dramatically increase the stability of peptides against enzymatic degradation in the body, a major hurdle for natural L-peptide drugs.[3] The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the phenyl ring, influencing molecular interactions and serving as a chemical handle for further modifications.[4][5][6] Its presence can also be leveraged for analytical purposes, as it acts as a chromophore.[6]

This unique combination of stability and functionality makes 4-Nitro-D-phenylalanine a valuable building block in the synthesis of peptides with improved pharmacokinetic profiles and novel biological activities.[3][4][5]

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for this compound is a critical first step in any research or development workflow. The purity and characterization of the starting material directly impact the success of subsequent synthetic efforts and the reproducibility of experimental results. Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurityFormNotes
Sigma-Aldrich (Combi-Blocks) This compound147065-06-397%SolidSynonym: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride.
Chem-Impex 4-Nitro-D-phenylalanine monohydrate56613-61-7≥ 99.5% (HPLC, Chiral purity)Faintly yellow powderNote that this is the monohydrate form, not the hydrochloride salt.[5]
Tokyo Chemical Industry (TCI) N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine61280-75-9>98.0%(HPLC)SolidThis is the Boc-protected form, suitable for Boc-SPPS.
Sigma-Aldrich (Accela ChemBio) 4-Nitro-DL-phenylalanine Hydrate207569-25-398%White to brown solidThis is the racemic (DL) form.[7]

Expert Insight: When selecting a supplier, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. Key parameters to verify include:

  • Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR).

  • Chiral Purity: Crucial for ensuring the stereochemical integrity of your final peptide. Enantiomeric excess should be high.

  • Identity Confirmation: Verified by techniques such as NMR and Mass Spectrometry (MS).

  • Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Hydrochloride Salt vs. Other Forms

The hydrochloride salt of 4-Nitro-D-phenylalanine is often preferred for its improved solubility in aqueous and polar organic solvents commonly used in peptide synthesis. It also tends to be a stable, crystalline solid, which facilitates handling and weighing. The free amino acid or its monohydrate form are also available and may be suitable for specific applications, but may have different solubility profiles. For solid-phase peptide synthesis (SPPS), the N-terminally protected forms (e.g., Fmoc or Boc) are required.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of 4-Nitro-D-phenylalanine is in SPPS, a cornerstone technique for the chemical synthesis of peptides.[8][9][10][11] The following section provides a detailed, step-by-step protocol for the incorporation of Fmoc-D-Phe(4-NO2)-OH into a peptide chain using the widely adopted Fmoc/tBu strategy.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The iterative process of adding an amino acid to a growing peptide chain on a solid support is illustrated in the workflow diagram below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-D-Phe(4-NO2)-OH, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 KaiserTest 6. Kaiser Test (Optional Monitoring) Wash2->KaiserTest KaiserTest->Deprotection Next Amino Acid KaiserTest->Coupling Incomplete? Recouple FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Amino Acid Cleavage 7. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Synthesis_Pathway L_Phe L-Phenylalanine Nitration Nitration (H2SO4, HNO3, 0°C) L_Phe->Nitration p_Nitro_L_Phe 4-Nitro-L-phenylalanine Nitration->p_Nitro_L_Phe

Sources

stability and storage conditions for 4-Nitro-D-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Optimizing the Integrity of 4-Nitro-D-phenylalanine hydrochloride: A Guide to Stability and Storage

Introduction

This compound is a specialized amino acid derivative utilized by researchers in pharmaceutical development and biochemical research.[1] Its applications range from serving as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders, to its use in peptide synthesis to enhance the stability and efficacy of peptide-based drugs.[1][2] The presence of the nitro group on the phenyl ring imparts unique chemical properties, including a strong chromophore for UV detection and altered electronic characteristics that are invaluable for studying protein interactions and enzyme mechanisms.[3][4] However, these same properties necessitate a rigorous understanding of the compound's stability to ensure experimental reproducibility, maintain purity, and guarantee safety. This guide provides a comprehensive overview of the core stability profile, potential degradation pathways, and field-proven protocols for the optimal storage and handling of this compound.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. While data for the specific hydrochloride salt is limited, properties can be inferred from the free base, its various isomers, and hydrated forms.

PropertyValueSource(s)
Chemical Name 2-amino-3-(4-nitrophenyl)propanoic acid, hydrochloride[5]
CAS Number 147065-06-3[6]
Molecular Formula C₉H₁₀N₂O₄ · HCl[3][5]
Molecular Weight 246.65 g/mol [3][5]
Appearance Faintly yellow to beige powder or crystalline solid.[1][4][7]
Melting Point Varies by form; typically high with decomposition (e.g., 214-251 °C for related forms).[1][3][8]
Solubility Soluble in solvents such as DMSO and Acetone.[4]

Note: Properties such as appearance and melting point are often reported for the free amino acid or its monohydrate form. The hydrochloride salt is expected to have comparable characteristics.

Core Stability Profile: Key Factors and Causality

The statement "Stable under recommended storage conditions" is common in safety data sheets but lacks the depth required for rigorous scientific applications.[8] The stability of this compound is governed by its susceptibility to temperature, light, moisture, and chemical environment.

Thermal Stability

The compound exhibits a high melting point, which is accompanied by decomposition. This is characteristic of many amino acids but is compounded by the presence of the energetic nitro group. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, a critical safety consideration.[9] Therefore, exposure to high heat should be strictly avoided not only to prevent degradation but also to mitigate the risk of a runaway reaction.

Photostability
Hygroscopicity and pH Sensitivity

As a hydrochloride salt, the compound is expected to be hygroscopic. Absorption of atmospheric moisture can lead to physical changes (clumping) and may provide a medium for hydrolytic degradation. In solution, the pH is a critical determinant of stability. The hydrochloride salt will dissociate, and the resulting acidic pH may be protective against certain reactions, but in unbuffered or basic solutions, the free amino group is more susceptible to oxidation and other degradative reactions.

Potential Degradation Pathways

Understanding potential degradation routes is crucial for developing effective stabilization strategies and for identifying potential impurities during analytical characterization. The structure of this compound suggests two primary pathways of degradation.

Pathway A: Reduction of the Nitro Moiety

The electron-withdrawing nitro group is susceptible to chemical or enzymatic reduction. This is a well-documented pathway for nitroaromatic compounds.[10][11] The reduction typically proceeds in a stepwise manner, forming nitroso and hydroxylamino intermediates, ultimately yielding the corresponding 4-Amino-D-phenylalanine. The formation of these byproducts can significantly impact biological assays and synthetic protocols.

G A 4-Nitro-D-phenylalanine (NO₂) B 4-Nitroso-D-phenylalanine (NO) A->B +2e⁻, +2H⁺ (Reduction) C 4-Hydroxylamino-D-phenylalanine (NHOH) B->C +2e⁻, +2H⁺ (Reduction) D 4-Amino-D-phenylalanine (NH₂) C->D +2e⁻, +2H⁺ (Reduction)

Caption: Stepwise reduction of the aromatic nitro group.

Pathway B: Amino Acid Side-Chain Reactions

Analogous to the metabolic pathways of natural phenylalanine, the core amino acid structure can undergo degradation.[12][13] The two most probable non-enzymatic reactions under harsh storage or experimental conditions are transamination and decarboxylation. Transamination would yield 4-nitrophenylpyruvic acid, while decarboxylation would produce 4-nitrophenylethylamine. These transformations alter the fundamental structure and functionality of the molecule.

G cluster_0 A 4-Nitro-D-phenylalanine B 4-Nitrophenylpyruvic acid A->B Transamination (-NH₂ / +C=O) C 4-Nitrophenylethylamine A->C Decarboxylation (-COOH) G A Receive & Log Compound B Initial Analysis (t=0) - HPLC Purity (Area %) - Appearance - Moisture Content A->B C Aliquot into Stability Vials B->C D Place in Stability Chambers (e.g., 40°C/75% RH, 25°C/60% RH, 5°C, Photostability) C->D E Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) D->E F Analytical Testing - HPLC for Purity & Impurities - Appearance Check E->F G Data Analysis - Compare to t=0 - Calculate Degradation Rate - Identify Impurities F->G H Determine Shelf-Life & Re-test Date G->H

Sources

An In-depth Technical Guide to the Site-Specific Incorporation of 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Expanding the Proteomic Universe

The central dogma of molecular biology elegantly outlines the flow of genetic information from DNA to RNA to protein. For many years, it was believed that the protein synthesis machinery was confined to a standard set of twenty amino acids. However, the rise of synthetic biology has broken this barrier, enabling the expansion of the genetic code to include unnatural amino acids (UAAs). This groundbreaking technology facilitates the precise, site-specific integration of novel chemical functionalities into proteins, creating vast opportunities in drug discovery, materials science, and fundamental biological research. The introduction of UAAs can bestow proteins with new catalytic abilities, improve their stability, or equip them with probes for imaging and tracking.[][2]

This guide offers a comprehensive technical overview of incorporating a specific UAA, 4-Nitro-D-phenylalanine (pNO2-D-Phe), into recombinant proteins. We will explore the fundamental principles, present detailed experimental protocols, and address crucial considerations for successful implementation. As a non-natural, D-enantiomer of a phenylalanine analog, pNO2-D-Phe provides distinct advantages and challenges. Its nitro group serves as a versatile chemical handle for bioconjugation and can function as a spectroscopic probe.[3][4] This guide is intended to provide researchers, scientists, and drug development professionals with the essential knowledge and practical steps to leverage UAA incorporation for their unique research objectives.

Table of Contents

  • Introduction to Unnatural Amino Acid Incorporation

    • The Concept of Genetic Code Expansion

    • Orthogonal Translation Systems: The Key to Specificity

    • Choosing the Right Unnatural Amino Acid

  • 4-Nitro-D-phenylalanine: A Versatile Tool for Protein Engineering

    • Biochemical Properties and Rationale for Use

    • Synthesis and Availability

  • Methodology: Site-Specific Incorporation of 4-Nitro-D-phenylalanine

    • Experimental Workflow Overview

    • Component 1: The Expression Host (E. coli)

    • Component 2: The Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

    • Component 3: The Orthogonal tRNA

    • Component 4: The Target Protein Expression Vector

    • Step-by-Step Protocol for Protein Expression

  • Verification and Analysis of Incorporation

    • Initial Screening: Reporter Protein Expression

    • Confirmation of Incorporation: Mass Spectrometry

    • Quantification of Incorporation Efficiency

  • Applications in Research and Drug Development

    • Site-Specific Bioconjugation

    • Spectroscopic Probing of Protein Environments

    • Modulation of Protein Function

  • Troubleshooting

  • References

Introduction to Unnatural Amino Acid Incorporation

The Concept of Genetic Code Expansion

The genetic code is interpreted in triplets of nucleotides known as codons. Among the 64 possible codons, 61 correspond to the 20 standard amino acids, while the remaining three act as "stop" signals to terminate translation. Genetic code expansion is a technique that repurposes a codon, usually a stop codon, to encode a UAA.[5][6] The amber stop codon (UAG) is most frequently used for this purpose due to its relatively infrequent use in many organisms.[5] This method, called nonsense suppression, enables the site-specific insertion of a UAA into a developing polypeptide chain.[5][7]

Orthogonal Translation Systems: The Key to Specificity

The successful incorporation of a UAA relies on an orthogonal translation system (OTS) .[7][8] An OTS is composed of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that originate from a different species than the expression host.[6][9][10] This orthogonality ensures that:

  • The orthogonal aaRS does not attach the UAA to any of the host cell's native tRNAs.

  • The host cell's native aaRSs do not attach any of the standard amino acids to the orthogonal tRNA.

This mutual exclusivity is vital for the high fidelity of UAA incorporation. The orthogonal tRNA is engineered to recognize the repurposed codon (e.g., the UAG stop codon), thus delivering the UAA to the ribosome at the designated position in the protein sequence.[11][12]

Caption: The principle of an orthogonal translation system for UAA incorporation.

Choosing the Right Unnatural Amino Acid

A broad array of UAAs with varied functionalities has been successfully incorporated into proteins.[] The selection of a UAA is dictated by its intended application. For example, UAAs with bioorthogonal reactive groups such as azides or alkynes are employed for "click" chemistry-based labeling.[] Others may have fluorescent properties for imaging or photocleavable groups for light-activated protein function. 4-Nitro-D-phenylalanine is classified as a functional group UAA, with its nitro group serving as a handle for additional chemical modifications.[][2]

4-Nitro-D-phenylalanine: A Versatile Tool for Protein Engineering

Biochemical Properties and Rationale for Use

4-Nitro-D-phenylalanine (pNO2-D-Phe) is a non-natural amino acid derived from phenylalanine.[3][13] Its main characteristics and the reasons for its use in protein engineering are detailed in the table below:

PropertyDescriptionApplication
Nitro Group An electron-withdrawing group that can be chemically reduced to an amine.The resulting amine can be used for site-specific bioconjugation with amine-reactive probes (e.g., NHS esters).
Aromatic Ring The nitro group on the phenyl ring can act as a spectroscopic probe, with its absorbance and fluorescence properties being sensitive to the local environment.Can be used to study protein folding, conformational changes, and ligand binding.[14]
D-enantiomer The use of a D-amino acid can confer resistance to proteolysis at the site of incorporation.Can potentially increase the in vivo half-life of therapeutic proteins.[15]
Structural Analog As a phenylalanine analog, it can often be accommodated within the active site of an engineered aaRS that has been evolved from a tyrosyl- or phenylalanyl-tRNA synthetase.Facilitates the engineering of a suitable orthogonal aaRS.
Synthesis and Availability

4-Nitro-D-phenylalanine is not a naturally occurring amino acid and requires chemical synthesis. Various synthetic methods have been documented, frequently beginning with D-phenylalanine.[16][17] It is also commercially available from multiple chemical suppliers, which makes it readily accessible for research.[3][18][19][20][21][22]

Methodology: Site-Specific Incorporation of 4-Nitro-D-phenylalanine

Experimental Workflow Overview

The successful integration of pNO2-D-Phe into a target protein depends on the coordinated function of several biological components within an appropriate expression host. The typical workflow is outlined below:

UAA_Incorporation_Workflow start Start prepare_components Prepare Components: - E. coli Host - o-aaRS Plasmid - o-tRNA Plasmid - Target Protein Plasmid start->prepare_components transform Co-transform Plasmids into E. coli prepare_components->transform culture Culture Cells in Media with 4-Nitro-D-phenylalanine transform->culture induce Induce Protein Expression culture->induce harvest Harvest Cells and Lyse induce->harvest purify Purify Target Protein harvest->purify analyze Analyze Protein for UAA Incorporation purify->analyze end End analyze->end

Caption: A generalized workflow for the incorporation of 4-Nitro-D-phenylalanine.

Component 1: The Expression Host (E. coli)

E. coli is a widely used host for recombinant protein expression and UAA incorporation because of its fast growth, well-understood genetics, and the extensive availability of molecular biology tools. Certain strains, modified to decrease the activity of release factor 1 (RF1), which competes with the suppressor tRNA for the UAG codon, can improve the efficiency of UAA incorporation.

Component 2: The Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

An engineered aaRS that specifically identifies and attaches pNO2-D-Phe to the orthogonal tRNA is necessary. This is usually accomplished through directed evolution or rational design of an existing aaRS, like the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS). The gene for the engineered aaRS is generally located on a plasmid with a constitutive or inducible promoter.

Component 3: The Orthogonal tRNA

An orthogonal tRNA that is not recognized by any of the native E. coli aaRSs is crucial. This tRNA is designed with an anticodon (CUA) that recognizes the UAG stop codon. The gene for the orthogonal tRNA is typically expressed from a plasmid as well.

Component 4: The Target Protein Expression Vector

The gene for the protein of interest is inserted into an expression vector. At the intended site of UAA incorporation, the corresponding codon is mutated to a UAG stop codon. This vector will also carry a selectable marker and an inducible promoter to regulate the expression of the target protein.

Step-by-Step Protocol for Protein Expression

This protocol serves as a general guide. It may be necessary to optimize specific parameters (e.g., inducer concentration, temperature, pNO2-D-Phe concentration) for each target protein.

  • Plasmid Co-transformation:

    • Co-transform the plasmids carrying the orthogonal aaRS, the orthogonal tRNA, and the target protein with the UAG mutation into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Spread the transformed cells on LB agar plates with the appropriate antibiotics for plasmid selection.

    • Incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony from the transformation plate into 5 mL of LB medium with the correct antibiotics.

    • Grow the culture overnight at 37°C with shaking (250 rpm).

  • Expression Culture:

    • The following day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add 4-Nitro-D-phenylalanine to the culture to a final concentration of 1-2 mM.

    • Induce the expression of the target protein by adding the appropriate inducer (e.g., IPTG for a T7 promoter-based system).

    • If the orthogonal aaRS is under an inducible promoter, its expression may also need to be induced at the same time.

    • Lower the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Cell Harvest and Lysis:

    • Collect the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in an appropriate lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

    • Break open the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the target protein from the clarified lysate using a suitable chromatography technique (e.g., affinity chromatography if the protein has a tag, ion-exchange chromatography, or size-exclusion chromatography).

Verification and Analysis of Incorporation

Initial Screening: Reporter Protein Expression

A common preliminary check for successful UAA incorporation utilizes a reporter protein, such as superfolder green fluorescent protein (sfGFP).[7] A UAG codon is inserted at a permissive site in the sfGFP gene. If the UAA is incorporated successfully, full-length, fluorescent sfGFP will be produced. Without the UAA, translation will stop at the UAG codon, leading to no fluorescence.

Confirmation of Incorporation: Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the site-specific incorporation of a UAA.[][23][24]

  • Intact Protein Mass Analysis: The molecular weight of the purified protein can be measured using techniques like electrospray ionization mass spectrometry (ESI-MS). The observed mass should match the theoretical mass of the protein with the incorporated pNO2-D-Phe.

  • Peptide Mapping: The protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific peptide containing the UAA and confirms the exact location of incorporation.

Quantification of Incorporation Efficiency

The efficiency of UAA incorporation can be approximated by comparing the yield of the full-length protein made in the presence of the UAA to the amount of truncated protein produced without it. More precise methods, such as quantitative mass spectrometry, can also be utilized.[]

Applications in Research and Drug Development

The ability to incorporate 4-Nitro-D-phenylalanine into proteins creates numerous exciting possibilities:

Site-Specific Bioconjugation

The nitro group of pNO2-D-Phe can be chemically converted to an amine. This new amine can then serve as a chemical handle for the site-specific attachment of various molecules, including:

  • Fluorescent dyes: For protein labeling and imaging.

  • Polyethylene glycol (PEG): To extend the in vivo half-life of therapeutic proteins.

  • Small molecule drugs: To develop antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio.

Spectroscopic Probing of Protein Environments

The nitroaromatic side chain of pNO2-D-Phe can function as a sensitive spectroscopic probe. Changes in the local environment of the UAA, such as those resulting from protein folding, conformational shifts, or ligand binding, can be tracked by observing changes in its UV-visible absorbance or fluorescence properties.[14][25]

Modulation of Protein Function

The introduction of a bulky, electron-withdrawing group like the nitrophenyl group can be used to alter a protein's activity. For instance, incorporating pNO2-D-Phe into the active site of an enzyme could change its substrate specificity or catalytic efficiency.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low protein yield - Inefficient UAA incorporation- Toxicity of the UAA or the orthogonal components- Suboptimal expression conditions- Optimize the concentration of 4-Nitro-D-phenylalanine.- Use an E. coli strain with improved suppression efficiency (e.g., RF1 knockout).- Vary the induction temperature and time.- Use a weaker promoter for the target protein.
No protein expression - Incorrect plasmid constructs- Inactive orthogonal components- Lethal effect of UAA incorporation- Sequence verify all plasmids.- Test the activity of the orthogonal aaRS and tRNA with a reporter system.- Choose a different site for UAA incorporation.
High levels of truncated protein - Inefficient suppression of the UAG codon- Premature termination of translation- Increase the concentration of the orthogonal tRNA.- Use a host strain with reduced RF1 activity.
Misinorporation of canonical amino acids - Lack of orthogonality of the aaRS/tRNA pair- Re-engineer the orthogonal aaRS to improve its specificity for 4-Nitro-D-phenylalanine.

References

  • Neelmeier, J., et al. (2021). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 12(1), 1-11. (URL: [Link])

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2020). International Journal of Molecular Sciences, 21(18), 6843. (URL: [Link])

  • Orthogonal translation components for the in vivo incorporation of unnatural amino acids.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2021). Methods in Molecular Biology, 2235, 135-146. (URL: [Link])

  • Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Scheme of non-standard amino acid incorporation using an orthogonal translation system via amber suppression. - ResearchGate. (URL: [Link])

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (1999). Proceedings of the National Academy of Sciences, 96(21), 11819-11824. (URL: [Link])

  • Strategies for Incorporating Unnatural Amino Acids into Proteins - MolecularCloud. (URL: [Link])

  • Study on the synthesis of L-4-nitrophenylalanine - ResearchGate. (URL: [Link])

  • 4-Nitro-DL-phenylalanine, 4-Nitro-D-phenylalanine Manufacturers and Suppliers - Price. (URL: [Link])

  • Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes - UNL MediaHub. (2021). (URL: [Link])

  • Chemical synthesis method of chiral D-phenylalanine.
  • Unnatural Amino Acids: Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. (2014). ACS Chemical Biology, 9(7), 1546-1551. (URL: [Link])

  • How to Determine the Amino Acids of Unknown Proteins | Baite Paike Biotechnology. (URL: [Link])

  • Synthesis of p-nitrophenylalanine - PrepChem.com. (URL: [Link])

  • 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem. (URL: [Link])

  • Experimental methods for scanning unnatural amino acid mutagenesis. (2011). Methods in Molecular Biology, 705, 349-360. (URL: [Link])

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014). ACS Chemical Biology, 9(3), 639-644. (URL: [Link])

  • Synthesis and protein incorporation of azido-modified unnatural amino acids. (2014). Organic & Biomolecular Chemistry, 12(34), 6640-6647. (URL: [Link])

  • Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (2025). (URL: [Link])

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). Journal of the American Chemical Society, 144(35), 16016-16027. (URL: [Link])

  • The Role of L Phenylalanine in Protein Synthesis - Wuxi Jinghai Amino Acid Co., Ltd. (2024). (URL: [Link])

  • The structures of two spectroscopic reporter UAAs:... - ResearchGate. (URL: [Link])

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 1-11. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols for the Incorporation of 4-Nitro-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of 4-Nitro-D-phenylalanine in Peptide Chemistry

The deliberate incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, 4-Nitro-D-phenylalanine, a derivative of phenylalanine, offers a unique set of properties that researchers can exploit for a variety of applications. The presence of the nitro group on the aromatic ring introduces distinct electronic and spectroscopic characteristics.[][2] This modification can serve as an infrared (IR) probe to monitor peptide conformational changes or as an effective Förster Resonance Energy Transfer (FRET) quencher in the design of sensitive biosensors.[3] Furthermore, the D-configuration of this amino acid can enhance the peptide's stability against enzymatic degradation.[]

This guide provides a comprehensive and experience-driven protocol for the successful incorporation of 4-Nitro-D-phenylalanine into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of the methodology, from the properties of the building block to the nuances of coupling and cleavage, with a focus on anticipating and mitigating potential challenges.

Understanding the Building Block: Fmoc-D-4-nitrophenylalanine

The success of any peptide synthesis begins with a thorough understanding of the building blocks. Fmoc-D-4-nitrophenylalanine is the key reagent for introducing the 4-nitro-D-phenylalanine residue.[][4] Its fluorenylmethoxycarbonyl (Fmoc) protecting group is strategically employed for the selective protection of the alpha-amino group, which is central to the stepwise elongation of the peptide chain in Fmoc-based SPPS.[4][5]

PropertyValueSource
Synonyms Fmoc-D-Phe(4-NO2)-OH, Fmoc-p-nitro-D-Phe-OH[4]
CAS Number 177966-63-1[4][6][7]
Molecular Formula C₂₄H₂₀N₂O₆[][4]
Molecular Weight 432.4 g/mol [4]
Melting Point 213-217 °C[][4]
Appearance White to yellowish powder[2]
Purity (HPLC) ≥ 99%[4]
Storage Conditions 0-8 °C[][4]

The nitro group imparts increased reactivity to the compound, making it a valuable asset in medicinal chemistry for creating bioactive peptides and targeted drug delivery systems.[4]

The SPPS Workflow for Incorporating 4-Nitro-D-phenylalanine: A Visual Guide

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[5][8] The following diagram illustrates the key stages of incorporating Fmoc-D-4-nitrophenylalanine into a peptide sequence.

SPPS_Workflow cluster_cycle SPPS Cycle Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-D-4-nitrophenylalanine + Coupling Reagents (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Optional Capping (e.g., Acetic Anhydride) Wash2->Capping If needed End Peptide Elongated by one 4-Nitro-D-phenylalanine Residue Wash3 Wash (DMF, DCM, etc.) Capping->Wash3 Wash3->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage End of Synthesis Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide containing 4-Nitro-D-phenylalanine Purification->Final_Peptide

Figure 1: A schematic representation of the Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-D-4-nitrophenylalanine.

Detailed Protocol for the Incorporation of 4-Nitro-D-phenylalanine

This protocol is designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Fmoc-D-4-nitrophenylalanine

  • SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Capping solution (optional): Acetic anhydride and DIPEA in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Diethyl ether, cold

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA)

Protocol Steps:

  • Resin Swelling and Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection (if starting with a pre-loaded resin):

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-D-4-nitrophenylalanine:

    • Activation: In a separate vial, dissolve Fmoc-D-4-nitrophenylalanine (3-5 equivalents relative to the resin substitution) and HBTU (or a similar coupling reagent) (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow the solution to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. The steric hindrance of D-amino acids and modified residues can sometimes necessitate longer coupling times or double coupling.[9][10]

    • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.[9]

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

    • Wash the resin with DMF.

  • Cycle Repetition:

    • Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Navigating Potential Challenges: A Troubleshooting Guide

The incorporation of modified amino acids can sometimes present challenges. The nitro group in 4-Nitro-D-phenylalanine is a strong electron-withdrawing group, which can influence the reactivity of the molecule.[11]

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the D-amino acid or the growing peptide chain.- Extend the coupling time or perform a double coupling.[9]- Use a more potent coupling reagent like HATU or COMU.[12]- Consider microwave-assisted SPPS to enhance coupling efficiency.[10]
Side Reactions during Cleavage The strongly acidic conditions of the TFA cocktail can potentially lead to side reactions. While the nitro group is generally stable, other sensitive residues in the peptide may be affected.[13]- Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence (e.g., thioanisole for tryptophan-containing peptides).[13]
Racemization While less common with pre-activated esters, racemization can be a concern, especially with base-mediated activation methods.- Use coupling additives like HOBt or Oxyma Pure to suppress racemization.[14]- Avoid prolonged pre-activation times.
Reduction of the Nitro Group Although unlikely under standard SPPS conditions, certain reagents or conditions could potentially reduce the nitro group.- Ensure the use of high-purity reagents and solvents.- Avoid conditions that could introduce reducing agents.

Characterization of the Final Peptide

After synthesis and purification, it is crucial to verify the identity and purity of the peptide containing 4-Nitro-D-phenylalanine.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. A single, sharp peak is indicative of a pure product. The retention time will be influenced by the overall hydrophobicity of the peptide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of the peptide containing the 4-Nitro-D-phenylalanine residue.

The Chemistry in Action: Key Reactions

The following diagram illustrates the key chemical transformations during the incorporation of Fmoc-D-4-nitrophenylalanine.

Chemical_Reactions cluster_coupling Coupling Reaction cluster_deprotection Fmoc Deprotection cluster_cleavage Cleavage Coupling_Reactants Resin-Peptide-NH₂ + Fmoc-D-Phe(4-NO₂)-COOH Coupling_Reagents HBTU / DIPEA Coupling_Reactants->Coupling_Reagents Coupling_Product Resin-Peptide-CO-NH-D-Phe(4-NO₂)-Fmoc Coupling_Reagents->Coupling_Product Deprotection_Reactant Resin-Peptide-CO-NH-D-Phe(4-NO₂)-Fmoc Deprotection_Reagent 20% Piperidine / DMF Deprotection_Reactant->Deprotection_Reagent Deprotection_Product Resin-Peptide-CO-NH-D-Phe(4-NO₂)-NH₂ Deprotection_Reagent->Deprotection_Product Cleavage_Reactant Resin-Peptide-CO-NH-D-Phe(4-NO₂)-NH₂ Cleavage_Reagent TFA Cocktail Cleavage_Reactant->Cleavage_Reagent Cleavage_Product H₂N-Peptide-CO-NH-D-Phe(4-NO₂)-COOH (or CONH₂) Cleavage_Reagent->Cleavage_Product

Figure 2: Key chemical transformations in the SPPS of a 4-Nitro-D-phenylalanine containing peptide.

Conclusion

The incorporation of 4-Nitro-D-phenylalanine into peptides using SPPS is a robust and accessible method for creating peptides with unique properties for research and drug development.[4] By understanding the characteristics of the Fmoc-protected amino acid, adhering to a meticulous protocol, and being prepared to troubleshoot potential challenges, researchers can successfully synthesize these valuable molecules. The protocols and insights provided in this guide are intended to empower scientists to confidently utilize 4-Nitro-D-phenylalanine in their peptide synthesis endeavors.

References

  • N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solid-Phase Peptide Synthesis (SPPS) Technology. CD Formulation. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

  • Accelerated solid-phase synthesis of post-translationally modified peptides. ACS Publications. [Link]

  • Fmoc-4-nitro-D-phenylalanine. Aralez Bio. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. [Link]

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. CordenPharma. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

  • Photocleavable Protecting Groups. Science of Synthesis. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]

  • Nitro compound. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-Nitro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Nitro-D-phenylalanine

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties. 4-Nitro-D-phenylalanine (pNp-D-Phe) is a particularly valuable building block. The D-configuration imparts resistance to enzymatic degradation, enhancing peptide stability and in vivo half-life. The para-nitro group, a strong electron-withdrawing moiety, modulates the electronic properties of the phenyl ring and serves as a versatile chemical handle.[1][2] It can act as a spectroscopic probe, be reduced to an amine for further conjugation, or influence peptide conformation and binding affinity.

This guide provides a comprehensive protocol for the efficient and reliable coupling of Fmoc-4-Nitro-D-phenylalanine-OH in standard Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the causality behind reagent selection, provide detailed step-by-step methodologies, and address potential challenges to ensure the successful synthesis of high-purity peptides containing this unique residue.

Pre-Synthesis Considerations: Reagent Selection and Rationale

The successful incorporation of any modified amino acid hinges on an optimized coupling strategy. While 4-Nitro-D-phenylalanine does not typically present extreme coupling difficulties, its D-configuration and the electronic nature of the nitro group warrant careful consideration.

Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid to facilitate amide bond formation. For Fmoc-4-Nitro-D-phenylalanine, several reagents are highly effective:

  • Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[3][4] They rapidly form activated esters (OBt or OAt esters, respectively) that react efficiently with the free N-terminal amine of the resin-bound peptide.[4] HATU is generally considered more reactive and is an excellent choice for potentially challenging couplings, including those involving sterically hindered or D-amino acids.[5]

  • Carbodiimides with Additives (DIC/Oxyma): The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a robust and cost-effective option. Oxyma acts as a racemization suppressant and enhances coupling efficiency. This combination is particularly valued for its ability to minimize side reactions.[3]

Base Selection: A non-nucleophilic organic base is required to facilitate the activation and coupling steps. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[4] For residues prone to racemization, a weaker base like 2,4,6-Collidine may be considered, although this is less of a concern for phenylalanine derivatives.[3]

Stability of the Nitro Group: A critical consideration is the stability of the nitro group throughout the SPPS workflow. The 4-nitro functionality on the phenyl ring is robust and stable under the standard conditions of Fmoc-SPPS, including:

  • Fmoc Deprotection: Repeated treatments with 20% piperidine in DMF. While piperidine is a nucleophile, the conditions are not harsh enough to induce nucleophilic aromatic substitution on the electron-deficient phenyl ring of 4-nitrophenylalanine.[6][7]

  • TFA Cleavage: Final cleavage from the resin and side-chain deprotection using strong acid cocktails (e.g., TFA-based). The nitro group is stable to strong acids.[6] Care should be taken in the selection of scavengers, as highly reductive conditions could potentially affect the nitro group. However, standard scavengers like triisopropylsilane (TIS) and water are generally compatible. If thiol-based scavengers like 1,2-ethanedithiol (EDT) are required for other residues in the sequence (e.g., Cys, Met, Trp), the risk of nitro group reduction is minimal under standard cleavage times but should be considered if unexpected byproducts are observed.[8][9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the manual coupling of Fmoc-4-Nitro-D-phenylalanine-OH. The quantities are based on a 0.1 mmol synthesis scale.

Protocol 1: HBTU-Mediated Coupling

This protocol is a reliable and efficient method for routine incorporation of 4-Nitro-D-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol, 1.0 eq)

  • Fmoc-4-Nitro-D-phenylalanine-OH (0.173 g, 0.4 mmol, 4.0 eq)

  • HBTU (0.144 g, 0.38 mmol, 3.8 eq)

  • DIPEA (139 µL, 0.8 mmol, 8.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF).

    • Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

    • Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation:

    • In a separate glass vial, dissolve Fmoc-4-Nitro-D-phenylalanine-OH and HBTU in ~2 mL of DMF.

    • Add DIPEA to the vial.

    • Briefly agitate the mixture for 1-2 minutes to pre-activate the amino acid. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the washed resin.

    • Ensure the resin is fully submerged and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • After the coupling period, take a small resin sample, wash it thoroughly with DMF and DCM, and perform a Kaiser test.[11]

    • A negative result (yellow or colorless beads) indicates the reaction is complete.

    • If the Kaiser test is positive, the coupling step should be repeated ("double coupling") with a fresh solution of activated amino acid for another 1-2 hours.[11]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection cycle.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol is an excellent alternative, known for its low racemization risk and cost-effectiveness.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol, 1.0 eq)

  • Fmoc-4-Nitro-D-phenylalanine-OH (0.173 g, 0.4 mmol, 4.0 eq)

  • OxymaPure® (0.057 g, 0.4 mmol, 4.0 eq)

  • DIC (62 µL, 0.4 mmol, 4.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Coupling Reaction (In Situ Activation):

    • To the reaction vessel containing the washed, deprotected resin, add the solid Fmoc-4-Nitro-D-phenylalanine-OH and OxymaPure®.

    • Add enough DMF (~2-3 mL) to swell the resin and dissolve the solids.

    • Add DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring and Washing:

    • Follow Step 4 from Protocol 1 to monitor for completion and wash the resin.

Data Presentation: Quantitative Parameters

The following table summarizes the recommended quantitative parameters for the coupling of Fmoc-4-Nitro-D-phenylalanine-OH.

ParameterHBTU ProtocolDIC/Oxyma ProtocolRationale
Fmoc-4-Nitro-D-Phe-OH 4.0 eq4.0 eqA 3-5 fold excess is standard in SPPS to drive the reaction to completion.
Coupling Reagent 3.8 eq (HBTU)4.0 eq (DIC/Oxyma)A slight sub-stoichiometric amount of aminium salt relative to the amino acid can reduce side reactions. For DIC/Oxyma, equimolar amounts are used.
Base (DIPEA) 8.0 eqN/A (base is not required for DIC activation)Two equivalents of base are required per equivalent of aminium reagent to neutralize the protonated amino acid and facilitate the reaction.
Reaction Time 1-2 hours1-3 hoursReaction time is sequence-dependent. Monitoring with the Kaiser test is essential.[11]
Temperature Room TemperatureRoom TemperatureElevated temperatures can increase coupling rates but also the risk of side reactions like racemization.[11]

Visualization of the SPPS Cycle

The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Fmoc-SPPS and the activation mechanism using HBTU.

SPPS_Workflow Start Start with N-Fmoc Deprotected Resin Activation Activate Fmoc-4-Nitro-D-Phe-OH (e.g., HBTU/DIPEA in DMF) Start->Activation Prepare AA solution Coupling Add Activated Amino Acid to Resin (1-2 hours) Activation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser Kaiser Test for Free Amines Wash1->Kaiser Complete Coupling Complete (Negative Test) Kaiser->Complete Yellow Beads Incomplete Incomplete (Positive Test) Kaiser->Incomplete Blue Beads Next_Cycle Proceed to Next Fmoc Deprotection Complete->Next_Cycle Recouple Repeat Coupling Step (Double Couple) Incomplete->Recouple Recouple->Coupling

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Active_Ester Activated OBT-Ester Intermediate AA->Active_Ester Fast Reaction HBTU HBTU HBTU->Active_Ester Fast Reaction Base DIPEA Base->Active_Ester Fast Reaction Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Nucleophilic Attack Byproducts Soluble Byproducts (Tetramethylurea, HOBt)

Caption: Simplified mechanism of HBTU-mediated peptide bond formation.

Troubleshooting and Final Cleavage

  • Incomplete Coupling: As mentioned, a positive Kaiser test indicates the presence of unreacted amines. This can be due to steric hindrance from the preceding residue or aggregation of the growing peptide chain.[4] The primary solution is to perform a second coupling (double coupling).[11] If the problem persists, switching to a more potent coupling reagent like HATU is advised.[4]

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. This is typically achieved with a cocktail based on trifluoroacetic acid (TFA).

    • Standard Cocktail: For peptides that do not contain highly sensitive residues like Cys, Met, or Trp, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours is generally sufficient.[8] TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of t-butyl-based protecting groups.

    • Peptides with Sensitive Residues: If the sequence contains Trp, Met, or Cys, a more robust scavenger cocktail is necessary to prevent side reactions. Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) is a powerful option.[8] While the nitro group on 4-Nitro-D-phenylalanine is expected to be stable, it is prudent to analyze the crude product by mass spectrometry to confirm its integrity. If reduction of the nitro group is suspected (a mass decrease of 30 Da, -NO₂ to -NH₂), consider using a cleavage cocktail with non-thiol-based scavengers if the other amino acids permit.

By adhering to these optimized protocols and understanding the chemical principles involved, researchers can confidently incorporate 4-Nitro-D-phenylalanine into their synthetic peptides, unlocking new avenues for therapeutic and diagnostic development.

References

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). Fmoc-4-nitro-L-phenylalanine.
  • BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Pietra, F., & Vitali, D. (1972). Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Dependence of kinetic deuterium isotope effect on the group displaced. Journal of the Chemical Society B: Physical Organic, 385-389.
  • Rojas-Velandia, C., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
  • Chem-Impex. (n.d.). Fmoc-4-nitro-D-phenylalanine.
  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 385.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Li, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1989.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • BenchChem. (2025). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38553–38561.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38553–38561.
  • Wang, Z., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3235–3248.
  • Consiglio, G., et al. (1979). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, 1153-1156.
  • Forlani, L., & Todesco, P. E. (1972). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2, 225-228.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Conibear, A. C., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(64), 15875-15886.
  • de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1836–1842.

Sources

Application Note: 4-Nitro-D-phenylalanine as a Versatile Fluorescent Quencher for Probing Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Dynamics with Precision

In the intricate world of protein science, understanding the subtle conformational changes and interactions of proteins is paramount to deciphering their function. Fluorescence spectroscopy has emerged as a powerful tool for these investigations, offering high sensitivity and real-time monitoring capabilities. A key technique in this field is the site-specific introduction of fluorescent probes and quenchers. While intrinsic protein fluorescence, primarily from tryptophan residues, provides some information, the ability to introduce extrinsic probes and quenchers at specific locations offers unparalleled precision.[1][2] This application note details the use of the unnatural amino acid 4-Nitro-D-phenylalanine (pNO2-D-Phe) as a highly effective fluorescent quencher for studying protein structure, dynamics, and interactions.

4-Nitro-D-phenylalanine is a phenylalanine analogue that can be genetically encoded and site-specifically incorporated into a protein's polypeptide chain.[3][4][5][6][7] Its nitro group endows it with unique photophysical properties, making it an excellent quencher of fluorescence from nearby fluorophores, such as the intrinsic fluorescence of tryptophan or extrinsic fluorescent labels. This quenching phenomenon is highly sensitive to the distance and orientation between the quencher and the fluorophore, providing a molecular ruler to probe conformational changes in proteins.

The Mechanism of Quenching: Photoinduced Electron Transfer (PET)

The primary mechanism by which 4-Nitro-D-phenylalanine quenches fluorescence is through Photoinduced Electron Transfer (PET).[8] In this process, upon excitation of a nearby fluorophore (the donor), an electron is transferred from the excited donor to the nitro group of 4-Nitro-D-phenylalanine (the acceptor). This non-radiative decay pathway for the excited fluorophore results in a decrease in its fluorescence quantum yield and lifetime, effectively "quenching" the fluorescence.

The efficiency of PET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a few angstroms. This short-range interaction makes 4-Nitro-D-phenylalanine a powerful tool for detecting close-range interactions and subtle conformational shifts within a protein that bring a fluorophore and the quencher into proximity.

PET_Mechanism cluster_donor Fluorophore (Donor) cluster_quencher 4-Nitro-D-phenylalanine (Quencher) D_ground Ground State (D) D_excited Excited State (D*) D_ground->D_excited D_excited->D_ground Fluorescence Q_ground Ground State (Q) D_excited->Q_ground PET Photon_in Photon (hν) Photon_in->D_ground Excitation Fluorescence_out Fluorescence PET Photoinduced Electron Transfer Incorporation_Workflow Start Co-transform E. coli Select_Colonies Select colonies on antibiotic plates Start->Select_Colonies Starter_Culture Grow overnight starter culture Select_Colonies->Starter_Culture Expression_Culture Inoculate and grow expression culture to OD600 0.6-0.8 Starter_Culture->Expression_Culture Induction Add 4-Nitro-D-phenylalanine Induce with Arabinose and IPTG Expression_Culture->Induction Protein_Expression Express protein at lower temperature (12-16h) Induction->Protein_Expression Harvest_Purify Harvest cells and purify protein Protein_Expression->Harvest_Purify Verification Verify incorporation by Mass Spectrometry Harvest_Purify->Verification

Sources

Application Notes and Protocols for Site-Specific Protein Labeling with 4-Nitro-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Precision in Protein Analysis

In the intricate landscape of cellular biology and drug development, the ability to observe and manipulate proteins with high precision is paramount. Site-specific protein labeling has emerged as a powerful tool, enabling researchers to attach probes for fluorescence imaging, structural analysis, and functional studies with minimal perturbation to the native protein.[1] This guide provides a comprehensive overview and detailed protocols for a robust two-step labeling strategy employing the non-canonical amino acid 4-Nitro-L-phenylalanine (pNO2F).

The methodology hinges on the principles of genetic code expansion, where the cellular translational machinery is reprogrammed to incorporate pNO2F at a specific site in a protein of interest.[2][3] The incorporated pNO2F then serves as a versatile chemical handle. Its nitro group can be chemoselectively reduced to an aromatic amine (aniline), which is subsequently available for covalent modification with a variety of probes.[4] This approach offers exceptional specificity, as the aniline functionality is bio-orthogonal, meaning it does not cross-react with other functional groups found in native proteins.

This document is intended for researchers, scientists, and drug development professionals seeking to implement this advanced labeling technique. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Scientific Principle: A Two-Act Play of Incorporation and Labeling

The site-specific labeling of proteins using pNO2F is a two-act process. The first act is the site-specific incorporation of pNO2F into the target protein. The second act is the chemoselective modification of the incorporated pNO2F to attach a probe of interest.

Act I: Genetic Code Expansion for pNO2F Incorporation

The foundation of this technique lies in the expansion of the genetic code.[5] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the expression system (e.g., E. coli or mammalian cells).[6][7] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs.[8][9] The aaRS is engineered to specifically recognize and charge its cognate tRNA with pNO2F.[10] The tRNA, in turn, has its anticodon mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG).[5][11]

When a gene of interest is engineered to contain an amber codon at the desired labeling site, the ribosome pauses at this codon during translation. The pNO2F-charged orthogonal tRNA then recognizes the UAG codon and incorporates pNO2F into the growing polypeptide chain, allowing translation to continue and produce a full-length protein containing the non-canonical amino acid at the specified position.[12][13]

cluster_0 Cellular Environment cluster_1 Orthogonal System Ribosome Ribosome Protein Protein with pNO2F Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Translation tRNA_pNO2F tRNA-pNO2F tRNA_pNO2F->Ribosome UAG Codon Recognition pNO2F_aaRS pNO2F-aaRS pNO2F_aaRS->tRNA_pNO2F Charging pNO2F 4-Nitro-L- phenylalanine pNO2F->pNO2F_aaRS tRNA Orthogonal tRNA tRNA->pNO2F_aaRS

Genetic code expansion for pNO2F incorporation.
Act II: Chemoselective Labeling of the Incorporated pNO2F

Once the protein containing pNO2F is expressed and purified, the second act of the labeling process begins. This involves two key chemical transformations:

  • Reduction of the Nitro Group: The nitro group of the incorporated pNO2F is reduced to a primary aromatic amine (aniline). This reaction must be highly chemoselective to avoid modifying other functional groups within the protein. Sodium dithionite (Na₂S₂O₄) is a commonly used reagent for this purpose as it is mild, water-soluble, and efficient at reducing nitroarenes under biocompatible conditions.[4][14][15]

  • Bioconjugation to the Aromatic Amine: The newly formed aniline is a bio-orthogonal handle that can be targeted by a variety of amine-reactive chemistries for the attachment of probes such as fluorophores, biotin, or crosslinkers.[16] Common strategies include:

    • Diazotization-Azo Coupling: The aniline can be converted to a diazonium salt, which then reacts with electron-rich aromatic residues like tyrosine to form a stable azo linkage.[][18]

    • Oxidative Coupling: In the presence of an oxidizing agent like sodium periodate (NaIO₄), the aniline can be coupled to electron-rich aromatic compounds.[2]

    • Reaction with Amine-Reactive Probes: While less specific than the other methods, standard amine-reactive probes such as N-hydroxysuccinimide (NHS) esters or isothiocyanates can be used, with the reaction conditions optimized to favor modification of the more nucleophilic aromatic amine.[5][19]

Protein_pNO2F Protein with 4-Nitro-L-phenylalanine Reduction Reduction (e.g., Sodium Dithionite) Protein_pNO2F->Reduction Protein_Aniline Protein with 4-Aminophenylalanine Reduction->Protein_Aniline Bioconjugation Bioconjugation Protein_Aniline->Bioconjugation Labeled_Protein Labeled Protein Bioconjugation->Labeled_Protein Probe Probe Probe->Bioconjugation

Two-step chemoselective labeling workflow.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the site-specific labeling of a target protein with pNO2F.

Protocol 1: Site-Specific Incorporation of 4-Nitro-L-phenylalanine into a Target Protein in E. coli

This protocol is designed for the expression of a target protein containing pNO2F in E. coli. It assumes the availability of a plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired labeling site and a compatible plasmid carrying the engineered pNO2F-specific aaRS and its cognate tRNA.

Materials:

Reagent/MaterialSupplierCatalog Number
4-Nitro-L-phenylalanine hydrochlorideVariesVaries
E. coli expression strain (e.g., BL21(DE3))VariesVaries
Plasmids (target protein and aaRS/tRNA)--
Luria-Bertani (LB) mediumVariesVaries
Appropriate antibioticsVariesVaries
Isopropyl β-D-1-thiogalactopyranoside (IPTG)VariesVaries

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the plasmid for the orthogonal aaRS/tRNA pair using standard protocols.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add 4-Nitro-L-phenylalanine hydrochloride to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Verification: Confirm the incorporation of pNO2F by mass spectrometry. The mass of the modified protein should be increased by the mass of the pNO2F residue minus the mass of water.

Protocol 2: Reduction of the Nitro Group to an Aromatic Amine

This protocol describes the reduction of the nitro group of the incorporated pNO2F to an aniline using sodium dithionite.[4]

Materials:

Reagent/MaterialConcentration/Purity
Purified protein with pNO2F1-10 mg/mL
Sodium dithionite (Na₂S₂O₄)≥85%
Phosphate-buffered saline (PBS), pH 7.4-
Degassing equipment (e.g., nitrogen or argon gas)-

Procedure:

  • Prepare Protein Solution: Prepare a solution of the purified protein containing pNO2F in degassed PBS buffer. It is crucial to perform the reaction under anaerobic or low-oxygen conditions to prevent side reactions.

  • Prepare Reductant Solution: Freshly prepare a 1 M stock solution of sodium dithionite in degassed water.

  • Reduction Reaction: Add the sodium dithionite stock solution to the protein solution to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Removal of Reductant: Remove the excess sodium dithionite by buffer exchange using a desalting column or dialysis against degassed PBS.

  • Verification: Confirm the reduction of the nitro group to an amine by mass spectrometry. The mass of the protein should decrease by 30 Da (the difference between a nitro group and an amino group).

Protocol 3: Labeling of the Aromatic Amine via Oxidative Coupling

This protocol outlines a method for labeling the newly formed aniline with a fluorescent probe using an oxidative coupling reaction.[2]

Materials:

Reagent/MaterialConcentration/Purity
Purified protein with aniline group1-10 mg/mL
Amine-reactive fluorescent probe with an electron-rich aromatic group-
Sodium periodate (NaIO₄)≥99%
Phosphate buffer, pH 6.0-

Procedure:

  • Prepare Reagents: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). Prepare a fresh stock solution of sodium periodate in water.

  • Labeling Reaction: In a microcentrifuge tube, combine the protein solution, the fluorescent probe (at a 10- to 50-fold molar excess over the protein), and sodium periodate (at a final concentration of 1-5 mM) in phosphate buffer at pH 6.0.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule with a thiol group (e.g., 2-mercaptoethanol) to a final concentration of 10 mM.

  • Purification: Remove the excess probe and reagents by buffer exchange using a desalting column or dialysis.

  • Characterization: Characterize the labeled protein using SDS-PAGE with fluorescence imaging and determine the labeling efficiency using UV-Vis spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein expression yield Toxicity of pNO2F; Inefficient incorporationOptimize pNO2F concentration; Use a different expression strain; Lower induction temperature and extend expression time.
Incomplete reduction of the nitro group Inactive sodium dithionite; Presence of oxygenUse freshly prepared sodium dithionite; Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere.
Low labeling efficiency Inefficient bioconjugation chemistry; Steric hindrance at the labeling siteOptimize the pH and reactant concentrations for the labeling reaction; If possible, choose a different labeling site on the protein.
Non-specific labeling Reaction with other amino acid residuesFor NHS ester-based labeling, perform the reaction at a lower pH (around 7.0) to favor the more nucleophilic aromatic amine.

Applications in Research and Drug Development

The ability to site-specifically label proteins with pNO2F opens up a myriad of applications:

  • Fluorescence Resonance Energy Transfer (FRET): By labeling two interacting proteins with a FRET donor and acceptor pair, their interaction can be studied in real-time.

  • Structural Biology: The incorporation of pNO2F can be used as a spectroscopic probe to report on the local environment within a protein.[12][13]

  • Drug Conjugation: This technique can be used to create antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio.

  • Protein Immobilization: Proteins can be site-specifically immobilized onto surfaces for the development of biosensors and protein arrays.

Conclusion

Site-specific protein labeling using 4-Nitro-L-phenylalanine hydrochloride is a powerful and versatile technique that provides researchers with an unprecedented level of control over protein modification. By combining the precision of genetic code expansion with the chemoselectivity of bio-orthogonal chemistry, this method enables a wide range of applications in basic research and drug development. The protocols and insights provided in this guide are intended to empower scientists to successfully implement this technology and advance their research endeavors.

References

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. Available from: [Link]

  • Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15580-15581. Available from: [Link]

  • Kim, C. H., Yang, J., & Sello, J. K. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Bioengineering and Biotechnology, 8, 598577. Available from: [Link]

  • Antos, J. M., & Francis, M. B. (2006). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy. Journal of the American Chemical Society, 128(33), 10797-10804. Available from: [Link]

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. Available from: [Link]

  • Worst, E. G., Exner, M. P., De Simone, A., Schenkelberger, M., Noireaux, V., Budisa, N., & Ott, A. (2015). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (105), e54273. Available from: [Link]

  • MRC Laboratory of Molecular Biology. Genetic code expansion in model organisms. Available from: [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 93-113. Available from: [Link]

  • Exner, M. P., Worst, E. G., De Simone, A., Schenkelberger, M., Noireaux, V., Budisa, N., & Ott, A. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. JoVE (Journal of Visualized Experiments), (183), e54273. Available from: [Link]

  • Hoesl, M. G., & Budisa, N. (2012). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. In Protein Engineering (pp. 63-78). Humana Press.
  • Kumar, K. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega, 4(26), 21873-21880. Available from: [Link]

  • Harris, D. R., He, H., & Phillips-Piro, C. M. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. Acta crystallographica. Section F, Structural biology communications, 74(Pt 10), 646-652. Available from: [Link]

  • Lee, H., Jeon, J., Kim, S., & Kim, E. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. Available from: [Link]

  • Lee, H., Jeon, J., Kim, S., & Kim, E. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed, 38782816. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Harris, D. R., He, H., & Phillips-Piro, C. M. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine. Acta Crystallographica Section F: Structural Biology Communications, F74, 646-652. Available from: [Link]

  • Sun, R., Zheng, H., Fang, Z., & Yao, W. (2010). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Biochemical and biophysical research communications, 391(1), 709-714. Available from: [Link]

  • Lo, C., Otting, G., & Huber, T. (2011). Multiple-site labeling of proteins with unnatural amino acids. Angewandte Chemie International Edition, 50(40), 9437-9440. Available from: [Link]

  • Chem-Impex. 4-Nitro-L-phenylalanine. Available from: [Link]

  • ResearchGate. The structures of two spectroscopic reporter UAAs: 4-nitro-l-phenylalanine (pNO2F) and 4-cyano-l-phenylalanine (pCNF). Available from: [Link]

  • Pearson, M. (2021). Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes. UNL MediaHub. Available from: [Link]

  • Harris, D. R., He, H., & Phillips-Piro, C. M. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B, 126(44), 8963-8974. Available from: [Link]

  • Pureswaran, D. S., & Penning, T. M. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 26(8), 1131-1143. Available from: [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase. Available from: [Link]

  • d'Amico, F., Napolitano, A., & Palumbo, A. (2011). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules (Basel, Switzerland), 16(11), 9345-9356. Available from: [Link]

  • Smith, B. C., He, H., Wang, X., & Phillips-Piro, C. M. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. The journal of physical chemistry. B, 116(35), 10839-10845. Available from: [Link]

  • Liu, T., & Prestegard, J. H. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of molecular biology, 407(4), 585-596. Available from: [Link]

  • Liu, D. S., Tang, H., & Ting, A. Y. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature protocols, 8(8), 1616-1627. Available from: [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). The Role of L Phenylalanine in Protein Synthesis. Available from: [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available from: [Link]

Sources

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Properties of 4-Nitro-D-phenylalanine

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to modulate the pharmacological and physicochemical properties of peptides.[1] Fmoc-protected 4-Nitro-D-phenylalanine [Fmoc-D-Phe(4-NO2)-OH] is a valuable synthetic building block that introduces a unique set of characteristics to a peptide chain. The electron-withdrawing nature of the para-nitro group alters the electronic properties of the phenyl ring, which can influence peptide conformation, receptor binding affinity, and metabolic stability.[2]

The D-configuration of this amino acid provides inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of therapeutic peptides. Furthermore, the nitro-aromatic side chain serves as a versatile functional and spectroscopic handle. It can act as an effective quencher in Förster Resonance Energy Transfer (FRET) pairs for studying protein-protein interactions or enzyme kinetics and as an infrared (IR) probe.[3]

This document serves as a comprehensive technical guide for the successful incorporation of Fmoc-D-Phe(4-NO2)-OH into peptide sequences using automated solid-phase peptide synthesizers (SPPS). It provides an in-depth analysis of the chemical principles, detailed experimental protocols, and strategies for troubleshooting, ensuring both scientific integrity and practical utility.

Core Principles for Automated Synthesis

Automated peptide synthesis leverages the efficiency and reproducibility of machine-controlled processes to perform the repetitive cycles of deprotection, activation, and coupling inherent to SPPS.[4][5] The successful incorporation of Fmoc-D-Phe(4-NO2)-OH relies on a thorough understanding of the standard Fmoc/tBu strategy, with specific considerations for the unique properties of this unnatural amino acid.

The Fmoc-SPPS Cycle: A Conceptual Workflow

The synthesis proceeds from the C-terminus to the N-terminus, with each amino acid addition comprising a cycle of three main steps: Fmoc deprotection, amino acid activation and coupling, and washing.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Deprotection Free_Amine Resin-Bound Peptide (Free N-Terminal Amine) Deprotection->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling 3. Coupling Activation Activation of Fmoc-D-Phe(4-NO2)-OH (e.g., HATU/DIPEA) Activation->Coupling 2. Activation Elongated Resin-Bound Peptide (Chain Elongated by one residue) Coupling->Elongated Elongated->Resin Repeat Cycle

Caption: Standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for Fmoc-D-Phe(4-NO2)-OH
  • Steric Hindrance and Electronic Effects : While not excessively bulky, the nitro-substituted phenyl ring does present moderate steric hindrance. More importantly, the electron-withdrawing nitro group can influence the reactivity of the carboxyl group during activation. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency.[2]

  • Potential for Racemization : D-amino acids are conformationally stable. However, like any amino acid, the risk of epimerization (conversion to the L-isomer) exists during the activation step, particularly with prolonged activation times or the use of aggressive bases.[6][7] This is a critical consideration as stereochemical purity is paramount for biological activity.

  • Stability of the Nitro Group : A primary concern is the potential reduction of the nitro group to an amino group during the synthesis or final cleavage steps. Standard Fmoc deprotection conditions (piperidine in DMF) are mild and unlikely to affect the nitro group. The stability during coupling and cleavage depends on the specific reagents used and is addressed in the protocols below. There is evidence that some protecting groups containing nitro moieties, such as in Boc-Arg(NO2)-OH, can undergo side reactions during HF cleavage, but this is a much harsher condition than standard TFA cleavage.[8]

Experimental Protocols for Automated Synthesis

The following protocols are designed for a standard 0.1 mmol synthesis scale on a modern automated peptide synthesizer. Parameters may need to be optimized depending on the specific instrument, peptide sequence, and resin loading capacity.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier (Example)
Fmoc-D-Phe(4-NO2)-OHPeptide SynthesisSigma-Aldrich, Chem-Impex
Rink Amide or Wang Resin (100-200 mesh)Peptide SynthesisSigma-Aldrich, Aapptec
N,N-Dimethylformamide (DMF)Peptide SynthesisFisher Scientific
PiperidinePeptide SynthesisSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Peptide SynthesisAapptec
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Peptide SynthesisSigma-Aldrich
HATUPeptide SynthesisChem-Impex
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeFisher Scientific
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl Ether (Cold, anhydrous)ACS GradeFisher Scientific
Protocol 1: Standard Automated Synthesis Cycle for Fmoc-D-Phe(4-NO2)-OH

This protocol utilizes a highly efficient and low-racemization coupling reagent combination suitable for most sequences.

1. Resin Preparation:

  • Place the resin (e.g., Rink Amide, 0.1 mmol scale) in the synthesizer's reaction vessel.
  • Swell the resin in DMF for at least 30-60 minutes.

2. Automated Synthesis Program:

  • Program the synthesizer to perform the standard Fmoc-SPPS cycles for the peptide sequence.
  • For the incorporation of Fmoc-D-Phe(4-NO2)-OH, use the specific module parameters outlined below.

3. Fmoc Deprotection Step:

  • Reagent: 20% (v/v) piperidine in DMF.
  • Procedure:
  • Treat resin with deprotection solution for 3 minutes. Drain.
  • Treat resin with fresh deprotection solution for 10-15 minutes. Drain.
  • Washes: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

4. Coupling Step (HATU Activation):

  • Amino Acid Solution: Prepare a 0.2 M solution of Fmoc-D-Phe(4-NO2)-OH (4 eq., 0.4 mmol) in DMF.
  • Activator Solution: Prepare a 0.5 M solution of HATU (3.9 eq., 0.39 mmol) in DMF.
  • Base Solution: Prepare a 2 M solution of DIPEA (8 eq., 0.8 mmol) in NMP or DMF.
  • Automated Coupling Procedure:
  • Deliver the amino acid solution to the deprotected peptide-resin.
  • Deliver the HATU solution.
  • Deliver the DIPEA solution to initiate activation in situ.
  • Agitate the reaction mixture for 45-60 minutes at room temperature. For sequences known to be difficult, this time can be extended to 2 hours, or a double coupling can be programmed.[9][10]
  • Washes: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).

5. Monitoring and Repetition:

  • If the synthesizer is equipped with real-time monitoring (e.g., UV monitoring of Fmoc deprotection), check the completion of each step.
  • For manual validation, a small sample of resin beads can be taken for a Kaiser test after the coupling step. A negative result (yellow beads) indicates a complete reaction.
  • Repeat the deprotection and coupling cycles for all subsequent amino acids in the sequence.
Summary of Automated Synthesis Parameters
ParameterSettingRationale
Deprotection Reagent 20% Piperidine in DMFStandard, effective removal of Fmoc group.[11]
Deprotection Time 2 x (3 min + 10-15 min)Ensures complete deprotection without excessive base exposure.
Amino Acid Excess 4 equivalentsDrives the coupling reaction to completion.
Coupling Reagent HATU (3.9 eq.) / DIPEA (8 eq.)HATU is a highly efficient coupling reagent that minimizes racemization and is effective for moderately hindered amino acids.[12][13]
Coupling Time 45-60 minutesGenerally sufficient for complete coupling. Can be extended for difficult sequences.[9]
Washing Solvent DMF, DCMEffectively removes excess reagents and by-products.

Protocol 2: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure the integrity of the peptide and the nitro group. The nitro group is electron-withdrawing and generally stable to trifluoroacetic acid (TFA). The primary concern is reduction by certain scavengers, particularly those containing thiols, in the acidic environment. Triisopropylsilane (TIS) is a scavenger that functions by hydride donation to quench carbocations and is less likely to reduce the nitro group compared to strong reducing agents.

Cleavage_Workflow Start Dry Peptide-Resin (Post-Synthesis) Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Incubate 2-3 hours Start->Cleavage Filter Filter to Separate Resin Beads Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide (Under Vacuum) Wash->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

1. Resin Preparation:

  • After the final Fmoc deprotection on the synthesizer, wash the peptide-resin thoroughly with DCM (3-5 times).
  • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[14]

2. Cleavage Cocktail Preparation (Recommended):

  • Cocktail T (TIS-based): 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
  • Rationale: This is a strong, general-purpose cleavage cocktail. Water and TIS act as scavengers for carbocations generated from side-chain protecting groups (e.g., t-Butyl, Trityl).[14][15] This cocktail avoids strong thiol-based scavengers that might have a higher potential to reduce the nitro group.
  • Note: If the peptide sequence also contains sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary. However, a small-scale trial cleavage is highly recommended to assess the stability of the nitro group under these conditions.[16]

3. Cleavage Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.
  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
  • Gently agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Isolation:

  • Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the filtrate volume) of cold diethyl ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the mixture to pellet the peptide.
  • Carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is standard for peptide purification.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.

  • Detection: UV detection at 220 nm (for the peptide backbone) and potentially at a wavelength where the 4-nitrophenylalanine side chain absorbs (around 270-280 nm) can be useful.

  • Analysis: The purity of the final peptide should be confirmed by analytical RP-HPLC and its identity verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF), confirming the presence of the intact 4-nitro-D-phenylalanine residue.

Troubleshooting and Scientific Validation

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, Impurity) Incomplete_Coupling Incomplete Coupling of D-Phe(4-NO2)? Problem->Incomplete_Coupling Check MS for deletion (-D-Phe(4-NO2)) Nitro_Reduction Reduction of Nitro Group? Problem->Nitro_Reduction Check MS for M-30 Da peak (NO2 -> NH2) Other_Side_Reaction Other SPPS Side Reaction? Problem->Other_Side_Reaction Analyze other impurities Sol_Coupling Solution: • Increase coupling time • Perform double coupling • Use stronger activator (HATU) • Increase temperature (with caution) Incomplete_Coupling->Sol_Coupling Yes Sol_Cleavage Solution: • Use TIS-based cleavage cocktail • Avoid strong reducing scavengers • Decrease cleavage time (trial run) • Analyze by MS for M-30 peak (NH2) Nitro_Reduction->Sol_Cleavage Yes Sol_General Solution: • Check raw material purity • Optimize general SPPS protocol • Review sequence for aggregation potential Other_Side_Reaction->Sol_General Yes

Caption: A logical workflow for troubleshooting common issues in syntheses involving Fmoc-D-Phe(4-NO2)-OH.

  • Issue: Incomplete Coupling.

    • Diagnosis: Mass spectrometry of the crude product shows a significant peak corresponding to the target peptide minus the mass of the 4-nitro-D-phenylalanine residue (deletion sequence).

    • Solution:

      • Extend Coupling Time: Increase the coupling time to 2-4 hours.[9]

      • Double Coupling: Program the synthesizer to perform the coupling step twice with fresh reagents.[9]

      • Elevated Temperature: Some synthesizers allow for microwave or conventional heating. Increasing the temperature to 40-50°C can enhance coupling rates, but must be used cautiously due to the increased risk of racemization.[9]

  • Issue: Suspected Nitro Group Reduction.

    • Diagnosis: Mass spectrometry shows a peak at M-30 Da relative to the expected mass, corresponding to the conversion of the -NO2 group (46 Da) to an -NH2 group (16 Da).

    • Solution:

      • Verify Cleavage Cocktail: Ensure a non-reducing scavenger cocktail (e.g., TFA/TIS/Water) was used.

      • Avoid Thiol Scavengers: If the sequence requires scavengers for Trp, Met, or Cys, perform a small-scale cleavage trial to assess the stability of the nitro group with cocktails containing EDT or thioanisole.

      • Optimize Cleavage Time: Reduce the cleavage time to the minimum required for complete deprotection of other side chains (e.g., 1.5-2 hours) and assess the impact on the side reaction.

References

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Solid-phase synthesis of peptide-4-nitroanilides. PubMed. Available at: [Link]

  • Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS Central Science. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Peptide Synthesis Service, Custom Peptide Synthesizers. AAPPTEC. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. SpringerLink. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Publishing. Available at: [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]

  • Peptide Synthesizers. CEM Corporation. Available at: [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available at: [Link]

  • HATU coupling - what's the best order? Reddit. Available at: [Link]

  • Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. NIH. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

Sources

Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Nitro-phenylalanine in Peptide Science

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, function, and pharmacokinetic properties. Among these, 4-Nitro-phenylalanine (Phe(4-NO₂)) has emerged as a valuable building block for researchers in peptide chemistry and drug development. Its strong electron-withdrawing nitro group alters the electronic environment of the phenyl ring, making it a useful spectroscopic probe for studying peptide folding and protein-protein interactions.[1] Furthermore, the nitro group can serve as a precursor for conversion to an amine, enabling further site-specific modifications.

The successful synthesis of peptides containing Phe(4-NO₂) hinges on a robust final step: the cleavage of the peptide from the solid-phase resin and the simultaneous removal of side-chain protecting groups. This process, typically accomplished with strong acid, must be carefully optimized to ensure high yield and purity while preserving the integrity of the nitro functionality. These application notes provide a comprehensive guide to the principles, protocols, and potential pitfalls associated with the cleavage and deprotection of peptides containing 4-Nitro-D-phenylalanine.

Core Principles of Peptide Cleavage

In modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the final cleavage and global deprotection are typically performed in a single step using Trifluoroacetic Acid (TFA).[2] TFA is a strong acid that protonates and cleaves the acid-labile linker connecting the peptide to the resin, releasing the peptide into solution.[3] Concurrently, it removes the acid-labile tert-butyl (tBu)-based protecting groups from the side chains of various amino acids (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)).[4]

The nitro group on the phenylalanine side chain is generally stable under these standard TFA cleavage conditions. The C-N bond of the nitroaromatic system is not susceptible to acidolysis by TFA. However, the primary challenge arises from the highly reactive carbocations generated during the deprotection of other residues.[4] These electrophilic species can cause unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed.[2][4]

The Role of Scavengers

Scavengers are nucleophilic reagents added to the TFA cleavage mixture to trap reactive carbocations as they are formed, preventing them from modifying the peptide.[4] The choice of scavengers is critical and depends on the peptide sequence.[2]

  • Triisopropylsilane (TIS): A highly effective scavenger for t-butyl and trityl cations.[6][7] It works via reductive quenching.

  • Water: Scavenges t-butyl cations. Its inclusion should be carefully considered, as it can sometimes promote side reactions like aspartimide formation if cleavage conditions are prolonged.[2][5]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at protecting Cysteine residues and preventing re-attachment of the trityl group.[4] It can also help reduce methionine sulfoxide.[8]

  • Thioanisole: Aids in the removal of bulky protecting groups from Arginine (e.g., Pbf) and protects against oxidation.[8]

  • Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and alkylation.[2][6]

A crucial consideration for peptides containing Phe(4-NO₂) is the potential for the nitro group to be reduced. While standard scavengers like TIS, water, and EDT are not strong enough reducing agents to affect the nitro group under typical TFA cleavage conditions (1-4 hours at room temperature), potent reducing agents should be avoided in the cocktail. The reduction of aromatic nitro groups generally requires harsher conditions or specific reagents like catalytic hydrogenation or metal catalysts (e.g., SnCl₂, Fe).[9][10]

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is paramount for achieving high purity. The following table provides recommended formulations based on the presence of other sensitive amino acids in the peptide sequence alongside 4-Nitro-D-phenylalanine. All cocktails should be prepared fresh before use.[8]

Cocktail ID Peptide Composition Formulation (v/v/w) Key Rationale
Cocktail A (Standard) Peptides without Trp, Cys, or Met.TFA / Water / TIS (95 : 2.5 : 2.5)A general-purpose, low-odor cocktail effective for most standard peptides. TIS and water effectively scavenge t-butyl cations.[3]
Cocktail B (Trp-Protect) Peptides containing Tryptophan (Trp).TFA / Water / EDT / TIS (92.5 : 2.5 : 2.5 : 2.5)EDT is crucial for protecting the indole side chain of Trp from alkylation by liberated protecting groups.[4]
Cocktail C (Met/Cys-Protect) Peptides containing Methionine (Met) and/or Cysteine (Cys).TFA / Thioanisole / EDT (90 : 5 : 5)Thioanisole and EDT work synergistically to prevent oxidation of Met and protect the free sulfhydryl group of Cys.[8]
Cocktail D (Full Protect) Complex peptides with multiple sensitive residues (Arg, Trp, Cys, Met).TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust, "universal" cocktail (Reagent K) that provides comprehensive protection for a wide array of sensitive residues.[8][11]

Note: Always perform a small-scale trial cleavage on 10-15 mg of peptide-resin to determine the optimal conditions before committing the entire batch.[4]

Experimental Protocols

Pre-Cleavage Resin Preparation

Proper preparation of the peptide-resin is critical for efficient cleavage. Residual solvents, especially DMF, can interfere with the acidic cleavage process.

  • Transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe).

  • If the N-terminal Fmoc group is still present, remove it by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Wash the resin with Dichloromethane (DCM) (5-7 times) to remove DMF and shrink the resin.

  • Dry the peptide-resin under a high vacuum for at least 3 hours, or overnight if possible.[4]

Global Cleavage and Deprotection Protocol (0.1 mmol Scale)

WARNING: Trifluoroacetic Acid (TFA) is a highly corrosive and dangerous chemical. Thiol-based scavengers like EDT have a strong, unpleasant odor. Perform this entire procedure in a certified, properly functioning chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Place the dried peptide-resin (~200 mg) into a 10 mL round-bottom flask or a suitable reaction vessel.

  • Prepare 2-5 mL of the selected cleavage cocktail (from the table above) and cool it in an ice bath.

  • Add the cold cleavage cocktail to the resin. Ensure the resin is fully submerged.

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. For peptides with multiple Arginine(Pbf) residues, the cleavage time may need to be extended, but should not exceed 5 hours.[2]

  • After the reaction is complete, filter the solution to separate the cleaved peptide (in the TFA filtrate) from the exhausted resin beads. A fritted syringe or a sintered glass funnel can be used.

  • Wash the resin beads with a small additional volume (0.5-1 mL) of fresh TFA to recover any remaining peptide. Combine this wash with the initial filtrate.

Peptide Precipitation and Isolation
  • Transfer the combined TFA filtrate into a 50 mL centrifuge tube.

  • Add approximately 40 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.[2] The ether should be at least 8-10 times the volume of the TFA solution.

  • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube at 3500 rpm for 5 minutes to pellet the precipitated peptide.

  • Carefully decant and discard the ether supernatant.

  • Wash the peptide pellet by adding another 20-30 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.

  • After the final wash, carefully decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • For long-term storage and to remove residual TFA salts, the peptide can be dissolved in a 10% acetic acid/water solution and lyophilized.[8]

Visualized Workflows and Mechanisms

Overall Cleavage and Deprotection Workflow

CleavageWorkflow Resin Dried Peptide-Resin (with Phe(4-NO₂)) Cleavage Cleavage Reaction (TFA + Scavengers) 2-4h, RT Resin->Cleavage Cocktail Prepare & Cool Cleavage Cocktail Cocktail->Cleavage Filter Filter to Separate Resin Beads Cleavage->Filter Precipitate Precipitate Peptide with Cold Ether Filter->Precipitate Wash Wash Pellet (3x with Ether) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purification (HPLC) & Lyophilization Dry->Purify CleavageMechanism cluster_reactants Reactants cluster_process Cleavage & Deprotection cluster_products Products & Intermediates cluster_scavenging Scavenging PeptideResin Peptide-Linker-Resin Cleavage Acidolysis PeptideResin->Cleavage ProtectGrps R-Prot (e.g., Boc, tBu) ProtectGrps->Cleavage TFA TFA (H⁺) TFA->Cleavage FreePeptide Free Peptide Cleavage->FreePeptide Carbocation R⁺ (e.g., tBu⁺) Cleavage->Carbocation Trapped Trapped Cations (e.g., tBu-S-R) Carbocation->Trapped Trapped by Scavengers Scavengers (TIS, H₂O, EDT) Scavengers->Trapped

Caption: Role of TFA and scavengers in peptide cleavage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield Incomplete cleavage.Extend cleavage time to 4 hours. Ensure resin was properly dried before cleavage. Use a stronger cocktail (e.g., Cocktail D) if Arg(Pbf) is present.
Peptide loss during workup.Ensure sufficient cold ether is used for precipitation. Avoid excessive vortexing which can create fine suspensions.
Incomplete Deprotection Insufficient cleavage time or scavenger activity.Re-subject the precipitated peptide to fresh cleavage cocktail for an additional 1-2 hours. Use a cocktail with thioanisole for difficult-to-remove groups like Arg(Pbf). [8]
Presence of Side Products (checked by MS) Alkylation of sensitive residues (Trp, Met).Ensure the correct scavenger cocktail was used (e.g., containing EDT for Trp). [4]
Oxidation of Met or Cys.Perform the cleavage under a nitrogen or argon blanket to minimize oxygen exposure. Use a cocktail with EDT/thioanisole. [8]
Peptide is Gummy/Oily, not a Powder Residual scavengers or TFA salts.Perform additional cold ether washes. Dissolve the crude product in a water/acetonitrile mixture containing 0.1% TFA and lyophilize.

References

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
  • Coin, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press.
  • Vágner, J., et al. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Gallou, F., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4). [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • BenchChem. (2025).
  • Gallou, F., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. PubMed. [Link]

  • ResearchGate. (n.d.). On-resin reduction of nitro group of Hmnb. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine; [95753-55-2]. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Sources

Application Note: A Robust Analytical HPLC Framework for Peptides Incorporating 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide and experimental protocols for the development of robust analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing the unnatural amino acid, 4-Nitro-D-phenylalanine (p-NO₂-D-Phe). The incorporation of this residue presents unique chromatographic and detection characteristics that can be leveraged for enhanced analytical specificity. We will explore the foundational principles behind method design, from stationary and mobile phase selection to detection strategies, and provide step-by-step protocols for purity assessment and method optimization. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific peptide sequences.

Introduction: The Analytical Imperative for Modified Peptides

Peptide-based therapeutics are a cornerstone of modern drug development. The introduction of unnatural amino acids, such as 4-Nitro-D-phenylalanine, is a key strategy to enhance peptide stability, modulate biological activity, or introduce spectroscopic probes. The nitro group on the phenylalanine ring significantly alters the residue's physicochemical properties, impacting its hydrophobicity and creating a unique UV chromophore.

Consequently, developing reliable analytical methods is critical for characterizing these modified peptides, ensuring their purity, and maintaining quality control throughout the drug development lifecycle.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, remains the gold standard for peptide analysis due to its high resolving power and compatibility with sensitive detection techniques.[2][3] This guide focuses on creating a self-validating HPLC framework tailored to the specific properties of p-NO₂-D-Phe-containing peptides.

Core Principles: Leveraging the Physicochemistry of 4-Nitro-D-phenylalanine

A successful HPLC method is built upon a fundamental understanding of the analyte's interaction with the stationary and mobile phases. The 4-nitro modification is the dominant factor influencing the chromatographic behavior of these peptides.

The Impact of the Nitro Group on Hydrophobicity

Reversed-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity.[4] The introduction of a nitro group (-NO₂) to the phenyl ring of phenylalanine increases its non-polar surface area and hydrophobicity compared to the unmodified residue.[5][6] This has a direct and predictable consequence:

  • Increased Retention: Peptides containing p-NO₂-D-Phe will exhibit longer retention times on a reversed-phase column compared to their counterparts with standard phenylalanine, assuming all other residues are identical. This increased retention is a primary consideration for gradient design.

A Unique Chromophore for Selective Detection

The most significant analytical advantage of the p-NO₂-D-Phe modification is its unique UV-Visible absorbance profile.

  • Peptide Backbone Absorbance: All peptides absorb UV light around 210-220 nm due to the presence of peptide bonds.[4] This wavelength is excellent for general quantification but offers no selectivity.

  • Aromatic Amino Acid Absorbance: Standard aromatic residues like Phenylalanine, Tyrosine, and Tryptophan absorb light in the 250-290 nm range.[4][7]

  • 4-Nitro-phenylalanine Absorbance: The nitroaromatic system of p-NO₂-D-Phe possesses a distinct absorbance maximum at a longer wavelength, typically above 300 nm. For example, 4-nitrophenol shows a strong absorbance peak near 317 nm.[8] Monitoring at this higher wavelength provides exceptional selectivity, allowing for the specific detection and quantification of the target peptide even in the presence of impurities that lack this chromophore.

HPLC Method Development: A Logic-Driven Approach

The following sections detail the rationale behind selecting the optimal components for a robust analytical method.

Mode of Chromatography: Reversed-Phase (RP-HPLC)

RP-HPLC is the unequivocal choice for peptide analysis. The separation is driven by the hydrophobic interactions between the peptide's amino acid side chains and the non-polar stationary phase. Elution is achieved by increasing the concentration of an organic solvent, which disrupts these interactions in order of increasing overall peptide hydrophobicity.[4]

Column (Stationary Phase) Selection

The column is the heart of the separation. For peptides, several parameters are critical.

ParameterRecommended ChoiceRationale & Justification
Stationary Phase C18 (Octadecylsilane)The industry standard for peptide analysis, offering excellent hydrophobicity and resolving power for a wide range of peptides.[2] A C8 phase can be considered if retention times are excessively long due to high peptide hydrophobicity.[2]
Pore Size 300 Å (Wide Pore)Essential for peptides. Smaller pore sizes (~100 Å) can restrict the peptide's access to the bonded phase, leading to poor peak shape and resolution.[3]
Particle Size < 5 µm (e.g., 1.7-3.5 µm)Smaller particles provide higher efficiency and resolution. UPLC systems utilizing sub-2 µm particles offer significant improvements in separation speed and peak capacity.[9]
Column Dimensions 4.6 x 150 mm or 2.1 x 100 mmA standard analytical format. The 2.1 mm internal diameter columns are ideal for UPLC and LC-MS applications, conserving solvent and increasing sensitivity.[3]
Mobile Phase Selection

The mobile phase composition is critical for achieving sharp, symmetrical peaks and reproducible retention times.

ComponentRecommended ChoiceRationale & Justification
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous Phase. TFA is a strong ion-pairing agent. It protonates acidic residues (Asp, Glu) and the C-terminus, neutralizing negative charges and preventing peak tailing. It also forms ion pairs with basic residues (Lys, Arg, His), leading to consistent and predictable retention.[3][10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic Phase. Acetonitrile is the preferred organic modifier due to its low viscosity, low UV cutoff, and proven success in eluting peptides from RP columns.[3]
Alternative for MS 0.1% Formic Acid (FA)For LC-MS applications, TFA can cause ion suppression in the mass spectrometer source.[10] FA is a volatile alternative, though it is a weaker acid and may result in broader peaks compared to TFA.

The logical workflow for developing an analytical HPLC method is illustrated below.

MethodDevelopmentWorkflow cluster_Analyte Analyte Consideration cluster_Method Method Development Logic Analyte Peptide with 4-Nitro-D-Phe Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Based on Hydrophobicity Column Select Column: C18, 300Å Pore Size Mode->Column Standard for Peptides MobilePhase Select Mobile Phase: H2O/ACN with 0.1% TFA Column->MobilePhase Ensures Good Peak Shape Detection Select Detection λ: Dual Wavelength MobilePhase->Detection Wavelength1 214 nm (Peptide Backbone) Detection->Wavelength1 General Detection Wavelength2 >300 nm (Nitro-Phe Chromophore) Detection->Wavelength2 Selective Detection

Caption: Logic-driven workflow for HPLC method development.

Experimental Protocols

These protocols provide a starting point for analysis. They are designed to be self-validating and should be adapted as needed based on experimental results.

Protocol 1: Initial Purity Screening and Peptide Identification

This protocol uses a broad gradient to determine the approximate retention time of the target peptide and to reveal the full impurity profile.

A. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. Causality: The ideal solvent is the initial mobile phase condition (e.g., 95% Water/5% ACN/0.1% TFA). If solubility is an issue, a small amount of organic solvent (ACN, DMSO) can be used, but the injection volume should be kept low to avoid peak distortion.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18, 300Å, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade Water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 40 °C[9]
Injection Vol. 10 µL
Detection UV-Vis Diode Array Detector (DAD)
Wavelengths 1. 214 nm (for general peptide profile) 2. 315 nm (for selective p-NO₂-D-Phe detection)
Gradient Time (min)
0.0
30.0
32.0
35.0
35.1
40.0

C. Data Analysis:

  • Integrate all peaks at 214 nm.

  • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Compare the chromatograms at 214 nm and 315 nm. The main peptide peak should be prominent at both wavelengths. Impurities lacking the p-NO₂-D-Phe modification will not appear in the 315 nm chromatogram, confirming their identity as synthesis-related side products.

Protocol 2: Focused Method Optimization for Impurity Resolution

Once the approximate elution time is known from the screening run, the gradient can be optimized to improve resolution between the main peak and closely eluting impurities.[2]

A. Gradient Refinement:

  • Assume the peptide eluted at 15 minutes in Protocol 1, which corresponds to ~35% B.

  • Design a new, shallower gradient centered around this elution point. The goal is to decrease the change in %B per minute. A good starting point is a 1% per minute slope.[11]

  • Example Optimized Gradient:

    Time (min) %B
    0.0 20
    25.0 45
    27.0 95
    30.0 95
    30.1 20

    | 35.0 | 20 |

B. System Suitability Testing: To ensure the method is robust and trustworthy, perform system suitability tests.

  • Inject the sample five times consecutively.

  • Calculate the Relative Standard Deviation (RSD) for the retention time and peak area of the main peptide.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%[2]

    • Tailing Factor: 0.8 - 1.5

    • Resolution (between main peak and closest impurity): ≥ 2.0[2]

The overall analytical workflow, from sample receipt to final report, is summarized in the diagram below.

AnalyticalWorkflow Sample Receive Peptide Sample Prep Sample Preparation (1 mg/mL in mobile phase A) Sample->Prep Screen Protocol 1: Broad Gradient Screening Prep->Screen AnalyzeScreen Analyze Screening Data (Identify RT and Impurities) Screen->AnalyzeScreen Optimize Protocol 2: Focused Gradient Optimization AnalyzeScreen->Optimize RT known SST System Suitability Testing (n=5) Optimize->SST AnalyzeFinal Final Data Analysis (Calculate Purity, Resolution) SST->AnalyzeFinal Criteria Met Report Generate Report AnalyzeFinal->Report

Caption: End-to-end analytical workflow for peptide analysis.

Conclusion

The successful analysis of peptides containing 4-Nitro-D-phenylalanine is readily achievable through a systematic and logically-driven HPLC method development process. By understanding and leveraging the increased hydrophobicity and unique UV absorbance of the nitro-phenylalanine moiety, highly robust, selective, and reproducible analytical methods can be established. The protocols provided herein serve as a comprehensive starting point for researchers, enabling confident characterization and quality control of these valuable modified peptides.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]

  • Teledyne ISCO. (2019). Peptide Techniques for Prep HPLC. YouTube. [Link]

  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters Application Note. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Protocols. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Application Note. [Link]

  • Al-Salami, H., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Kovacs, J. M., et al. (2005). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. National Institutes of Health. [Link]

  • Feng, S., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central. [Link]

  • Hodges, R. S., et al. (2006). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. PubMed. [Link]

  • Chen, Y., et al. (2002). Role of Peptide Hydrophobicity in the Mechanism of Action of alpha-Helical Antimicrobial Peptides. ResearchGate. [Link]

  • Luan, C. H., et al. (1988). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. [Link]

  • Yang, C. Y., et al. (1985). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. PubMed. [Link]

  • Wang, C., et al. (2012). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Nitro-D-phenylalanine Modified Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Perspectives in Proteomics with 4-Nitro-D-phenylalanine

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. 4-Nitro-D-phenylalanine (pNO2-D-Phe), a structurally unique ncAA, offers a versatile probe for a range of applications, including the study of protein-protein interactions, enzyme mechanisms, and the effects of post-translational modifications. Its nitro group can serve as a spectroscopic reporter and a precursor for further chemical modifications. The D-configuration of this amino acid can also impart resistance to proteolytic degradation, making it valuable for the development of stable peptide-based therapeutics.

Mass spectrometry-based proteomics provides the analytical horsepower to identify and quantify proteins modified with pNO2-D-Phe with high sensitivity and specificity. This comprehensive guide provides detailed application notes and protocols for the entire workflow, from the incorporation of pNO2-D-Phe into proteins to the final mass spectrometric analysis and data interpretation. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Part 1: Incorporating 4-Nitro-D-phenylalanine into Proteins

The site-specific incorporation of pNO2-D-Phe into a target protein is most commonly achieved through the use of genetic code expansion.[1][2][3] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery. The target gene is mutated to include a unique codon, typically an amber stop codon (UAG), at the desired site of incorporation. When the orthogonal aaRS, its cognate tRNA, and pNO2-D-Phe are present, the ncAA is incorporated at the UAG codon, yielding the full-length modified protein.[3]

Experimental Workflow for pNO2-D-Phe Incorporation

G cluster_0 Plasmid Construction cluster_1 Cell Culture and Expression cluster_2 Protein Purification P1 Gene of Interest (GOI) with UAG codon C1 Co-transform E. coli with both plasmids P1->C1 P2 Orthogonal aaRS/tRNA Plasmid P2->C1 C2 Grow cells in media supplemented with pNO2-D-Phe C1->C2 C3 Induce protein expression C2->C3 PU1 Cell Lysis C3->PU1 PU2 Affinity Chromatography (e.g., His-tag) PU1->PU2 PU3 QC: SDS-PAGE & Western Blot PU2->PU3

Caption: Workflow for site-specific incorporation of 4-Nitro-D-phenylalanine.

Protocol 1: Site-Specific Incorporation of pNO2-D-Phe in E. coli
  • Plasmid Preparation:

    • Subclone your gene of interest (GOI) into a suitable expression vector. Introduce an amber (UAG) stop codon at the desired site of pNO2-D-Phe incorporation using site-directed mutagenesis.

    • Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for pNO2-D-Phe. Several engineered aaRS/tRNA pairs have been developed for various ncAAs.[1]

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the GOI-containing plasmid and the orthogonal aaRS/tRNA plasmid. Select for transformants on agar plates containing the appropriate antibiotics.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with the required antibiotics and grow overnight at 37°C.

    • The next day, dilute the overnight culture into a larger volume of minimal medium (e.g., M9) supplemented with glucose, essential amino acids (except for phenylalanine), and the necessary antibiotics.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, add 4-Nitro-D-phenylalanine to a final concentration of 1 mM.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • Purify the pNO2-D-Phe-containing protein using an appropriate chromatography method (e.g., nickel-NTA affinity chromatography for His-tagged proteins).

    • Verify the purity and integrity of the protein using SDS-PAGE and Western blotting.

Part 2: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for the successful mass spectrometric analysis of modified proteins. The goal is to digest the protein into peptides of a suitable size for MS analysis while preserving the modification.

Experimental Workflow for Sample Preparation

G S1 Purified pNO2-D-Phe Protein S2 Denaturation, Reduction & Alkylation S1->S2 S3 Enzymatic Digestion (e.g., Trypsin) S2->S3 S4 Optional: Peptide Enrichment S3->S4 S5 Desalting and Cleanup (e.g., C18 ZipTip) S3->S5 Direct S4->S5 S6 LC-MS/MS Analysis S5->S6

Caption: Sample preparation workflow for mass spectrometry analysis.

Protocol 2: In-Solution Tryptic Digestion
  • Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge (e.g., Sep-Pak) or a ZipTip.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Part 3: Enrichment of pNO2-D-Phe Containing Peptides (Optional but Recommended)

Due to the often low abundance of modified peptides, an enrichment step can significantly improve their detection by mass spectrometry. For nitrated peptides, two main strategies can be employed.

Enrichment Strategies
StrategyPrincipleAdvantagesDisadvantages
Immunoaffinity Enrichment Uses antibodies specific to the nitro-group to capture nitrated peptides.[4]High specificity.Antibody performance can be variable; potential for non-specific binding.
Chemical Derivatization The nitro group is chemically modified (e.g., reduced to an amine) and then tagged for affinity purification (e.g., with biotin or a metal-chelating group).[5]Can be highly efficient; allows for the use of various affinity tags.Requires additional chemical reaction steps; potential for side reactions.
Protocol 3: Immunoaffinity Enrichment of Nitrated Peptides
  • Antibody-Bead Conjugation:

    • Couple an anti-nitrotyrosine antibody (which can cross-react with nitrophenylalanine) to protein A/G magnetic beads according to the manufacturer's instructions.

  • Peptide Incubation:

    • Resuspend the desalted peptide mixture in an immunoprecipitation (IP) buffer.

    • Add the antibody-conjugated beads to the peptide solution and incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads several times with IP buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the captured nitrated peptides from the beads using a low pH elution buffer (e.g., 0.1% trifluoroacetic acid).

    • Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Desalting:

    • Desalt the enriched peptides using a C18 ZipTip before MS analysis.

Part 4: Mass Spectrometry Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing complex peptide mixtures.

LC-MS/MS Parameters
  • Liquid Chromatography: A nano-flow HPLC system with a reversed-phase C18 column is typically used to separate the peptides before they enter the mass spectrometer. A gradient of increasing acetonitrile concentration is used to elute the peptides.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is recommended for accurate mass measurements.

  • Data-Dependent Acquisition (DDA): In a typical DDA experiment, the mass spectrometer alternates between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used to fragment the peptide backbone, generating b- and y-type fragment ions that provide sequence information.

Part 5: Data Analysis and Interpretation

The identification of pNO2-D-Phe-containing peptides from the acquired MS/MS data requires specialized database search strategies.

Database Search Workflow

G cluster_0 Search Parameters D1 Raw MS/MS Data D2 Peak List Generation D1->D2 D3 Database Search (e.g., Mascot, SEQUEST) D2->D3 D5 Statistical Validation (FDR) D3->D5 D4 Specify Variable Modifications D4->D3 D6 Manual Validation of Spectra D5->D6 P1 Protein Sequence Database P1->D3 P2 Enzyme: Trypsin P2->D3 P3 Precursor & Fragment Mass Tolerance P3->D3

Caption: Bioinformatic workflow for identifying pNO2-D-Phe modified peptides.

Calculating the Mass Shift for 4-Nitro-D-phenylalanine

To correctly identify peptides containing pNO2-D-Phe, the mass spectrometer search software must be configured to look for the specific mass shift caused by this modification.

The monoisotopic mass of the 4-Nitro-D-phenylalanine residue (when incorporated into a peptide, with the loss of H₂O) is calculated from its chemical formula, C₉H₈N₂O₃.

  • Monoisotopic Mass of 4-Nitro-D-phenylalanine residue: 192.0535 Da

If 4-Nitro-D-phenylalanine replaces a standard amino acid, the mass shift will be the difference between their residue masses. For example, if it replaces Phenylalanine (residue formula C₉H₉NO, monoisotopic mass 147.0684 Da):

  • Mass Shift (pNO2-D-Phe vs. Phe): 192.0535 Da - 147.0684 Da = +44.9851 Da

Database Search Parameters

When setting up your database search, use the following parameters:

ParameterSettingRationale
Enzyme TrypsinThe most commonly used protease for bottom-up proteomics.
Fixed Modifications Carbamidomethyl (C)To account for the alkylation of cysteine residues.
Variable Modifications Oxidation (M), 4-Nitro-D-phenylalanine (on the target amino acid, e.g., F)To account for common methionine oxidation and the specific incorporation of pNO2-D-Phe.
Mass Shift for pNO2-D-Phe +44.9851 Da (if replacing Phe)This is the calculated monoisotopic mass difference.
Potential Neutral Losses -46.0055 Da (NO₂)The nitro group may be lost during fragmentation. Including this as a potential neutral loss can aid in identification.
Precursor Mass Tolerance < 10 ppmFor high-resolution instruments.
Fragment Mass Tolerance < 0.02 DaFor high-resolution instruments.
Database A FASTA file containing the sequence of your protein of interest.A targeted search will be more efficient.
Manual Validation of MS/MS Spectra

After the database search, it is crucial to manually inspect the MS/MS spectra of identified pNO2-D-Phe-containing peptides to confirm the identification. Look for:

  • A good series of b- and y-type fragment ions that cover the peptide sequence.

  • The presence of fragment ions that contain the pNO2-D-Phe residue, which will be shifted by the appropriate mass.

  • The potential presence of a peak corresponding to the neutral loss of the nitro group (NO₂), which would be a mass difference of 46.0055 Da from the precursor ion.

Conclusion

The integration of 4-Nitro-D-phenylalanine into proteins, coupled with advanced mass spectrometry techniques, provides a powerful platform for investigating protein science from novel perspectives. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully implement this workflow. By carefully considering each step, from the initial protein expression to the final data analysis, reliable and insightful results can be achieved, paving the way for new discoveries in basic research and drug development.

References

  • Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. (n.d.). National Institutes of Health. [Link]

  • Lee, J. R., Lee, S. J., Kim, T. W., Kim, J. K., Park, H. S., Kim, D.-E., Kim, K. P., & Yeo, W.-S. (2009). Chemical Approach for Specific Enrichment and Mass Analysis of Nitrated Peptides. Analytical Chemistry, 81(16), 6620–6626. [Link]

  • Kim, J. K., Lee, J. R., Kang, J. W., Lee, S. J., Shin, G. C., Yeo, W.-S., Kim, K.-H., Park, H. S., & Kim, K. P. (2011). Selective Enrichment and Mass Spectrometric Identification of Nitrated Peptides Using Fluorinated Carbon Tags. Analytical Chemistry, 83(3), 971–978. [Link]

  • Wang, F., & Li, X. (2017). Specific enrichment of a targeted nitrotyrosine-containing peptide from complex matrices and relative quantification for liquid chromatography-mass spectrometry analysis. Journal of Chromatography B, 1044-1045, 116-123. [Link]

  • Sakamoto, K., Hayashi, A., Sakamoto, A., Kino, K., Kuri-Harcuch, W., & Hirao, I. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

  • Sakamoto, K., & Hirao, I. (2005). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 1(1), 1-6. [Link]

  • Dougherty, D. A. (2017). Genetic Code Expansion: A Brief History and Perspective. ACS Chemical Neuroscience, 8(10), 2185–2188. [Link]

  • Serfling, R., & Coin, I. (2016). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 17(3), 365. [Link]

  • Shandell, M., Chen, Y., & Li, L. (2021). GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. [Link]

  • Creasy, D. M., & Cottrell, J. S. (2011). Protein identification using MS/MS data. Briefings in Bioinformatics, 12(5), 486-496. [Link]

  • Kim, S., & Pevzner, P. A. (2014). MS-GF+: a versatile and universal database search tool for proteomics. Nature Methods, 11(11), 1154–1156. [Link]

  • Moser, A. (n.d.). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. [Link]

  • Zybailov, B., Moser, B. A., Schmidt, A. P., & Washburn, M. P. (2008). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 19(2), 297–306. [Link]

  • Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 16(6), 880–882. [Link]

  • MacCoss, M. (n.d.). Amino Acid Mass Table. University of Washington Proteomics Resource. [Link]

  • Zhang, W., & Chait, B. T. (2000). ProFound: an expert system for protein identification using mass spectrometric peptide mapping information. Analytical chemistry, 72(11), 2482–2489. [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature protocols, 1(1), 1-6. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Nitro-D-phenylalanine in Modern Drug Design and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Nitro-D-phenylalanine. This non-canonical amino acid offers a unique combination of stereochemistry and functionality, making it a powerful tool for enhancing the properties of therapeutic peptides and for creating sophisticated biochemical probes.

Foundational Concepts: Why Incorporate 4-Nitro-D-phenylalanine?

In the quest to develop more effective, selective, and stable therapeutics, medicinal chemists are increasingly looking beyond the 20 canonical amino acids.[1] Unnatural amino acids (UAAs) like 4-Nitro-D-phenylalanine (4-NO2-D-Phe) have become critical tools, providing an expanded chemical vocabulary to address complex biological challenges.[2][] 4-NO2-D-Phe is a derivative of phenylalanine distinguished by two key features: a nitro group at the para position of the phenyl ring and a D-alpha-carbon configuration.

These modifications are not trivial; they are deliberate strategic choices that impart unique and advantageous physicochemical properties for drug design.[4] The D-configuration offers a fundamental defense against enzymatic degradation, while the nitroaromatic side chain serves as a versatile functional and spectroscopic handle.

Physicochemical Properties of 4-Nitro-D-phenylalanine
PropertyValueSource
Synonyms D-Phe(4-NO2)-OH, p-Nitro-D-Phe-OH[4]
CAS Number 56613-61-7 (monohydrate)[4]
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [6][7]
Appearance Faintly yellow powder[4][8]
Key Features D-chiral center, Nitroaromatic side chain[4]

Core Strategic Applications in Drug Discovery

The incorporation of 4-NO2-D-Phe into a peptide or peptidomimetic is driven by the desire to solve specific, common problems in drug development, namely stability, target engagement, and quantifiable activity.

Enhancing Metabolic Stability through Stereochemistry

The Challenge: A primary hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body, which are highly specific for L-amino acid substrates. This leads to a short plasma half-life and poor bioavailability.

The 4-NO2-D-Phe Solution: The introduction of a D-amino acid into a peptide sequence fundamentally disrupts the stereochemical recognition by most endogenous proteases.[9] This "stereochemical shield" dramatically increases the peptide's resistance to proteolysis, extending its duration of action.[10] This is one of the most direct and effective strategies for improving the pharmacokinetic profile of a peptide drug candidate.

Protease_Resistance cluster_0 Native L-Peptide cluster_1 Modified D-Peptide L_Peptide Substrate (L-Phe) L_Products Cleaved Fragments L_Peptide->L_Products Cleavage D_Peptide Substrate (4-NO2-D-Phe) D_Intact Intact Peptide D_Peptide->D_Intact No Cleavage Protease Protease Protease->L_Peptide Recognizes & Binds Protease->D_Peptide Steric Hindrance

Caption: D-amino acid incorporation prevents protease recognition and cleavage.

Engineering Molecular Probes and Biosensors

The Challenge: To optimize a drug candidate, it is essential to understand its binding kinetics, conformational changes upon binding, and its effect on enzymatic activity. This requires sensitive and reliable molecular probes.

The 4-NO2-D-Phe Solution: The nitroaromatic side chain of 4-NO2-D-Phe possesses unique spectroscopic properties that can be exploited.

  • FRET Quenching: The nitrophenyl group is an effective Förster Resonance Energy Transfer (FRET) quencher.[11] By pairing it in a peptide sequence with a fluorescent donor, one can create a powerful biosensor. In the intact peptide, the fluorophore's emission is quenched. Upon cleavage by a target enzyme (e.g., a protease), the donor and quencher are separated, resulting in a quantifiable increase in fluorescence. This is the foundation of many high-throughput screening (HTS) assays for enzyme inhibitors.

  • Infrared (IR) Probe: The nitro group has strong, distinct vibrational bands in the IR spectrum. The precise frequency of these bands is sensitive to the local molecular environment. This allows 4-NO2-D-Phe to serve as a site-specific IR probe to monitor conformational changes, hydrogen bonding, and energy transfer dynamics within a peptide or protein.[11][12]

FRET_Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact Fluorophore---[Peptide]---(4-NO2-D-Phe) (Quencher) No_Signal Fluorescence Quenched (No Signal) Intact->No_Signal FRET Cleaved Fluorophore---[Fragment] + [Fragment]---(4-NO2-D-Phe) Signal Fluorescence Emitted (Signal ON) Cleaved->Signal FRET Disrupted Enzyme Protease Enzyme->Intact Cleavage

Caption: FRET assay principle using 4-NO2-D-Phe as a quencher.

Detailed Application Protocols

The following protocols provide validated, step-by-step methodologies for the two primary applications discussed. They are designed to be self-validating by including necessary controls and quality checks.

Protocol 1: Incorporation of Fmoc-4-NO2-D-Phe via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a single Fmoc-4-NO2-D-Phe residue into a growing peptide chain using standard Fmoc/tBu chemistry.

Expert Rationale: The Fmoc/tBu strategy is chosen for its mild deprotection conditions (piperidine), which preserves the integrity of the nitro group and other sensitive functionalities.[13] The use of HBTU as a coupling agent is a robust choice, forming an activated ester in situ that reacts efficiently with the free N-terminal amine of the resin-bound peptide, minimizing side reactions and ensuring a high coupling yield.[14]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Nitro-D-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • SPPS reaction vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g substitution) into the reaction vessel.

    • Swell the resin in DMF for 30 minutes with agitation.

    • Drain the DMF.

    • Causality: Swelling the resin exposes the reactive sites within the polymer matrix, ensuring efficient reaction kinetics.

  • Fmoc Deprotection (of the resin or preceding residue):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain. Repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times x 1 minute).

    • Causality: The basic piperidine cleaves the acid-labile Fmoc protecting group, exposing the free amine for the next coupling step. Extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Coupling of Fmoc-4-NO2-D-Phe:

    • In a separate vial, dissolve Fmoc-4-NO2-D-Phe (3 eq relative to resin loading) and HBTU (2.9 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the vial. The solution should turn yellow. Agitate for 2 minutes to pre-activate.

    • Causality: Pre-activation ensures the active species is formed before addition to the resin, maximizing coupling speed and efficiency. DIPEA acts as a non-nucleophilic base to abstract a proton during activation.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (a negative test, where beads remain colorless, indicates no free primary amines are present).

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Peptide Elongation and Final Cleavage:

    • Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water are included as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.

    • Filter the solution to separate the peptide from the resin beads.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify by reverse-phase HPLC.

Protocol 2: HTS for Protease Inhibitors Using a 4-NO2-D-Phe FRET Substrate

This protocol outlines a 384-well plate-based assay for screening a compound library against a model protease using a custom-synthesized FRET peptide.

Expert Rationale: This assay design is robust and scalable for HTS. The FRET pair is chosen for maximal spectral overlap between the donor's emission and the quencher's absorption. The use of appropriate controls (positive, negative, and solvent) is non-negotiable for data validation. Calculating the Z'-factor is a critical self-validating step to ensure the assay is sensitive and reproducible enough to identify true hits.[15]

Materials:

  • FRET Substrate: e.g., Mca-Ala-Pro-Val-D-Phe(4-NO2) -Lys-Dnp-OH (Mca = (7-Methoxycoumarin-4-yl)acetyl, a fluorophore; Dnp = 2,4-Dinitrophenyl, a secondary quencher)

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4

  • Target Protease (e.g., a matrix metalloproteinase, MMP)

  • Test Compounds (dissolved in DMSO) and known inhibitor (positive control)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation ~325 nm, Emission ~395 nm for Mca)

Step-by-Step Methodology:

  • Plate Layout Design:

    • Columns 1-2: Negative Control (No Enzyme). Add 2 µL DMSO + 38 µL Assay Buffer.

    • Columns 3-4: Positive Control (No Inhibitor). Add 2 µL DMSO + 38 µL Assay Buffer containing enzyme.

    • Columns 5-48: Test Compounds. Add 2 µL of each test compound in DMSO + 38 µL Assay Buffer containing enzyme.

  • Assay Execution:

    • Dispense compounds and controls into the plate as designed.

    • Prepare a working solution of the protease in cold Assay Buffer. Add 20 µL of this solution to the Positive Control and Test Compound wells. Add 20 µL of Assay Buffer without enzyme to the Negative Control wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

    • Prepare a working solution of the FRET substrate in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells. Final volume = 80 µL.

    • Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Monitor fluorescence intensity (Relative Fluorescence Units, RFU) kinetically every 2 minutes for 60 minutes.

    • Calculate the reaction rate (slope of RFU vs. time) for each well.

    • Calculate the Percent Inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Negative_Control) / (Rate_Positive_Control - Rate_Negative_Control))

  • Assay Validation (Self-Validation):

    • Calculate the Z'-factor for the plate using the mean (μ) and standard deviation (σ) of the positive (p) and negative (n) controls at a fixed time point (e.g., 60 min). Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • Interpretation: An assay is considered excellent for HTS if Z' > 0.5. This calculation validates that the signal window is large enough and the data variation is small enough to confidently identify hits.

Sample HTS Data Table:

WellCompound IDRate (RFU/min)% Inhibition
C3Positive Ctrl512.50%
C4Positive Ctrl525.30%
A1Negative Ctrl10.2100%
A2Negative Ctrl11.5100%
G12Library_Cmpd_1480.18.1%
H15Library_Cmpd_225.796.9% (Hit)
K22Known Inhibitor15.898.9%

Conclusion and Future Outlook

4-Nitro-D-phenylalanine is far more than a simple modified amino acid; it is a strategic tool for rational drug design. Its D-configuration provides a straightforward solution to the pervasive problem of proteolytic instability in peptide therapeutics.[9][16] Concurrently, its nitroaromatic side chain offers a powerful spectroscopic handle for elucidating mechanism of action and for developing high-throughput assays essential for modern drug discovery.[11][15]

Future applications will likely see 4-NO2-D-Phe incorporated into more complex molecular architectures, such as stapled peptides, antibody-drug conjugates, and peptidomimetics designed to tackle increasingly challenging biological targets.[16][17] Furthermore, the unique immunogenic properties imparted by nitrated residues may open new avenues in the development of therapeutic vaccines against self-proteins.[9] As the demand for sophisticated, highly tailored therapeutics grows, the strategic use of versatile building blocks like 4-Nitro-D-phenylalanine will continue to be a cornerstone of innovation in the field.

References

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11, 38126-38145. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tian, M-J., et al. (2022). 4-Nitro-phenylalanine Bromides: D−π–A Structural Features and Their Nonlinear and Linear Optical Properties. Crystal Growth & Design. [Link]

  • Tian, M-J., et al. (2022). 4-Nitro-phenylalanine Bromides: D−π–A Structural Features and Their Nonlinear and Linear Optical Properties. Crystal Growth & Design. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenylalanine. PubChem Compound Database. [Link]

  • Liu, X., et al. (2014). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Ding, Y., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]

  • Stüber, W., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research. [Link]

  • Latacz, G., et al. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Mohan, T. P., & Ken, N. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry. [Link]

  • A. de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

  • Haiser, K., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The Journal of Physical Chemistry A. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Nitro-D-phenylalanine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 4-Nitro-D-phenylalanine during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Introduction: The Challenge of 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine (4-NO₂-D-Phe) is a non-canonical amino acid of significant interest in peptide chemistry, often used as a building block for bioactive peptides or as a photo-labile caging group.[1][2] However, its successful incorporation into a growing peptide chain is frequently hampered by low coupling efficiency. This difficulty arises from a combination of electronic and steric factors inherent to its structure. Understanding these underlying principles is paramount to developing effective strategies to overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Low Coupling Efficiency

This section provides direct, actionable solutions to common problems encountered when coupling 4-Nitro-D-phenylalanine.

Issue 1: Incomplete or Failed Coupling Detected

Q1: My analytical results (e.g., HPLC, Mass Spectrometry) show a significant deletion sequence corresponding to the absence of 4-Nitro-D-phenylalanine. What is the primary cause of this failure?

A1: The primary reason for poor coupling efficiency with Fmoc-4-Nitro-D-phenylalanine-OH is the strong electron-withdrawing nature of the para-nitro group.[3] This functional group significantly deactivates the carboxyl group, making it less susceptible to activation by standard coupling reagents.[4] The formation of the active ester intermediate, a critical step for the subsequent nucleophilic attack by the N-terminal amine of the peptide-resin, is thereby kinetically disfavored.[5][6]

To confirm a failed coupling, a qualitative ninhydrin (Kaiser) test on a few resin beads after the coupling step is highly recommended. A positive result (blue beads) indicates the presence of unreacted free primary amines on the resin, confirming incomplete acylation.

dot

start Start: Fmoc-deprotected Peptide-Resin preactivate Pre-activate: Fmoc-4-NO2-D-Phe-OH + HATU + DIPEA in DMF start->preactivate couple1 1st Coupling (2 hours) preactivate->couple1 wash1 Wash with DMF (5x) couple1->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin couple2 2nd Coupling (Repeat Pre-activation & Coupling Step) ninhydrin->couple2 Positive (Blue) next_step Proceed to Fmoc Deprotection ninhydrin->next_step Negative (Clear) wash2 Wash with DMF (5x) couple2->wash2 wash2->next_step

Caption: Troubleshooting workflow for coupling 4-Nitro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q3: Besides electronic effects, does steric hindrance play a role in the low coupling efficiency?

A3: Yes, while the electronic effect of the nitro group is the dominant factor, steric hindrance can also contribute, particularly when the N-terminal amino acid on the resin is bulky (e.g., Valine, Isoleucine, or another Phenylalanine derivative). [7]The combination of a sterically demanding incoming amino acid and a hindered N-terminus can slow down the reaction rate. The optimization strategies outlined above, such as using powerful coupling reagents and elevated temperatures, are effective for overcoming both electronic deactivation and steric hindrance. [8] Q4: Are there any specific side reactions associated with 4-Nitro-D-phenylalanine during SPPS?

A4: The primary concern during the coupling of any amino acid is racemization, especially with highly activating reagents. [5][9]The use of additives like HOBt or OxymaPure (which is inherent in HATU and COMU, respectively) is crucial for suppressing this side reaction. [10]The nitro group itself is generally stable under standard Fmoc-SPPS conditions (piperidine for deprotection, TFA for cleavage). However, be aware that nitroarenes can be susceptible to reduction under certain conditions (e.g., catalytic hydrogenation), which is not typically employed during standard Fmoc-SPPS but may be relevant in subsequent modifications of the peptide.

Q5: Can I use a pre-activated ester of Fmoc-4-Nitro-D-phenylalanine, such as a pentafluorophenyl (Pfp) ester, to improve coupling?

A5: Yes, using pre-formed active esters like Fmoc-4-Nitro-D-phenylalanine-OPfp is a viable strategy. [5]This approach bypasses the potentially slow in situ activation step. The active ester can be added directly to the deprotected peptide-resin, usually with a non-nucleophilic base like DIPEA. While effective, this method may be less potent than using the most powerful onium salt reagents like HATU for extremely difficult couplings.

References

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Li, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Davies, S. G., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • Davies, S. G., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

  • Reddit. (2022, June 5). Solid Phase Peptide Synthesis Help. r/Chempros. [Link]

  • Wang, Y., et al. (2014). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

  • Vasanth, K., et al. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. The Journal of Organic Chemistry. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • LibreTexts Chemistry. (2021, March 5). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Klán, P., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society. [Link]

  • Reso, A. C., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett. [Link]

  • Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • Scribd. Side Reactions in Peptide Synthesis. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Gáspári, Z., & Barlag, J. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Grøtli, M., et al. (2000). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Organic Chemistry. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Zheng, Y., et al. (2019). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Applied Microbiology and Biotechnology. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Thieme. (2002). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters. [Link]

  • La-Venia, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

Sources

Technical Support Center: Optimizing 4-Nitro-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 4-Nitro-D-phenylalanine (pNO2-D-Phe) incorporation into proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to introduce this unique non-canonical amino acid (ncAA). Here, we will address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial questions and hurdles encountered when working with 4-Nitro-D-phenylalanine.

Q1: What are the key components required for successful 4-Nitro-D-phenylalanine incorporation?

A1: Successful incorporation of 4-Nitro-D-phenylalanine hinges on an efficient orthogonal translation system (OTS). This system comprises:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme must specifically recognize and charge 4-Nitro-D-phenylalanine onto its partner tRNA. Crucially, it should not recognize any of the 20 canonical amino acids.[1][2][3][4]

  • An Orthogonal tRNA (o-tRNA): This tRNA, often a suppressor tRNA that recognizes a stop codon like UAG (amber), must be a substrate for the o-aaRS but not for any of the host cell's endogenous synthetases.[1][4][5]

  • A Gene of Interest with an in-frame Amber (UAG) Codon: This is the site where 4-Nitro-D-phenylalanine will be incorporated.[6][7]

  • A Supply of 4-Nitro-D-phenylalanine: The unnatural amino acid must be added to the expression media or cell-free system.

Q2: I am observing very low protein yield after attempting to incorporate 4-Nitro-D-phenylalanine. What are the likely causes?

A2: Low protein yield is a common issue and can stem from several factors:

  • Inefficient Amber Suppression: The competition between the suppressor o-tRNA and the host's release factors at the UAG codon can lead to premature termination of translation.[6][8]

  • Suboptimal Concentrations: The concentrations of the o-aaRS, o-tRNA, and 4-Nitro-D-phenylalanine are critical and often require empirical optimization.[8][9]

  • Toxicity of the Unnatural Amino Acid: High concentrations of 4-Nitro-D-phenylalanine or related nitrophenols can be toxic to host cells, leading to reduced protein expression.[10][11][12]

  • Poor Solubility of 4-Nitro-D-phenylalanine: Ensure that the unnatural amino acid is fully dissolved in the growth media.

  • Codon Context: The nucleotides immediately surrounding the UAG codon can significantly influence suppression efficiency.[6][8][13]

Q3: How can I confirm that 4-Nitro-D-phenylalanine has been successfully incorporated into my target protein?

A3: Several methods can be used to verify incorporation:

  • Mass Spectrometry (MS): This is the gold standard for confirming the mass of the modified protein, which will be increased by the mass of the 4-Nitro-D-phenylalanine residue minus the mass of water.

  • Western Blotting: A successful incorporation will result in a full-length protein, which can be detected by Western blot. A control reaction without 4-Nitro-D-phenylalanine should show a truncated product or no product.

  • Reporter Assays: Fusing a reporter protein like GFP downstream of the incorporation site can provide a fluorescent readout of successful read-through of the amber codon.[9]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance on overcoming specific challenges during your experiments.

Issue 1: Low Full-Length Protein Yield

Low yield of the desired full-length protein is the most frequent challenge. This is often due to inefficient suppression of the amber stop codon.

Causality and Recommended Actions:

The efficiency of amber suppression is a kinetic competition between the release factor (RF1 in E. coli) recognizing the stop codon and terminating translation, and the charged suppressor tRNA binding and incorporating the unnatural amino acid.[8][14]

Workflow for Optimizing Suppression Efficiency

Caption: Troubleshooting workflow for low protein yield.

Detailed Protocols:

Protocol 1: Optimizing 4-Nitro-D-phenylalanine Concentration

  • Set up a series of small-scale expression cultures.

  • Supplement the media with a range of 4-Nitro-D-phenylalanine concentrations. A good starting point is typically between 1 mM and 5 mM.

  • Induce protein expression under identical conditions.

  • Analyze the protein yield by SDS-PAGE and Western blot.

  • Identify the concentration that gives the highest yield of full-length protein without significant toxicity.

ParameterSuggested RangeStarting Point
4-Nitro-D-phenylalanine0.5 - 10 mM1 mM
Induction Temperature18 - 37°C30°C
Inducer ConcentrationVaries by systemVaries by system

Protocol 2: Modifying the Codon Context

The nucleotides flanking the UAG codon can influence suppression efficiency. Purine-rich sequences, particularly at the +4 position (the nucleotide immediately following the UAG codon), have been shown to enhance incorporation in prokaryotes.[6]

  • Identify the sequence surrounding your target UAG codon.

  • If the context is unfavorable (e.g., pyrimidine-rich), use site-directed mutagenesis to introduce silent mutations that create a more favorable context. For example, change the codon following the UAG to one that starts with a G or A.

  • Express the new construct and compare the yield to the original.

Issue 2: High Levels of Truncated Protein

The presence of a significant amount of truncated protein indicates that translation is terminating at the amber codon instead of incorporating 4-Nitro-D-phenylalanine.

Causality and Recommended Actions:

This is a clear sign of inefficient amber suppression. The strategies outlined in "Issue 1" are the primary solutions. Additionally, consider the following:

  • Use of RF1-Deficient Strains: In E. coli, Release Factor 1 (RF1) is responsible for recognizing the UAG and UAA stop codons. Using an engineered strain where the gene for RF1 has been deleted can significantly improve unnatural amino acid incorporation at UAG codons by eliminating the competition.[14]

Issue 3: No Protein Expression or Cell Death

A complete lack of protein expression or significant cell death upon induction can be alarming.

Causality and Recommended Actions:
  • Toxicity of 4-Nitro-D-phenylalanine: While essential for incorporation, high concentrations of nitrophenols can be toxic to cells.[10][11][12]

    • Action: Perform a dose-response experiment to determine the maximum tolerable concentration of 4-Nitro-D-phenylalanine for your specific host strain. Start with a low concentration (e.g., 0.5 mM) and gradually increase it.

  • Toxicity of the o-aaRS: Overexpression of the orthogonal synthetase can sometimes be a burden on the host cell.

    • Action: Use a weaker promoter or a lower concentration of inducer for the expression of the o-aaRS.

Workflow for Addressing Toxicity

Toxicity_Troubleshooting A No Protein Expression or Cell Death B Perform Toxicity Assay for 4-Nitro-D-phenylalanine A->B C Reduce o-aaRS Expression Levels A->C D Determine Max Tolerable Concentration B->D E Use Weaker Promoter or Lower Inducer C->E F Optimize Expression Conditions (Lower Temp, Shorter Induction) D->F E->F G Successful Expression F->G

Caption: Workflow for troubleshooting toxicity issues.

III. Advanced Optimization Strategies

For those looking to push the boundaries of 4-Nitro-D-phenylalanine incorporation, consider these advanced techniques.

Cell-Free Protein Synthesis (CFPS)

Cell-free systems offer a high degree of control over the reaction environment, making them an excellent platform for optimizing unnatural amino acid incorporation.[14][15][16]

  • Advantages:

    • Direct control over the concentration of all components (tRNA, synthetase, etc.).[8]

    • Elimination of cell viability concerns.

    • Reduced potential for proteolysis of the target protein.

  • Considerations:

    • Can be more expensive than in vivo expression.

    • Requires optimization of energy sources and reaction conditions.

Directed Evolution of the Orthogonal Synthetase

If you consistently face low incorporation efficiency, it may be necessary to improve the catalytic activity of your o-aaRS for 4-Nitro-D-phenylalanine.

  • Process: This involves creating a library of o-aaRS mutants and using a selection system (e.g., fluorescence-activated cell sorting) to identify variants with enhanced activity.[2][3] This is a complex but powerful approach for developing highly efficient incorporation systems.

IV. References

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. Retrieved January 16, 2026, from [Link]

  • Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. Retrieved January 16, 2026, from [Link]

  • Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

  • Cell-free expression of NO synthase and P450 enzyme for the biosynthesis of an unnatural amino acid L-4-nitrotryptophan. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. (2024). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. (2019). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 16, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf - NIH. Retrieved January 16, 2026, from [Link]

  • Cell-free protein synthesis sheds light on intracellular dynamics. (2011). Physics Today. Retrieved January 16, 2026, from [Link]

  • Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System. (2013). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. (2016). PMC - NIH. Retrieved January 16, 2026, from [Link]

Sources

side reactions associated with 4-Nitro-D-phenylalanine in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Nitro-D-phenylalanine (4-NO₂-D-Phe). This non-canonical amino acid is a critical tool for researchers in drug development and chemical biology, often used as a fluorescence quencher, a precursor for synthesizing 4-amino-D-phenylalanine, or to create unique immunogenic probes.[1] However, its utility is matched by the chemical sensitivity of the nitro group, particularly under acidic conditions commonly employed in peptide synthesis and other organic transformations.

This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions regarding the stability and side reactions of 4-NO₂-D-Phe in acidic environments. Our goal is to equip you with the expertise to anticipate, identify, and mitigate potential issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of 4-Nitro-D-phenylalanine when exposed to acidic conditions?

The most significant and common side reaction is the reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂) , yielding 4-Amino-D-phenylalanine.[2] This transformation is highly probable if reducing agents, such as certain metals (e.g., Fe, Zn, Sn) or catalytic hydrogenation setups (e.g., H₂/Pd-C), are present in the acidic medium.[2][3] While the 4-nitrophenyl moiety is generally stable in aqueous acidic solutions alone, the presence of a potential reductant dramatically increases the likelihood of this conversion.[4]

Q2: I use Trifluoroacetic acid (TFA) for peptide cleavage from a solid-phase resin. Is the nitro group on my incorporated 4-NO₂-D-Phe residue stable under these conditions?

Generally, yes. The nitro group is stable to strong, non-reducing acids like TFA, which are used for cleavage of acid-labile protecting groups (e.g., Boc) and resins.[5] The primary concern is not the TFA itself, but potential contaminants or scavengers used in the cleavage cocktail that might have reducing properties. For instance, scavengers like thiols, if used under certain conditions, could potentially lead to partial reduction. Standard cleavage cocktails using TFA with cation scavengers like triisopropylsilane (TIS) and water are typically safe.

Q3: Can the amino acid backbone or the peptide bond itself degrade under acidic conditions?

While possible, degradation of the phenylalanine backbone or hydrolysis of a peptide bond requires harsh conditions, such as highly concentrated acid combined with elevated temperatures over a prolonged period. For most standard laboratory procedures, including peptide cleavage or HPLC purification in acidic mobile phases, this is not a primary concern. The reactivity of the nitro group is far more immediate.

Q4: Are there any other potential side reactions besides reduction?

Under specific and less common circumstances, other reactions could occur:

  • Further Nitration: If your acidic medium contains residual nitrating agents (e.g., nitric acid from a previous synthesis step), there is a risk of introducing additional nitro groups onto the aromatic ring, although this is unlikely in typical downstream applications.[6]

  • Cyclization: Certain derivatives of nitrophenyl amino acids have been shown to undergo cyclization under specific basic, not acidic, conditions.[7] This is not a documented side reaction under acidic treatment.

Troubleshooting Guide: Identifying & Solving Side Reactions

This section addresses specific experimental problems and provides a logical workflow for diagnosing and resolving them.

Problem 1: My mass spectrometry (MS) data shows an unexpected product with a mass ~30 Da lower than my target molecule.
  • Likely Cause: This is a classic signature for the reduction of a nitro group (-NO₂) to an amine (-NH₂).

    • Mass of -NO₂ group = 46.01 Da

    • Mass of -NH₂ group = 16.02 Da

    • Net Mass Change = 16.02 - 46.01 = -30.01 Da

  • Troubleshooting Workflow:

G start Unexpected MS Peak (M-30 Da) q1 Review Reagents: Did you use any metals (Fe, Zn, Sn), metal salts (SnCl₂), or catalytic hydrogenation (H₂/Pd)? start->q1 sol1 Root Cause Identified: Unintentional reduction of the nitro group. q1->sol1 Yes q2 Consider Contamination: Could your glassware or reagents be contaminated with trace metals? Are you using reducing scavengers? q1->q2 No res1_yes Yes res1_no No sol2 Action: Use metal-free (e.g., plastic) spatulas/vessels. Test cleavage cocktail without scavengers if possible. Perform control reaction. q2->sol2 Possible sol3 Action: Analyze starting material purity. Re-evaluate all reagents for hidden reducing potential. q2->sol3 Unlikely res2_yes Possible res2_no Unlikely

Caption: Troubleshooting workflow for unexpected mass loss.

Problem 2: A new, more polar peak is appearing in my reverse-phase HPLC chromatogram.
  • Likely Cause: The product of nitro reduction, 4-Amino-D-phenylalanine, is significantly more polar than its nitro-containing precursor. The primary amine group (-NH₂) is more basic and hydrophilic than the nitro group (-NO₂), leading to a shorter retention time on a C18 column under typical acidic mobile phase conditions (e.g., water/acetonitrile with 0.1% TFA).

  • Verification Protocol:

    • Obtain a Standard: If possible, procure a commercial standard of 4-Amino-D-phenylalanine.

    • Co-injection: Mix a small amount of your reaction sample with the standard and inject it into the HPLC.

    • Analysis: If the suspect peak increases in area and maintains a single, sharp peak shape, you have confirmed its identity.

Problem 3: My reaction solution turned from colorless to a yellow or brownish hue after adding an acidic reagent.
  • Likely Cause: While 4-Nitrophenol (a related but different compound) is bright yellow in basic conditions, the color change in your reaction could indicate the formation of intermediate species in the reduction pathway, such as nitroso (-N=O) or hydroxylamine (-NHOH) compounds, which can be colored. Complete reduction to the aniline derivative typically results in a solution that may darken over time due to oxidation.

In-Depth Analysis: The Nitro Group Reduction Pathway

Understanding the mechanism of nitro group reduction is key to preventing it. The process is a stepwise transformation involving several intermediates.

G cluster_0 Nitro Reduction Pathway A 4-Nitro-D-phenylalanine (R-NO₂) B Nitroso Intermediate (R-N=O) A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate (R-NHOH) B->C +2e⁻, +2H⁺ D 4-Amino-D-phenylalanine (R-NH₂) C->D +2e⁻, +2H⁺

Caption: Stepwise reduction of the nitro group to an amine.

This reduction is often catalyzed by metals in acid, where the metal acts as the electron donor and the acid provides the protons.[2]

Mitigation Strategies:

  • Reagent Selection: If a reduction is desired elsewhere in the molecule but the nitro group must be preserved, avoid acidic metal-based reducing systems. Consider alternative methods if compatible with your substrate.

  • Inert Handling: When working with 4-NO₂-D-Phe in acidic media for non-reducing applications (like peptide cleavage), use non-metallic labware where possible to avoid trace metal contamination.

  • Protecting Groups: If the nitro group is being used as a precursor to the amine, no mitigation is needed. If it must be preserved during a reduction step elsewhere, it may require its own protection strategy, though this is highly complex and application-specific.

Analytical Protocols & Data

Proactive monitoring is the best defense against unwanted side reactions. HPLC is the most effective tool for this purpose.[8][9]

Protocol: HPLC Monitoring of 4-NO₂-D-Phe Reactions
  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for scouting. Adjust as needed to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at two wavelengths:

    • 274 nm: This is near the absorbance maximum for the 4-nitrophenyl group, providing a strong signal for your starting material.[10]

    • 230 nm or 254 nm: These wavelengths will detect both the starting material and the 4-aminophenyl product, as well as many other organic molecules, providing a more general view of the reaction profile.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in Mobile Phase A, filter through a 0.22 µm syringe filter, and inject.

  • Analysis: Track the peak area of the 4-NO₂-D-Phe peak over time. The appearance and growth of a new, earlier-eluting peak may indicate the formation of 4-Amino-D-phenylalanine.

Table 1: Comparison of Analytical Methods for Detecting Nitro Reduction
Method Information Provided Advantages Limitations
HPLC-UV Quantitative analysis of starting material consumption and product formation. Purity assessment.Widely available, robust, excellent for quantification.[9]Peak identity is based on retention time; requires standards for confirmation.
LC-MS Confirms the mass (and thus identity) of the starting material, product, and any intermediates.Unambiguous identification of products based on mass-to-charge ratio. Highly sensitive.Quantification can be more complex than UV; instrumentation is less common.
NMR Detailed structural elucidation of isolated products.Provides definitive structural proof.Not suitable for real-time reaction monitoring; requires pure, isolated samples and is less sensitive than HPLC or MS.
UV-Vis Spec. Quick check for changes in the chromophore.Simple, rapid, and cost-effective for a rough assessment of the reaction.[10]Provides very limited structural information; not suitable for complex mixtures.

References

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • 4-Nitrophenylalanine PubChem Entry. PubChem. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]

  • Analytical Methods for Dinitrobenzenes. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Phenylalanine: Uses and Risks. WebMD. Available at: [Link]

  • Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids. PubMed. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Phenylalanine Benefits, Side Effects, Foods and More. Dr. Axe. Available at: [Link]

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC. Available at: [Link]

  • The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. Sci-Hub. Available at: [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. PubMed. Available at: [Link]

  • Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials. ResearchGate. Available at: [Link]

  • Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

  • 4-Nitro-L-phenylalanine PubChem Entry. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peptide Aggregation with 4-Nitro-D-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for handling peptide aggregation, specifically when incorporating the non-canonical amino acid 4-Nitro-D-phenylalanine. This resource is designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Problem - The "Why" Behind Aggregation

Q1: Why is my peptide containing 4-Nitro-D-phenylalanine aggregating?

The incorporation of 4-Nitro-D-phenylalanine can significantly increase a peptide's propensity for aggregation due to a combination of factors:

  • Increased Hydrophobicity and Aromatic Stacking: The phenylalanine side chain is already hydrophobic and prone to π-π stacking interactions, which can promote self-assembly.[1][2] The addition of a nitro group, an electron-withdrawing group, can further enhance these stacking interactions.[3][4] These non-covalent interactions can act as nucleation points for aggregation.[5]

  • Disruption of Secondary Structure: The D-amino acid configuration introduces a "kink" in the peptide backbone, which can disrupt canonical secondary structures like alpha-helices. While this can sometimes be beneficial in preventing certain types of aggregation, it can also expose hydrophobic residues that would otherwise be buried, leading to intermolecular association.

  • Low Solubility at Isoelectric Point (pI): Like all peptides, those containing 4-Nitro-D-phenylalanine are least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[6] At this pH, electrostatic repulsion between peptide molecules is minimized, increasing the likelihood of aggregation.

Q2: What are the common signs of peptide aggregation?

Identifying aggregation early is crucial. Look for these common indicators:

  • Visual Cues: The solution may appear cloudy, hazy, or contain visible precipitates. Over time, you might observe the formation of a gel-like substance.

  • During Synthesis: On-resin aggregation during solid-phase peptide synthesis (SPPS) can manifest as poor resin swelling, incomplete coupling or deprotection reactions, and a complex mixture of products upon cleavage.[1]

  • During Purification: The peptide may precipitate in the HPLC mobile phase, leading to high backpressure and poor peak shape. The collected fractions may become cloudy upon standing.

  • Post-Purification: A lyophilized peptide may be difficult to dissolve in your desired buffer. Even if it initially dissolves, it may precipitate out over time or with changes in temperature.

Section 2: Initial Diagnosis & Characterization

Before attempting to solve the aggregation problem, it's essential to characterize the nature and extent of the issue.

Q3: How can I confirm and quantify the aggregation of my peptide?

Several analytical techniques can be employed to characterize peptide aggregation.[7][8] It is often recommended to use orthogonal methods to get a comprehensive picture.[9]

Technique Principle Information Gained Key Considerations
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles in solution.[10][11]Provides the hydrodynamic radius (size) of particles and an estimate of size distribution (polydispersity).[12][13]Highly sensitive to large aggregates, but not quantitative for the proportion of different species.[13]
Thioflavin T (ThT) Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures rich in β-sheets.[14][15]Indicates the presence of amyloid-like fibrils.[16]Not all aggregates are amyloidogenic; a negative result doesn't rule out other forms of aggregation.[15]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[17]Can quantify the relative amounts of monomer, oligomers, and larger soluble aggregates.[18]Large aggregates may be filtered out or adhere to the column.
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology.[19][20]Confirms the presence of fibrils, amorphous aggregates, or other structures.[21][22]Requires specialized equipment and sample preparation.
Workflow for Initial Aggregation Assessment

Aggregation_Assessment Start Peptide in Solution DLS Dynamic Light Scattering (DLS) Start->DLS Initial Screening ThT Thioflavin T (ThT) Assay DLS->ThT Large Aggregates Detected SEC Size Exclusion Chromatography (SEC) DLS->SEC Soluble Aggregates Suspected TEM Transmission Electron Microscopy (TEM) ThT->TEM Positive for Amyloids Report Comprehensive Aggregation Profile SEC->Report TEM->Report Synthesis_Troubleshooting Start Aggregation During SPPS? Incomplete Incomplete Coupling/ Deprotection Start->Incomplete Yes PoorSwell Poor Resin Swelling Start->PoorSwell Yes Cleavage Proceed to Cleavage Start->Cleavage No Microwave Use Microwave Synthesis Incomplete->Microwave Chaotropes Add Chaotropic Salts Incomplete->Chaotropes Pseudoproline Incorporate Pseudoproline Dipeptides PoorSwell->Pseudoproline Solvents Change Solvents (NMP, DMSO) PoorSwell->Solvents Microwave->Cleavage Chaotropes->Cleavage Pseudoproline->Cleavage Solvents->Cleavage

Caption: A decision-making guide for addressing on-resin peptide aggregation.

Section 5: Advanced Characterization Techniques

For persistent or complex aggregation issues, more advanced techniques may be necessary.

Q8: When should I consider more advanced analytical methods?

If standard troubleshooting fails or if you need a more detailed structural understanding of the aggregates for regulatory or mechanistic studies, consider the following:

  • Analytical Ultracentrifugation (AUC): This technique can provide detailed information on the size, shape, and distribution of different oligomeric species in solution. [17]* Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of your peptide in different formulations, helping you to identify conditions that favor a non-aggregating conformation. [7][8]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is particularly useful for identifying the presence of intermolecular β-sheet structures, which are a hallmark of many types of aggregates. [23]

Conclusion

Troubleshooting peptide aggregation, especially with challenging residues like 4-Nitro-D-phenylalanine, is a systematic process of diagnosis, targeted intervention, and analytical confirmation. By understanding the underlying physicochemical drivers of aggregation and employing the strategies outlined in this guide, researchers can significantly improve the handling, purity, and ultimately, the success of their peptide-based projects.

References
  • ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • SciSpace. (2010). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • Semantic Scholar. (2010). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • Zentriforce Pharma. (n.d.). DLS Services for Peptide Development. [Link]

  • CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. [Link]

  • Amyloid Protein Structure and Assembly. (n.d.). Thioflavin T spectroscopic assay. [Link]

  • Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Novatia, LLC. (n.d.). Aggregation by DLS. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy. [Link]

  • PubMed Central. (n.d.). The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy. [Link]

  • ResearchGate. (n.d.). (a) Transmission electron microscope image of amyloid fibrils formed by.... [Link]

  • Genetic Engineering & Biotechnology News. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. [Link]

  • PubMed Central. (n.d.). Structure of Amyloid Peptide Ribbons Characterized by Electron Microscopy, Atomic Force Microscopy, and Solid State Nuclear Magnetic Resonance. [Link]

  • Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. [Link]

  • PubMed Central. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • PubMed. (n.d.). Transmission electron microscopy of amyloid fibrils. [Link]

  • PubMed Central. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. [Link]

  • Taylor & Francis Online. (n.d.). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. [Link]

  • bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. [Link]

  • Bio-protocol. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. [Link]

  • Biozentrum. (2014). Preventing Protein Aggregation. [Link]

  • PubMed Central. (n.d.). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. [Link]

  • PubMed Central. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. [Link]

  • PubMed Central. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. [Link]

  • PubMed Central. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • Semantic Scholar. (n.d.). The aromatic stacking interactions between proteins and their macromolecular ligands. [Link]

  • PubMed. (2015). Quantifying the π-Stacking Interactions in Nitroarene Binding Sites of Proteins. [Link]

  • PubMed. (n.d.). The Role of Aromatic-Aromatic Interactions in Strand-Strand Stabilization of β-Sheets. [Link]

Sources

Technical Support Center: Navigating the Purification of Hydrophobic Peptides Containing 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying synthetic peptides incorporating 4-Nitro-D-phenylalanine. The introduction of this non-canonical amino acid significantly increases the hydrophobicity of peptides, often leading to complexities during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of 4-Nitro-D-phenylalanine impact the behavior of a peptide during RP-HPLC purification?

A1: The 4-nitro group on the phenylalanine side chain substantially increases the hydrophobicity of the amino acid residue. This modification leads to stronger interactions with the non-polar stationary phase (e.g., C18) of an RP-HPLC column.[1][2] Consequently, you can expect a significantly longer retention time for the modified peptide compared to its non-nitrated counterpart. This increased retention can sometimes lead to very broad peaks or even irreversible binding to the column if the mobile phase conditions are not optimized.

Q2: My peptide containing 4-Nitro-D-phenylalanine has very poor solubility in the initial mobile phase. What are my options?

A2: Poor solubility is a frequent and critical challenge with highly hydrophobic peptides.[3][4][5] Here are several strategies to address this issue:

  • Initial Dissolution in Organic Solvents: Before injection, dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2][4][6] Subsequently, dilute this solution with your initial mobile phase. It is crucial to ensure that the final concentration of the strong organic solvent in your injected sample is low enough to not cause peak distortion.

  • Mobile Phase Modification: Consider incorporating alternative organic modifiers in your mobile phase. Solvents like isopropanol or n-propanol can enhance the solubility of hydrophobic peptides.[5][7] They can be used as a component of the mobile phase, often in combination with acetonitrile.

  • Elevated Column Temperature: Increasing the column temperature can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, leading to sharper peaks and better resolution.[8]

Q3: I am observing significant peak tailing during the purification of my 4-Nitro-D-phenylalanine peptide. What are the likely causes and solutions?

A3: Peak tailing for hydrophobic and basic peptides is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[9][10][11] The 4-Nitro-D-phenylalanine residue itself doesn't introduce a basic group, but the overall peptide sequence might contain basic amino acids. Here’s how to troubleshoot:

  • Ion-Pairing Agents: Ensure you are using an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA), in your mobile phase.[7][8] TFA protonates the basic residues and forms ion pairs, which minimizes their interaction with silanols and improves peak shape.

  • Column Choice: If peak tailing persists, consider using a column with a less hydrophobic stationary phase (e.g., C8 or C4) or a column specifically designed for peptide separations with minimal residual silanol activity.[12]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can also help. For peptides with acidic residues, a lower pH will suppress their ionization and reduce unwanted interactions.

Q4: My peptide recovery is very low after purification. How can I improve it?

A4: Low recovery of hydrophobic peptides is a common issue and can be attributed to several factors, including irreversible adsorption to the column and aggregation.[12][13]

  • Stronger Organic Modifiers: As mentioned for solubility, using isopropanol or n-propanol in the mobile phase can improve recovery by more effectively eluting the strongly bound peptide.[7]

  • Column Material: For extremely "sticky" peptides, a less hydrophobic column (C4 or C8) may be necessary to reduce the strength of the interaction and allow for elution.[12]

  • Sample Matrix Optimization: The composition of the solvent your peptide is dissolved in before injection can impact recovery. Increasing the organic content of the sample solvent can reduce peptide loss due to adsorption to container surfaces.[13]

  • Post-Run Column Wash: Always perform a high-organic wash of the column after your gradient run to elute any remaining strongly bound peptide. This can also help in diagnosing carryover issues.[5]

Q5: Are there any alternatives to RP-HPLC for purifying highly hydrophobic peptides containing 4-Nitro-D-phenylalanine?

A5: While RP-HPLC is the most common method, for particularly challenging purifications, other techniques can be considered:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity but under different conditions than RP-HPLC, typically using a decreasing salt gradient. It can be a useful orthogonal method.[14]

  • Precipitation: For very hydrophobic peptides, a simple precipitation method can sometimes be effective for initial purification. This involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding an aqueous solution to precipitate the peptide, leaving more soluble impurities in the supernatant.[2][3]

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced chromatography technique that can improve yield and reduce solvent consumption compared to traditional batch chromatography.[15]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of peptides containing 4-Nitro-D-phenylalanine.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Probable Cause Recommended Solution
Secondary Interactions with Column - Ensure 0.1% TFA is present in both mobile phases (A and B).[7][8] - Consider using a different ion-pairing agent if TFA is not effective.
Column Overload - Reduce the amount of peptide injected onto the column.
Inappropriate Mobile Phase Composition - Optimize the gradient slope; a shallower gradient often improves peak shape. - Experiment with different organic modifiers (e.g., isopropanol, n-propanol).[5][7]
Peptide Aggregation on the Column - Increase the column temperature to 40-60°C to disrupt aggregates and improve solubility.[8] - Add a small percentage of an organic solvent like isopropanol to the initial mobile phase.[7]
Extra-column Volume - Ensure all tubing and connections are as short as possible and have a small internal diameter.
Problem 2: Low or No Peptide Recovery
Probable Cause Recommended Solution
Irreversible Adsorption to the Column - Switch to a less hydrophobic column (e.g., C8, C4, or Phenyl).[2][12] - Use a stronger organic modifier in mobile phase B (e.g., n-propanol).[5]
Peptide Precipitation during the Run - Increase the initial percentage of organic solvent in your gradient. - Elevate the column temperature to maintain peptide solubility.
Adsorption to Vials and Tubing - Use low-adsorption vials. - Prepare samples in a solvent with a higher organic content.[13]
Problem 3: Co-elution of Impurities with the Target Peptide
Probable Cause Recommended Solution
Insufficient Resolution - Optimize the gradient by making it shallower around the elution point of your target peptide. - Try a different stationary phase (e.g., a phenyl-hexyl column might offer different selectivity for aromatic-containing peptides).
Different Mobile Phase System - If using a TFA-based system, try a formic acid-based system, or vice-versa. The change in pH and ion-pairing characteristics can alter selectivity.[8]
Experimental Protocols
Protocol 1: Initial Solubility Testing
  • Weigh out a small, known amount of your crude peptide (e.g., 1 mg).

  • Attempt to dissolve the peptide in 100 µL of the initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • If insoluble, add a strong organic solvent (e.g., DMSO) dropwise until the peptide dissolves. Record the volume of solvent added.

  • This information will guide you on the appropriate solvent for preparing your sample for injection. Remember to keep the volume of the strong organic solvent as low as possible.[2][16]

Protocol 2: General RP-HPLC Gradient for Hydrophobic Peptides
  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30-70% B (adjust the range based on analytical runs)

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-30% B

  • Flow Rate: 1 mL/min

  • Temperature: 40°C

  • Detection: 220 nm and 280 nm

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Purification CrudePeptide Crude Peptide SolubilityTest Solubility Testing CrudePeptide->SolubilityTest Dissolution Dissolution in minimal strong organic solvent (e.g., DMSO) SolubilityTest->Dissolution If insoluble Dilution Dilution with initial mobile phase Dissolution->Dilution Injection Injection onto RP-HPLC Dilution->Injection GradientElution Gradient Elution Injection->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC, MS) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure Peptide Lyophilization->FinalProduct

Caption: A typical workflow for the purification of hydrophobic peptides.

Logical Troubleshooting Flow

TroubleshootingFlow cluster_peak_shape Troubleshooting Poor Peak Shape cluster_recovery Troubleshooting Low Recovery cluster_resolution Troubleshooting Co-elution Start Start | Purification Issue Problem Poor Peak Shape Low Recovery Co-elution Start->Problem CheckTFA Ensure 0.1% TFA in mobile phases Problem:f0->CheckTFA ChangeColumn Use less hydrophobic column (C8, C4) Problem:f1->ChangeColumn ShallowGradient Create shallower gradient Problem:f2->ShallowGradient ReduceLoad Reduce sample load CheckTFA->ReduceLoad OptimizeGradient Optimize gradient slope ReduceLoad->OptimizeGradient IncreaseTemp Increase column temperature OptimizeGradient->IncreaseTemp End Problem Resolved IncreaseTemp->End StrongerSolvent Use stronger organic modifier (n-propanol) ChangeColumn->StrongerSolvent HigherOrganicStart Increase initial %B StrongerSolvent->HigherOrganicStart HigherOrganicStart->End ChangeSelectivity Try different column (e.g., Phenyl-hexyl) ShallowGradient->ChangeSelectivity ChangeModifier Change mobile phase modifier (e.g., Formic Acid) ChangeSelectivity->ChangeModifier ChangeModifier->End

Sources

Technical Support Center: Optimizing the Synthesis of Peptides with Multiple 4-Nitro-D-phenylalanine Insertions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the solid-phase peptide synthesis (SPPS) of sequences containing multiple 4-Nitro-D-phenylalanine (pNO₂-D-Phe) residues. The unique steric and electronic properties of this unnatural amino acid can lead to significant drops in yield and purity. This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate these complexities and achieve your desired synthesis outcomes.

Core Challenges in Synthesizing pNO₂-D-Phe Rich Peptides

The incorporation of multiple pNO₂-D-Phe residues presents a trifecta of challenges in SPPS. Understanding these root causes is the first step toward a successful synthesis strategy.

Core_Challenges cluster_causes Primary Causes cluster_consequences Consequences A Low Yield & Purity B Steric Hindrance A->B C On-Resin Aggregation A->C D Incomplete Coupling B->D C->D E Sequence Deletion D->E E->A F Difficult Purification F->A

Caption: Core challenges in synthesizing peptides with multiple pNO₂-D-Phe.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of peptides rich in 4-Nitro-D-phenylalanine, presented in a direct question-and-answer format.

Problem 1: Low Coupling Efficiency & Truncated Sequences

Question: My mass spectrometry analysis shows significant amounts of truncated sequences, indicating incomplete coupling of 4-Nitro-D-phenylalanine. What are the likely causes and how can I fix this?

Answer: This is the most frequent failure mode and is primarily caused by a combination of steric hindrance and the electronic nature of the pNO₂-D-Phe residue. The bulky Fmoc protecting group, combined with the rigid phenyl ring, physically obstructs the incoming activated amino acid from efficiently reaching the N-terminus of the growing peptide chain. Concurrently, the electron-withdrawing nitro group can slightly deactivate the carboxyl group, making its activation and subsequent coupling less efficient than with standard amino acids.

Solutions:

  • Upgrade Your Coupling Reagent: Standard coupling reagents like HBTU may not be sufficiently reactive. Switching to a more potent, third-generation uronium or phosphonium salt-based reagent is the most effective solution. These reagents form highly reactive activated esters, overcoming the steric barriers.[1] COMU is particularly noteworthy for its high efficiency, excellent solubility, and improved safety profile.[2][3]

    Coupling Reagent Reagent Type Relative Efficiency for Hindered AA Key Advantages Considerations
    HBTU/TBTUAminium SaltStandardCost-effective, widely used.May be insufficient for consecutive pNO₂-D-Phe insertions.[4]
    HCTUAminium SaltHighMore reactive than HBTU, good for difficult sequences.[5]Guanidinylation of N-terminus possible if used in large excess.
    HATU Aminium SaltVery High HOAt-based, extremely fast, and reduces racemization.[4]Higher cost. Guanidinylation risk if used in excess.
    COMU Uronium SaltVery High Oxyma-based, highly efficient, non-explosive, excellent solubility.[2][3]Can be monitored by a color change during reaction.[2]
    PyBOPPhosphonium SaltHighLess risk of N-terminal capping compared to aminium salts.Slower reaction times compared to HATU/COMU.
  • Implement a Double Coupling Strategy: Forcing the reaction to completion by repeating the coupling step is a reliable method to improve yields.[6] After the initial coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc deprotection.

  • Optimize Reaction Conditions:

    • Increase Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction forward.[6]

    • Extend Coupling Time: For the pNO₂-D-Phe residues, extend the coupling time from the standard 1-2 hours to 4 hours or even overnight for the first few insertions.

Problem 2: Poor Yield Due to On-Resin Aggregation

Question: The resin beads are clumping, and I'm observing poor swelling, leading to a dramatic drop in yield after the third pNO₂-D-Phe insertion. What's causing this and what are the solutions?

Answer: This is a classic case of on-resin aggregation. Peptide chains rich in aromatic residues, like pNO₂-D-Phe, have a strong tendency to self-associate through intermolecular hydrogen bonds and π-π stacking of the phenyl rings.[7] This forms a dense, collapsed structure on the resin, preventing reagents from penetrating the bead and reaching the reactive sites. The presence of multiple D-amino acids can also alter the peptide backbone's propensity to form secondary structures that promote aggregation.

Solutions:

  • Select the Right Resin:

    • Low-Loading Resin: Start with a resin that has a low loading capacity (e.g., 0.15-0.4 mmol/g). This increases the distance between the growing peptide chains, physically hindering their ability to interact and aggregate.[8]

    • High-Swelling Resin: Use a resin known for excellent swelling properties, such as a PEG-based resin (e.g., ChemMatrix®) or a high-swelling polystyrene resin. Good swelling is crucial for reagent accessibility.[9]

  • Use Aggregation-Disrupting Solvents:

    • If you observe poor swelling or clumping, switch your primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent for aggregated peptides.[7]

    • A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[9]

    • Adding a small percentage of DMSO (e.g., 10-20%) can also help break up secondary structures.

  • Employ Microwave-Assisted SPPS: Microwave energy is highly effective at overcoming aggregation. The rapid, uniform heating disrupts the hydrogen bonds that hold the peptide chains together, ensuring the peptide remains in a more accessible, random-coil conformation.[10][11][12] This dramatically improves coupling efficiency for difficult sequences.

Problem 3: Unexpected Side Products

Question: I'm observing unexpected masses in my final product, specifically a +1 Da and a -30 Da peak relative to my target mass. What are the potential side reactions?

Answer: While the aromatic nitro group is relatively stable under standard Fmoc-SPPS conditions, side reactions can still occur, especially when troubleshooting leads to extended reaction times or the use of non-standard reagents.

  • Reduction of the Nitro Group (-30 Da): A mass difference of -30 Da (loss of NO₂ and gain of NH₂) suggests the reduction of the nitro group to an amino group. This is highly unlikely to occur with standard coupling reagents. However, it can be caused by certain contaminants or if reductive reagents are mistakenly used. Protocols for nitro group reductions often involve active metals like iron or tin in an acidic environment, which are not typical for SPPS.[13][14][15] Ensure all reagents are pure and that no unintended reducing agents are present.

  • Guanidinylation of the N-terminus (+42 Da from capping, not +1): This is a known side reaction when using excess aminium/uronium salt reagents like HBTU, HCTU, or HATU.[4] The reagent can react with the free N-terminal amine, capping the peptide chain. To avoid this, use phosphonium-based reagents like PyBOP if excess reagent is required, or use the aminium reagent in slight defect relative to the amino acid.

  • Standard SPPS Side Reactions: The difficult nature of the sequence can exacerbate common SPPS side reactions like deletion sequences (target mass - mass of one residue) due to incomplete coupling, or diketopiperazine formation if the first two residues are prone to cyclization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the single best coupling reagent for multiple 4-Nitro-D-phenylalanine insertions? For maximum efficiency and yield, COMU is an excellent choice due to its high reactivity, safety profile, and superior performance with hindered amino acids.[2][3] HATU is also a top-tier option, known for its rapid kinetics and low racemization rates.[4]

Q2: How can I effectively monitor the coupling efficiency of pNO₂-D-Phe? The qualitative Kaiser test is a reliable method.[16] After your coupling step, take a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies the presence of free primary amines and an incomplete reaction, necessitating a second coupling.

Q3: Is microwave synthesis always recommended for these peptides? Yes, for sequences with three or more consecutive pNO₂-D-Phe residues, microwave-assisted SPPS is highly recommended. It is one of the most powerful tools for mitigating both steric hindrance and on-resin aggregation, leading to significantly higher purity and yield in a shorter amount of time.[10][12]

Q4: What type of resin is best suited for this synthesis? A low-loading (0.15-0.4 mmol/g) Rink Amide resin on a high-swelling support (e.g., PEG-PS or ChemMatrix®) is an ideal starting point if a C-terminal amide is desired. The low loading minimizes aggregation, and the high swelling ensures optimal reagent access.[8]

Q5: How does the D-configuration of the amino acid affect the synthesis? The D-configuration itself does not alter the chemical reactivity of the coupling reaction. However, a sequence of D-amino acids will form a left-handed helical structure, which is a different secondary structure than the right-handed alpha-helix formed by L-amino acids. This can influence the overall aggregation propensity of the peptide on the resin. The strategies to combat aggregation remain the same.

Optimized Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of a model peptide containing two consecutive pNO₂-D-Phe residues using optimized microwave-assisted conditions.

Synthesis Scale: 0.1 mmol Resin: Rink Amide ChemMatrix® (0.4 mmol/g loading, 250 mg) Instrumentation: Automated Microwave Peptide Synthesizer

Workflow Diagram:

Troubleshooting_Workflow Start Low Yield After Synthesis Check_MS Analyze Crude by MS Start->Check_MS Truncation Truncated Sequences (Incomplete Coupling) Check_MS->Truncation Deletion peaks prominent Aggregation Poor Yield & Swelling (Aggregation) Check_MS->Aggregation Overall low signal Solution1 Use Potent Coupling Reagent (HATU/COMU) Truncation->Solution1 Solution2 Double Couple pNO₂-D-Phe Residues Truncation->Solution2 Solution4 Use Microwave Synthesis Truncation->Solution4 Solution3 Use Low-Load, High-Swell Resin Aggregation->Solution3 Aggregation->Solution4 Resynthesize Re-synthesize with Optimized Protocol Solution1->Resynthesize Solution2->Resynthesize Solution3->Resynthesize Solution4->Resynthesize

Caption: Troubleshooting workflow for low yield synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell 250 mg of Rink Amide ChemMatrix® resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Microwave conditions: 3 minutes at 75°C.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (for standard amino acids):

    • Prepare a solution of Fmoc-AA-OH (5 eq.), COMU (5 eq.), and DIPEA (10 eq.) in DMF to a final concentration of 0.5 M.

    • Add the activated amino acid solution to the resin.

    • Microwave conditions: 5 minutes at 90°C.

    • Wash the resin with DMF (3x).

  • Coupling of Fmoc-pNO₂-D-Phe-OH (First Insertion):

    • Prepare a solution of Fmoc-pNO₂-D-Phe-OH (5 eq.), COMU (5 eq.), and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin.

    • Microwave conditions: 10 minutes at 90°C .

    • Wash with DMF (3x).

    • Perform a Kaiser test. If positive, proceed to step 5. If negative, proceed to the next deprotection step.

  • Double Coupling of Fmoc-pNO₂-D-Phe-OH (if necessary):

    • Repeat step 4 with a fresh solution of activated Fmoc-pNO₂-D-Phe-OH.

    • Microwave conditions: 10 minutes at 90°C .

    • Wash with DMF (5x).

  • Repeat Cycles: Continue with steps 2-5 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the identity and purity of the final product.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Subirós-Funosas, L., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1645-1663. [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Nature Protocols, 2(11), 2848-2856. [Link]

  • Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Collins, J. M., & Collins, K. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]

  • ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • van der Vliet, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 321-329. [Link]

  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14, 1378-1393. [Link]

  • He, Y., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Peptide Science, 19(5), 291-297. [Link]

  • Berts, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols. [Link]

  • ResearchGate. (2008). Study on the synthesis of L-4-nitrophenylalanine. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. [Link]

  • LibreTexts Chemistry. Aromatic Side Chain Reduction: Nitro. [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

Sources

Technical Support Center: The Stability of 4-Nitro-D-phenylalanine in Peptide Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the nitro group in 4-Nitro-D-phenylalanine during solid-phase peptide synthesis (SPPS) cleavage and deprotection. Our goal is to equip you with the expertise and practical insights necessary to confidently handle this versatile, non-canonical amino acid in your experimental workflows.

Introduction: Understanding the Chemistry of 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is a valuable synthetic amino acid used in peptide science for various applications, including as a photo-labile caging group, a precursor for synthesizing 4-amino-D-phenylalanine, and as a component in peptides with altered electronic properties. A frequent concern for researchers is the chemical stability of the aromatic nitro group during the final cleavage step, where the peptide is liberated from the solid support and side-chain protecting groups are removed using strong acidic cocktails. This guide will address these concerns and provide clarity on best practices.

Frequently Asked Questions (FAQs)

Q1: Is the nitro group of 4-Nitro-D-phenylalanine stable to trifluoroacetic acid (TFA)?

A: Yes, the aromatic nitro group is generally considered stable to trifluoroacetic acid (TFA) under standard cleavage conditions. TFA is a strong acid used for the acidolysis of protecting groups and cleavage from the resin, but it does not possess the reducing potential to convert the nitro group to an amino group or other reduced forms.

Q2: Can common scavengers in cleavage cocktails reduce the nitro group?

A: This is a critical question. The primary role of scavengers is to "trap" reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues.

  • Triisopropylsilane (TIS): TIS is a common scavenger that functions as a hydride donor to reduce carbocations.[1] While TIS has been shown to have reducing capabilities, particularly towards some S-protecting groups on cysteine, there is no direct evidence in the literature to suggest it reduces the nitro group on 4-Nitro-D-phenylalanine under standard cleavage conditions.[2][3] The nitro group is a robust functional group that typically requires more potent reducing agents or specific catalytic conditions for conversion.[4]

  • Thiol-based Scavengers (e.g., EDT, DTT): Scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are primarily used to prevent oxidation, especially of methionine and cysteine, and to scavenge cations.[5][6][7] While thiols can act as reducing agents in certain contexts, their primary function in cleavage cocktails is not the reduction of stable aromatic nitro groups. The stability of various thiols in TFA has been studied to optimize their scavenging efficiency, not their reducing potential towards moieties like the nitro group.[5]

Q3: What is the recommended cleavage cocktail for a peptide containing 4-Nitro-D-phenylalanine?

A: For most peptides containing 4-Nitro-D-phenylalanine, a standard cleavage cocktail is sufficient and is not expected to affect the nitro group. A widely used and effective cocktail is:

  • Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v)[6][8]

This cocktail is suitable for peptides that do not contain other sensitive residues requiring special scavengers. If your peptide contains residues like tryptophan, cysteine, or methionine, you may need to include other scavengers. For instance, for a peptide containing cysteine, the addition of EDT is recommended to keep the sulfhydryl group in a reduced state.[7]

Q4: How can I verify the integrity of the nitro group after cleavage?

A: It is always good practice to verify the integrity of your final peptide.

  • Mass Spectrometry (MS): This is the most direct method. The molecular weight of your peptide will confirm the presence of the nitro group (NO2). If the nitro group were reduced to an amino group (NH2), there would be a corresponding mass shift (a decrease of 30 Da: NO2 -> NH2 is a loss of two oxygen atoms (32 Da) and a gain of two hydrogen atoms (2 Da)).

  • High-Performance Liquid Chromatography (HPLC): Compare the HPLC profile of your crude peptide with a standard if available. Any significant side products could be collected and analyzed by MS.

  • UV Spectroscopy: The nitrophenyl group has a characteristic UV absorbance. While the whole peptide will have a complex spectrum, a significant change in the expected profile could indicate a modification of the nitro group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in HPLC/MS corresponding to a mass decrease of 30 Da. Potential reduction of the nitro group. This is highly unlikely with standard cocktails but could theoretically occur with unusual scavenger combinations or prolonged cleavage times at elevated temperatures.1. Confirm the identity of the side product by isolating the peak and performing MS/MS sequencing. 2. Re-evaluate your cleavage cocktail. If using a complex mixture of scavengers, consider switching to a simpler cocktail like Reagent B (TFA/Water/TIS) for a trial cleavage on a small amount of resin. 3. Optimize cleavage conditions. Reduce the cleavage time and/or temperature. Standard cleavage is typically performed at room temperature for 2-4 hours.[9][10]
Low yield of the desired peptide. This is more likely due to incomplete cleavage from the resin, aggregation, or issues with other sensitive residues rather than instability of the nitro group.1. Ensure complete removal of the N-terminal Fmoc group before cleavage.[11] 2. Check for peptide aggregation. Use appropriate solvents for precipitation and purification. 3. Optimize the cleavage time. For sterically hindered peptides or those with multiple arginine residues, a longer cleavage time may be necessary.[9] However, extended times can increase the risk of other side reactions.[12]
Multiple unexpected side products. This can be caused by the reaction of scavengers with other sensitive amino acids in your peptide or by the degradation of the scavengers themselves.1. Tailor your scavenger cocktail to your specific sequence. Avoid using scavengers that are known to cause side reactions with other residues in your peptide. For example, be mindful of TIS's effect on certain cysteine protecting groups if their retention is desired.[2][4] 2. Use fresh, high-quality reagents. Old or impure TFA and scavengers can lead to a variety of side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing 4-Nitro-D-phenylalanine

This protocol is suitable for most peptides containing 4-Nitro-D-phenylalanine.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Reagent B):

    • In a fume hood, prepare a fresh solution of:

      • 95% Trifluoroacetic Acid (TFA)

      • 2.5% Water (H₂O)

      • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

    • Gently agitate the mixture at room temperature for 2-3 hours.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and MS to confirm the identity and purity of the product.

Diagrams

Cleavage_Workflow Resin Peptide-Resin (with 4-Nitro-D-Phe) Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/H2O/TIS) Dry->Cleavage Incubate Incubate 2-3h at RT Cleavage->Incubate Filter Filter to separate resin Incubate->Filter Precipitate Precipitate with cold ether Filter->Precipitate Isolate Isolate and Dry Crude Peptide Precipitate->Isolate Analyze Analyze via HPLC and MS Isolate->Analyze

Caption: Standard workflow for the cleavage of a peptide containing 4-Nitro-D-phenylalanine.

Nitro_Group_Stability cluster_cleavage Cleavage Cocktail TFA TFA (Strong Acid) NitroPhe 4-Nitro-D-phenylalanine (Nitro Group) TIS TIS (Hydride Donor) Thiols Thiols (e.g., EDT) Stable Stable Nitro Group (No Reduction) NitroPhe->Stable Expected Outcome Reduced Reduced Amino Group (Unlikely Side-Reaction) NitroPhe->Reduced Requires stronger reducing conditions

Sources

Technical Support Center: Minimizing Racemation of 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges with the stereochemical purity of peptides containing 4-Nitro-D-phenylalanine. Our focus is to empower you with the foundational knowledge and practical solutions needed to minimize racemization during the critical activation step.

Section 1: Core Concepts - Understanding Racemization in Peptide Synthesis

Before troubleshooting specific issues, it is crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical integrity during peptide bond formation.

The primary pathway for racemization of Nα-protected amino acids during activation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This process is particularly relevant when activating the carboxyl group to facilitate coupling. The α-proton of the activated amino acid becomes sufficiently acidic to be abstracted by a base. This deprotonation results in a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1][3]

Several factors critically influence the rate of this undesirable side reaction:

  • Activating Agent: Highly reactive intermediates, such as the O-acylisourea formed by carbodiimides alone, are notoriously prone to rapid oxazolone formation.[4][5]

  • Base: The strength and steric hindrance of the tertiary base used can dramatically affect racemization. Strong, non-hindered bases can readily abstract the α-proton, accelerating the process.[3][4]

  • Solvent: The polarity of the reaction solvent can influence the stability of intermediates and transition states.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Amino Acid Structure: Certain amino acid residues, including histidine and cysteine, are exceptionally prone to racemization.[1][6] Phenylalanine derivatives can also be susceptible under suboptimal conditions.[7]

RacemizationMechanism cluster_0 D-Amino Acid Activation cluster_1 Racemization Pathway D_AA Nα-Protected 4-Nitro-D-phenylalanine Activated_AA Activated Intermediate (e.g., O-Acylisourea) D_AA->Activated_AA Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H⁺ (Base) D_Peptide D-Peptide (Chirally Pure) Activated_AA->D_Peptide + Nucleophile (Amine) (Desired Path) Racemic_Mix Racemic Mixture (D- and L-Activated AA) Oxazolone->Racemic_Mix + H⁺ DL_Peptide Diastereomeric Peptide Mixture Racemic_Mix->DL_Peptide + Nucleophile (Amine) (Undesired Path)

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the activation of 4-Nitro-D-phenylalanine in a practical question-and-answer format.

Q1: My final peptide analysis shows a significant diastereomeric impurity. How can I confirm it's from the racemization of the 4-Nitro-D-phenylalanine residue?

A1: The most definitive method is to use analytical techniques capable of separating stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9] By comparing the retention times of your synthetic peptide with a standard sample of the desired diastereomer (if available), you can quantify the extent of racemization. LC-MS/MS can also be used to confirm that the impurity has the same mass as your target peptide, which is characteristic of a diastereomer. Conventional reverse-phase HPLC can sometimes resolve diastereomers, especially if the change in stereochemistry affects the peptide's overall conformation, such as its helicity.[10]

Q2: I am using a carbodiimide like EDC or DIC for activation and observing high levels of racemization. What is the direct cause and what are my immediate options?

A2: Carbodiimides, when used alone, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to intramolecular cyclization to form the oxazolone, leading to significant racemization.[5][11]

Your most immediate and effective solution is to incorporate a racemization-suppressing additive into your reaction. These additives react with the O-acylisourea intermediate to form a new active ester that is more stable and less prone to oxazolone formation.[4][11]

AdditivepKaKey Characteristics & Performance
HOBt (1-Hydroxybenzotriazole)4.60The traditional standard. Effective in many cases but generally considered the least active among modern additives, sometimes allowing for more racemization.[4][12] Safety concerns exist due to its potentially explosive nature.[12]
HOAt (1-Hydroxy-7-azabenzotriazole)3.28Superior to HOBt in suppressing racemization, especially for difficult couplings.[4][13] The nitrogen at the 7-position enhances the reactivity of the active ester.[4]
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)4.60A highly effective and safe, non-explosive alternative to HOBt.[5][14] Its performance is often comparable or superior to HOBt and, in some cases, approaches that of HOAt.[11][12]

Q3: I'm already using an additive like HOBt with my carbodiimide, but still observe unacceptable levels of racemization. What are the next steps for optimization?

A3: If HOBt is insufficient, your next step should be to switch to a more powerful additive.

  • Upgrade your Additive: Replace HOBt with OxymaPure® or HOAt . HOAt is often cited as being superior for challenging couplings, while OxymaPure® offers a compelling combination of high performance and enhanced safety.[4][11]

  • Control the Temperature: Lower the reaction temperature. Performing the activation and coupling steps at 0°C can significantly slow the rate of racemization.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the amine component. The longer the highly reactive species exists, the greater the opportunity for racemization. A pre-activation time of a few minutes is typically sufficient.[15]

  • Check Your Base: Ensure you are using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine rather than a less hindered base like triethylamine (TEA).[4] Collidine is often recommended in cases with a very high risk of racemization due to its weaker basicity.[16]

Q4: Are there alternative activation methods that are inherently less prone to racemization than carbodiimides?

A4: Yes. Modern peptide synthesis has largely moved towards using stand-alone coupling reagents, which are often based on phosphonium or aminium/uronium salts. These reagents incorporate the function of the carbodiimide and the additive into a single molecule and are generally more efficient and lead to less racemization.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These are among the most popular and effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly noteworthy.[15][17] It is the uronium salt derived from HOAt and benefits from its superior racemization-suppressing ability.[17] The mechanism involves the rapid formation of a reactive OAt-active ester in situ, which quickly couples with the amine.[15][18]

  • Phosphonium Reagents (e.g., PyBOP, BOP): These reagents also form active esters that are effective in peptide coupling, though aminium/uronium reagents like HATU are often preferred for their speed and efficiency.

Workflow cluster_workflow Low-Racemization Coupling Workflow (e.g., using HATU) Reagents 1. Dissolve Nα-Protected 4-Nitro-D-phenylalanine, HATU, and hindered base (e.g., collidine) in DMF. Preactivate 2. Pre-activate for 1-5 minutes at room temperature. (Formation of OAt-active ester) Reagents->Preactivate AddAmine 3. Add the activation mixture to the resin-bound peptide (free N-terminus) or amine component. Preactivate->AddAmine Couple 4. Allow coupling reaction to proceed for 30-60 minutes. AddAmine->Couple Wash 5. Wash the resin to remove excess reagents and byproducts. Couple->Wash

Caption: A generalized workflow for low-racemization peptide coupling.

Q5: How do my choices of solvent and base specifically impact the racemization of 4-Nitro-D-phenylalanine?

A5: The solvent and base create the environment in which the activation occurs, and their properties are critical.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are standard for peptide synthesis. While effective, it's important to use high-purity, amine-free DMF, as contaminants can act as bases and promote racemization. In some cases, a less polar solvent like dichloromethane (DCM) or a DMF/DCM mixture can reduce racemization rates.[19]

  • Base: This is one of the most critical variables. A base is required to deprotonate the carboxylic acid for activation by aminium/uronium reagents and to neutralize any amine salts.[15][20] However, excess or overly strong base will also deprotonate the oxazolone intermediate, which is the rate-determining step for racemization.

    • Avoid: Triethylamine (TEA). Its small steric profile and strong basicity accelerate racemization.[4]

    • Good: N,N-diisopropylethylamine (DIPEA). Its steric bulk hinders its ability to abstract the α-proton compared to TEA.[4]

    • Best for Sensitive Couplings: 2,4,6-Collidine. It is more sterically hindered and less basic than DIPEA, making it an excellent choice when racemization is a major concern.[4][16]

Section 3: Recommended Protocol for Low-Racemization Coupling

This protocol outlines a robust method for coupling Fmoc-4-Nitro-D-phenylalanine-OH while minimizing the risk of racemization.

Materials:

  • Fmoc-4-Nitro-D-phenylalanine-OH (1.0 eq)

  • HATU (0.95 eq)

  • 2,4,6-Collidine (2.0 eq)

  • Resin-bound peptide with a free N-terminal amine

  • High-purity, amine-free DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF, followed by thorough washing with DMF.

  • Activation Solution Preparation: In a separate, dry glass vessel, dissolve Fmoc-4-Nitro-D-phenylalanine-OH and HATU in a minimal amount of DMF.

  • Base Addition: Add the 2,4,6-collidine to the activation solution.

  • Pre-activation: Gently swirl the activation mixture and allow it to pre-activate for 2-3 minutes at room temperature. You may observe a color change.

  • Coupling: Add the activated amino acid solution to the vessel containing the prepared peptide-resin.

  • Reaction: Agitate the reaction mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (disappearance of the free primary amine).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

References

  • (BOC Sciences)

  • (MDPI)

  • (AAPPTEC)

  • (PubMed)

  • (ChemicalBook)

  • (BenchChem)

  • (ResearchGate)

  • (PNAS)

  • (NIH)

  • (Royal Society of Chemistry)

  • (UCLA)

  • (YouTube)

  • (MDPI)

  • (Bachem)

  • (ChemRxiv)

  • (AAPPTEC)

  • (ACS Publications)

  • (ACS Publications)

  • (PubMed)

  • (ResearchGate)

  • (ResearchGate)

  • (Luxembourg Bio Technologies)

  • (NIH)

  • (PubMed)

  • (BenchChem)

  • (BenchChem)

  • (ResearchGate)

  • (CSUN)

  • (NIH)

  • (Sigma-Aldrich)

  • (Wiley Online Library)

  • (Luxembourg Bio Technologies)

  • (NIH)

  • (Journal of Creation)

  • (ACS Publications)

  • (ResearchGate)

  • (ACS Publications)

  • (Sigma-Aldrich)

  • (Waters)

  • (Phenomenex)

  • (Biosynth)

  • (Google Patents)

  • (ResearchGate)

  • (PubChem)

  • (BenchChem)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Validation of 4-Nitro-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern biotechnology and therapeutic design. It unlocks novel protein functions, enables site-specific conjugation, and provides powerful probes for studying biological systems.[1][2][3] Among these, 4-Nitro-D-phenylalanine (pNO2-Phe) offers unique electronic and spectroscopic properties. However, the promise of this technology hinges on a critical, yet often underestimated step: rigorous validation. Unambiguous confirmation that the UAA has been incorporated at the correct position and with high fidelity is paramount.

This guide provides an in-depth comparison of mass spectrometry (MS)-based strategies for validating pNO2-Phe incorporation. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to design a self-validating system tailored to your specific research needs.

Strategic Decision: Top-Down vs. Bottom-Up Proteomics

The first critical decision in designing your validation workflow is the overall analytical strategy. The two primary approaches in proteomics, Top-Down and Bottom-Up, offer fundamentally different perspectives on your protein of interest.

  • Top-Down Proteomics involves the analysis of intact proteins by mass spectrometry.[4] This approach provides a global view, measuring the exact mass of the entire protein. It is exceptionally powerful for confirming if any incorporation has occurred and for characterizing the complete profile of protein modifications (proteoforms).[4]

  • Bottom-Up Proteomics , often called "shotgun" proteomics, takes the opposite approach.[5] The protein is first enzymatically digested into smaller peptides, which are then analyzed by MS.[5][6] This method excels at identifying the exact location of a modification, making it the gold standard for confirming site-specificity.

cluster_0 Mass Spectrometry Validation Strategies cluster_1 Top-Down Approach cluster_2 Bottom-Up Approach Protein Protein with potential pNO2-Phe incorporation TopDown Intact Mass Analysis (LC-MS) Protein->TopDown BottomUp Enzymatic Digestion (e.g., Trypsin) Protein->BottomUp TD_Result Result: Confirms mass shift on whole protein. Good for overall incorporation. TopDown->TD_Result Peptides Peptide Mixture BottomUp->Peptides LCMSMS Peptide Sequencing (LC-MS/MS) Peptides->LCMSMS BU_Result Result: Confirms mass shift on a specific peptide. Excellent for site-localization. LCMSMS->BU_Result

Caption: High-level comparison of Top-Down and Bottom-Up validation workflows.

For validating the site-specific incorporation of pNO2-Phe, the Bottom-Up approach is generally superior and more widely accessible . It directly answers the crucial question: "Is the UAA at the intended residue?" The remainder of this guide will focus on a detailed, best-practice workflow for this strategy.

FeatureTop-Down ProteomicsBottom-Up ProteomicsRationale for pNO2-Phe Validation
Primary Goal Intact protein mass measurementPeptide sequencing and PTM localizationBottom-Up is essential for confirming site-specificity.
Sample Input Purified intact proteinPurified protein or complex mixturesBoth require clean samples, but Bottom-Up is more tolerant of complexity.
Key Information Overall incorporation efficiencySite-specific fidelity of incorporationFidelity at the target codon is the most critical validation metric.
Major Challenge Fragmentation of large proteins, data interpretationIncomplete digestion, peptide lossesThe challenges of Bottom-Up are well-understood and can be mitigated with robust protocols.[7]
Instrumentation High-resolution MS (e.g., Orbitrap, FT-ICR)Standard proteomics platforms (e.g., Q-TOF, Orbitrap)Most proteomics core facilities are equipped for Bottom-Up analysis.

The Bottom-Up Workflow: A Detailed Examination

A successful Bottom-Up experiment is a chain of well-executed, interconnected stages. A failure at any stage compromises the final result. This workflow is designed to be a self-validating system, with built-in checks to ensure data integrity.

cluster_workflow Detailed Bottom-Up Validation Workflow A 1. Sample Preparation B 2. Proteolytic Digestion A->B Denature, Reduce, Alkylate C 3. Peptide Cleanup B->C e.g., Trypsin D 4. LC-MS/MS Analysis C->D Desalting (C18 StageTip) E 5. Database Search D->E Generate MS/MS Spectra F 6. Manual Validation E->F Identify Peptide Sequence

Caption: Key stages of the Bottom-Up proteomics workflow for UAA validation.

Critical Stage 1: Sample Preparation

The goal of this stage is to prepare your protein for efficient enzymatic digestion. Mass spectrometers are highly sensitive to contaminants like salts, detergents, and polymers (e.g., glycerol), which can suppress the signal of your peptides of interest.[8] Therefore, meticulous sample cleanup is not optional.

  • Protein Solubilization & Denaturation: The protein must be unfolded to allow the protease access to its cleavage sites. This is typically achieved using strong denaturants like 8M Urea or by using detergents. If using detergents, ensure they are MS-compatible or are thoroughly removed prior to analysis.[7][9]

  • Reduction & Alkylation: This is a self-validating step. Cysteine residues are first reduced (e.g., with DTT) to break disulfide bonds and then irreversibly alkylated (e.g., with iodoacetamide). This prevents disulfide bonds from re-forming, ensuring the protein remains in a linear state for digestion. Consistent alkylation of all cysteine-containing peptides serves as an internal control for the efficiency of these upstream steps.

Critical Stage 2: Proteolytic Digestion

The choice of protease determines the population of peptides you will analyze. Trypsin is the most commonly used enzyme in proteomics because it cleaves C-terminal to lysine (K) and arginine (R) residues, producing peptides that are of an ideal size and charge state for MS analysis.

  • Rationale: The goal is to generate the specific peptide containing the pNO2-Phe incorporation site. Before starting, perform an in silico digestion of your protein's sequence to ensure the target peptide will be within the optimal mass range for detection (typically 700-3500 Da).

Critical Stage 3: LC-MS/MS Analysis & Expected Observations

This is the heart of the experiment. The cleaned peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.

  • MS1 Scan: The instrument first measures the mass-to-charge ratio (m/z) of all peptides as they elute from the column. We are looking for the precursor ion of our target peptide.

  • Calculating the Mass Shift: The key to finding your peptide is knowing its mass. The incorporation of pNO2-Phe instead of a canonical amino acid results in a predictable mass shift.

Amino Acid ReplacedFormula of ResidueMonoisotopic Mass (Da)Formula of pNO2-Phe ResidueMonoisotopic Mass (Da)Expected Mass Shift (Da)
Phenylalanine (F)C₉H₉NO147.0684C₉H₈N₂O₃194.0535+46.9851
Tyrosine (Y)C₉H₉NO₂163.0633C₉H₈N₂O₃194.0535+30.9902
  • MS2 Scan (Tandem MS): The mass spectrometer isolates the precursor ion of interest and fragments it, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6][10] This fragmentation occurs primarily along the peptide backbone, generating a series of b- and y-ions.[10][11] The mass difference between consecutive ions in a series reveals the identity of the amino acid at that position. This MS/MS spectrum is the fingerprint that unambiguously confirms the peptide's sequence and the location of the modification.

  • Challenges with Nitro Groups: The nitro group can be labile under certain MS conditions. Similar to studies on nitrotyrosine, it is possible to observe neutral losses of oxygen atoms from the precursor or fragment ions during analysis (e.g., loss of 16 Da or 32 Da).[12] While this can complicate spectra, it can also serve as a diagnostic marker for the presence of the nitro-modified peptide.

Critical Stage 4: Bioinformatic Analysis

The raw MS/MS data is processed using a search algorithm (e.g., Sequest, Mascot, PEAKS) that compares the experimental fragmentation spectra against a theoretical database of spectra generated from your protein's sequence.[5]

  • The Key Step: To identify the pNO2-Phe-containing peptide, you must configure the search parameters to include the calculated mass shift as a "variable modification" on the target amino acid residue. This tells the software to consider this possibility when matching spectra.

Interpreting the Data: Hallmarks of Successful Incorporation

A successful validation is characterized by several key pieces of evidence:

  • Accurate Precursor Mass: The high-resolution MS1 scan must show an ion whose experimental mass matches the theoretical mass of the pNO2-Phe-containing peptide within a narrow tolerance (typically < 5 ppm).

  • High-Quality MS/MS Spectrum: The fragmentation spectrum should have a high signal-to-noise ratio and be confidently matched to the target peptide by the search algorithm with a high score.

  • Comprehensive Fragment Ion Coverage: The spectrum must contain a nearly complete series of b- and/or y-ions that span the modification site. This is the definitive proof of localization. The mass shift of +46.9851 Da (if replacing Phe) will be observed on all b- and y-ions that contain the modification.

Caption: Locating the UAA via fragmentation. The mass shift is seen in all fragment ions containing the modification.

Detailed Experimental Protocols

The following protocols provide a robust starting point. They should be optimized based on the specific protein and available instrumentation.

Protocol: In-Solution Tryptic Digestion
  • Solubilization: Resuspend ~20 µg of purified protein in 20 µL of denaturation buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Dilution & Digestion: Dilute the sample 8-fold with 50 mM Tris-HCl, pH 8.0 to reduce the Urea concentration to 1 M. Add Trypsin (MS-grade) at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute in a small volume of 50% acetonitrile, 0.1% formic acid. Dry the sample in a vacuum centrifuge.

Protocol: LC-MS/MS Parameters
  • Instrumentation: A high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.

  • Column: C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm).

  • Gradient: A 60-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid is a good starting point.

  • MS Acquisition Mode: Data-Dependent Acquisition (DDA).

  • MS1 Settings: Resolution: 60,000; Scan Range: 350-1600 m/z.

  • MS2 Settings: Fragmentation: HCD; Resolution: 15,000; Isolate the top 10 most intense precursor ions from the MS1 scan for fragmentation.

Protocol: Database Search Parameters
  • Database: A FASTA file containing only the sequence of your target protein.

  • Enzyme: Trypsin, allowing up to 2 missed cleavages.

  • Fixed Modification: Carbamidomethyl (C) [+57.02146 Da].

  • Variable Modifications:

    • Oxidation (M) [+15.99491 Da].

    • Custom Modification: Mass shift for pNO2-Phe on the target residue (e.g., +46.9851 Da on F).

  • Mass Tolerances: Precursor: 10 ppm; Fragment: 0.02 Da.

Conclusion

The validation of 4-Nitro-D-phenylalanine incorporation is not a trivial final check; it is an integral part of the research itself. While Top-Down proteomics can provide a quick confirmation of overall success, a rigorous Bottom-Up LC-MS/MS workflow is the definitive method for proving site-specific incorporation. By understanding the rationale behind each step—from sample preparation to data analysis—researchers can generate unambiguous, high-confidence data that stands up to scientific scrutiny, paving the way for the successful application of these powerful, engineered proteins.

References

  • Milic, I., & M. Whittal, R. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Clinical Biochemistry, 46(6), 483-491. Retrieved from [Link]

  • Wikipedia. (2023). Proteomics. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Yuan, X., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(2), 109-122. Retrieved from [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Yuan, X., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Semantic Scholar. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101. Retrieved from [Link]

  • Nikić, I., & Lemke, E. A. (2015). Genetic code expansion and bioorthogonal reactions in living systems. Current Opinion in Chemical Biology, 28, 164-173. Retrieved from [Link]

  • Petersson, P., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 415-423. Retrieved from [Link]

  • Zhong, W., et al. (2007). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 79(19), 7359-7368. Retrieved from [Link]

  • Budisa, N. (2004). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Organic & Biomolecular Chemistry, 2(14), 1964-1972. Retrieved from [Link]

  • Technology Networks. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Retrieved from [Link]

  • Goci, E., et al. (2020). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Mass Spectrometry, 9(1_Special_Issue), A0081. Retrieved from [Link]

  • Kelleher Research Group. (n.d.). Top Down Proteomics. Northwestern University. Retrieved from [Link]

  • Hawkins, C. L., & Davies, M. J. (2001). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Free Radical Biology and Medicine, 31(1), 1-13. Retrieved from [Link]

  • University of Washington. (n.d.). Section 4 Sequencing peptides from tandem MS (MS-MS) data. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide fragmentation in tandem mass spectrometry. Retrieved from [Link]

  • Scherl, A., et al. (2008). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Proteomics, 8(20), 4196-4208. Retrieved from [Link]

  • Zabielski, P., et al. (2013). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. American Journal of Physiology-Endocrinology and Metabolism, 305(6), E769-E776. Retrieved from [Link]

  • Rodriguez, E. A., et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 106(37), 15650-15655. Retrieved from [Link]

  • Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 677-684. Retrieved from [Link]

  • Kovaleva, M., & Uvarova, V. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 22(19), 10452. Retrieved from [Link]

Sources

A Comparative Guide to NMR Spectroscopy for Structural Analysis of 4-Nitro-D-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of Nitrated Peptides

In the landscape of drug development and chemical biology, the incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance stability, modulate biological activity, and introduce novel functionalities. 4-Nitro-D-phenylalanine (4-NO₂-D-Phe) is a prime example, serving not only as a unique structural component but also as a valuable biophysical probe.[1] Its applications include use as an infrared (IR) probe for monitoring conformational dynamics and as an effective quencher in Förster Resonance Energy Transfer (FRET) studies.[1]

However, the introduction of such a modified residue necessitates rigorous structural verification. It is critical to confirm not only the successful incorporation of 4-NO₂-D-Phe at the desired position but also to elucidate its influence on the peptide's local and global conformation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, high-resolution technique for investigating peptide structures in solution, providing atomic-level insights under near-physiological conditions.[2][3]

This guide provides a comprehensive comparison of essential NMR techniques for the complete structural characterization of 4-NO₂-D-Phe-containing peptides. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to design and execute a robust analytical strategy.

Pillar 1: Resonance Assignment - Deciphering the Blueprint

The first and most critical step in any NMR-based structural analysis is the unambiguous assignment of every proton and carbon resonance to a specific atom in the peptide sequence.[4] The unique electronic properties of the 4-NO₂-D-Phe residue provide a distinct starting point for this process.

The Unique Signature of 4-Nitro-D-phenylalanine

The potent electron-withdrawing nature of the nitro group significantly deshields the attached aromatic ring. This effect causes the aromatic proton (Hδ) and carbon (Cδ, Cε) signals of the 4-NO₂-D-Phe residue to shift downfield compared to those of a standard phenylalanine (Phe) residue. This distinct chemical shift profile often allows for the immediate identification of the 4-NO₂-D-Phe spin system in a complex peptide spectrum.

While 1D ¹H NMR can hint at the presence of the modified residue, severe signal overlap in all but the simplest peptides renders it insufficient for complete analysis.[5] A suite of two-dimensional (2D) NMR experiments is essential to resolve individual signals and establish atomic connectivity.[6]

A Comparative Toolkit for Through-Bond Correlations

The process of resonance assignment is a puzzle, solved by methodically connecting atoms through their chemical bonds using a combination of 2D NMR experiments. Each experiment provides a different piece of the puzzle.

  • COSY (Correlation Spectroscopy): This is the foundational experiment for identifying protons that are directly coupled to each other through two or three bonds (²JHH, ³JHH).[7][8] Its primary utility is in connecting the amide proton (HN) to the alpha-proton (Hα) and the Hα to the beta-protons (Hβ) within a residue. For the 4-NO₂-D-Phe side chain, COSY is crucial for tracing the connectivity between the ortho (Hδ) and meta (Hε) protons on the aromatic ring.

  • TOCSY (Total Correlation Spectroscopy): The TOCSY experiment is a more powerful extension of COSY. It reveals correlations between all protons within a coupled network, or "spin system".[5][9] A single cross-peak between an amide proton and any other proton in the same amino acid residue can reveal the entire proton network for that residue (e.g., HN, Hα, Hβ, Hγ). This makes TOCSY the primary tool for identifying the type of amino acid (e.g., distinguishing a Leucine from a Valine). For 4-NO₂-D-Phe, the aliphatic (HN, Hα, Hβ) and aromatic (Hδ, Hε) protons belong to two different spin systems because there is no scalar coupling across the Cβ-Cγ bond.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached heteronucleus, typically ¹³C.[6][8] The HSQC spectrum is a powerful validation tool, providing an unambiguous map of all C-H pairs. After identifying proton spin systems with TOCSY, the HSQC allows for the definitive assignment of their corresponding carbon resonances (Cα, Cβ, etc.). The downfield-shifted aromatic Cδ/Hδ and Cε/Hε cross-peaks are characteristic fingerprints for the 4-NO₂-D-Phe residue.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the long-range connections (2-4 bonds) that link disparate spin systems together.[7][10] This is arguably the most critical experiment for confirming the peptide sequence and validating the position of the 4-NO₂-D-Phe residue. Key correlations include those from the Hα and HN protons of one residue to the carbonyl carbon (C') of the preceding residue, which definitively establishes the peptide backbone sequence. For the 4-NO₂-D-Phe side chain, HMBC connects the Hβ protons to the aromatic Cγ and Cδ carbons, bridging the aliphatic and aromatic spin systems.

The synergy between these experiments forms a self-validating workflow for complete resonance assignment.

G cluster_start Start: 1D Spectra cluster_proton Proton Network cluster_hetero Heteronuclear Correlation cluster_end Result A 1D ¹H & ¹³C Spectra B TOCSY: Identify Amino Acid Spin Systems A->B Initial Analysis C COSY: Confirm ³JHH Correlations (e.g., Hα-Hβ) B->C Validate Local Connectivity D HSQC: Assign ¹³C Resonances via ¹JCH B->D Assign Carbons F Complete Resonance Assignment Table C->F E HMBC: Confirm Sequence (Hαᵢ to C'ᵢ₋₁) & Sidechain Links (Hβ to Cγ) D->E Establish Long-Range & Sequential Connectivity E->F Final Validation

Caption: Workflow for NMR resonance assignment of a modified peptide.

Illustrative Data for a 4-NO₂-D-Phe Peptide

The following table presents expected ¹H and ¹³C chemical shift ranges for a 4-Nitro-D-phenylalanine residue within a model peptide (Ac-Gly-[4-NO₂-D-Phe]-Ala-NH₂) compared to a standard D-Phenylalanine. Note the significant downfield shift of the aromatic signals in the nitrated residue.

Atom4-Nitro-D-phenylalanine (ppm)D-Phenylalanine (ppm)Key Correlation Experiments
¹H NMR
HN8.0 - 8.87.8 - 8.5TOCSY, COSY, NOESY
4.5 - 5.04.4 - 4.8TOCSY, COSY, NOESY
3.1 - 3.42.9 - 3.2TOCSY, COSY, HMBC, NOESY
Hδ (2,6)8.1 - 8.37.2 - 7.4COSY, HMBC, NOESY
Hε (3,5)7.4 - 7.67.2 - 7.4COSY, HMBC, NOESY
¹³C NMR
C'171 - 175171 - 175HMBC
54 - 5755 - 58HSQC, HMBC
37 - 4038 - 41HSQC, HMBC
Cγ (1)145 - 148136 - 138HMBC
Cδ (2,6)130 - 132129 - 131HSQC, HMBC
Cε (3,5)123 - 125128 - 130HSQC, HMBC
Cζ (4)147 - 150126 - 128HMBC

Pillar 2: 3D Structure Elucidation - From Connectivity to Conformation

With all resonances assigned, the focus shifts to determining the peptide's three-dimensional structure. This is achieved by analyzing through-space correlations, primarily via the Nuclear Overhauser Effect (NOE).

NOESY and ROESY: Probing Spatial Proximity
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for 3D structure determination.[9] It detects pairs of protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For peptides in the intermediate molecular weight range (~1-3 kDa), the standard NOE can be very weak or even zero. ROESY provides an alternative that yields a positive signal for all molecular sizes, making it a more robust choice for many peptide studies.[7]

The pattern of observed NOEs is used to define the peptide's conformation:

  • Sequential NOEs: Connections between protons on adjacent residues (e.g., Hαᵢ to HNᵢ₊₁, HNᵢ to HNᵢ₊₁) are used to confirm the sequence and define the backbone dihedral angles (φ, ψ). A series of strong HNᵢ-HNᵢ₊₁ NOEs, for instance, is characteristic of an α-helical structure.

  • Medium-Range NOEs: Correlations between residues separated by a few positions in the sequence (e.g., Hαᵢ to HNᵢ₊₃) provide definitive evidence of secondary structures like helices and turns.

  • Long-Range NOEs: Connections between residues that are far apart in the primary sequence but close in space are essential for defining the overall tertiary fold of the peptide.

The diagram below illustrates the key through-bond and through-space correlations used to define the structure around a 4-NO₂-D-Phe residue in a hypothetical peptide chain.

Caption: Key NMR correlations for structural analysis of a peptide.

Pillar 3: Trustworthy Experimental Protocols

The quality of NMR data is paramount. A well-designed protocol ensures reproducibility and provides a self-validating system for analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Synthesis and Purification: The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase HPLC, with identity confirmed by mass spectrometry.[10]

    • Solvent: Dissolve the lyophilized peptide in a 90% H₂O / 10% D₂O mixture. The 10% D₂O provides the deuterium lock signal required by the spectrometer. Using primarily H₂O is crucial for observing the exchangeable amide protons, which are central to structural analysis.[9]

    • Concentration: Aim for a peptide concentration of 0.5 - 2.0 mM. Higher concentrations improve the signal-to-noise ratio, reducing experiment time, but one must check for aggregation.[9]

    • pH and Buffer: Use a suitable buffer (e.g., 20 mM sodium phosphate) to maintain a stable pH, typically between 4.0 and 6.0. Amide proton exchange with the solvent is minimized in this pH range, preserving these critical signals.[9] Add a reference standard such as DSS or TSP for accurate chemical shift calibration.

  • NMR Data Acquisition:

    • Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Temperature: Maintain a constant sample temperature (e.g., 298 K) throughout all experiments to prevent chemical shift drift.

    • Solvent Suppression: Employ a robust water suppression scheme (e.g., WATERGATE or presaturation) to attenuate the intense H₂O signal.[9]

    • Standard 2D Experiments:

      • ¹H-¹H COSY: Acquire a gradient-selected (gCOSY) experiment.

      • ¹H-¹H TOCSY: Use a standard MLEV-17 spin-lock sequence. A mixing time of 60-80 ms is typically sufficient to observe correlations throughout most amino acid spin systems.[9]

      • ¹H-¹³C HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment.

      • ¹H-¹³C HMBC: Optimize the long-range coupling delay for an average JCH of 8-10 Hz.

      • ¹H-¹H NOESY/ROESY: Acquire spectra with mixing times ranging from 100 ms to 300 ms to build up NOE intensities and distinguish direct from spin-diffusion artifacts.

  • Data Processing and Analysis:

    • Software: Process the raw data using standard NMR software (e.g., TopSpin, NMRPipe, or Mnova).

    • Processing Steps: Apply appropriate window functions (e.g., squared sine bell) to improve resolution and sensitivity, followed by Fourier transformation, phase correction, and baseline correction.

    • Analysis: Use dedicated software (e.g., CARA, SPARKY, or CcpNmr Analysis) for semi-automated peak picking, resonance assignment, and NOE integration.

    • Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints, along with dihedral angle restraints from ³JHNα coupling constants, as input for structure calculation programs like CYANA, XPLOR-NIH, or Amber.

Conclusion

The structural elucidation of peptides containing 4-Nitro-D-phenylalanine is a multi-faceted challenge that is comprehensively addressed by a strategic application of modern NMR spectroscopy. By systematically employing a suite of 2D NMR experiments, it is possible to move logically from initial residue identification to complete resonance assignment and, ultimately, to a high-resolution 3D structure. The power of this approach lies in the synergy of through-bond (COSY, TOCSY, HSQC, HMBC) and through-space (NOESY, ROESY) correlation experiments, which together provide a self-validating network of data. This detailed atomic-level understanding is indispensable for researchers, scientists, and drug development professionals seeking to rationally design and optimize the next generation of peptide-based therapeutics and molecular probes.

References

  • An NMR investigation of the conformational effect of nitroxide spin labels on Ala-rich helical peptides. (n.d.). Semantic Scholar.
  • 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A Comparative Guide to 2D NMR Techniques for Confirming Site-Specific Labeling of BOC-L-Phenylalanine-¹³C. (n.d.). Benchchem.
  • Peptide/Protein NMR. (n.d.). Zerbe/Bader.
  • N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (n.d.). PMC - NIH.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Springer.
  • 2D NMR A correlation map between two NMR parameters. (n.d.).
  • Study on the synthesis of L-4-nitrophenylalanine. (n.d.). ResearchGate.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (2016). Journal of the American Chemical Society.
  • Peptide structural analysis by solid-state NMR spectroscopy. (1999). PubMed.
  • Determination of the conformations of bound peptides using NMR-transferred nOe techniques. (1993). PubMed.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. (n.d.). Oldfield Group Website - University of Illinois.
  • bmse000045 L-Phenylalanine at BMRB. (n.d.). BMRB.
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database.
  • A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins. (2007). PubMed.
  • Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • 1H and 15N NMR Characterization of Free and Bound States of an Amphiphilic Peptide Interacting With Calmodulin. (n.d.). PubMed.
  • Proton NMR studies of peptide conformations. (1985). Indian Academy of Sciences.

Sources

A Comparative Guide for Researchers: 4-Nitro-D-phenylalanine vs. 4-Amino-D-phenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and chemical biology, the choice of synthetic amino acids as building blocks, probes, or therapeutic scaffolds is a critical decision that dictates the trajectory of an entire research program. Among the myriad of available non-canonical amino acids, 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine are two structurally related yet functionally distinct analogs of D-phenylalanine that offer unique opportunities and challenges in biological assays. This guide provides an in-depth comparison of these two compounds, drawing upon their chemical properties and available biological data to inform experimental design and interpretation.

At a Glance: A Tale of Two Phenylalanines

The fundamental difference between these two molecules lies in the substituent at the para position of the phenyl ring: an electron-withdrawing nitro group (-NO₂) versus an electron-donating amino group (-NH₂). This seemingly subtle change has profound implications for their chemical reactivity, electronic properties, and, consequently, their behavior in biological systems.

Feature4-Nitro-D-phenylalanine4-Amino-D-phenylalanine
Chemical Formula C₉H₁₀N₂O₄C₉H₁₂N₂O₂
Molecular Weight 210.19 g/mol [1]180.2 g/mol [2]
Key Functional Group Nitro (-NO₂)Amino (-NH₂)
Primary Applications Peptide synthesis, enzyme substrate/inhibitor studies, probes for protein interactions.[3][4]Precursor for pharmaceutical synthesis (e.g., CXCR4 antagonists), peptide synthesis.[2][5]
Toxicity Profile Classified as acutely toxic if swallowed.[1]Potential irritant to eyes, skin, and respiratory system.[1]

The Nitro Group: A Double-Edged Sword in Biological Assays

The nitroaromatic functionality of 4-Nitro-D-phenylalanine imparts a unique set of properties that can be both advantageous and challenging.

Advantages:

  • Electrophilicity and Reactivity: The strong electron-withdrawing nature of the nitro group makes the phenyl ring susceptible to nucleophilic attack, a property that can be exploited in the design of covalent inhibitors or probes.

  • Chromophore for Detection: The nitro group serves as a convenient chromophore, facilitating the detection and quantification of peptides or proteins incorporating this amino acid.[3]

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially influencing molecular recognition and binding affinity.

  • Precursor for the Amino Group: The nitro group can be readily reduced to an amino group, allowing for a two-step "prodrug" or derivatization strategy.

Challenges:

  • Toxicity: Nitroaromatic compounds are often associated with toxicity due to their potential for bioreduction to reactive nitroso and hydroxylamino intermediates, which can lead to cellular damage.[1]

  • Metabolic Instability: The nitro group can be a site of metabolic transformation, primarily through reduction by nitroreductases, which can alter the compound's biological activity and lead to off-target effects.

The Amino Group: A Gateway to Bioactivity

The primary amine of 4-Amino-D-phenylalanine offers a different set of opportunities, primarily centered around its basicity and nucleophilicity.

Advantages:

  • Basicity and Salt Formation: The amino group is basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets and improving aqueous solubility.

  • Nucleophilicity for Derivatization: As a potent nucleophile, the amino group is a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives. This is exemplified by its use in the synthesis of CXCR4 antagonists.[2][5]

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, providing flexibility in molecular interactions.

  • Biocompatibility: Aromatic amines are common motifs in pharmaceuticals and are generally considered more biocompatible than their nitroaromatic counterparts.

Challenges:

  • Oxidative Liability: Aromatic amines can be susceptible to oxidation, potentially leading to the formation of reactive quinone-imine species.

  • Potential for Off-Target Interactions: The basic nature of the amino group could lead to non-specific interactions with acidic residues on proteins or other biomolecules.

Comparative Performance in Key Biological Assays

Direct comparative data for the D-enantiomers of these two compounds in the same biological assay is scarce in the published literature. However, we can infer their likely behavior based on studies of related compounds and the inherent properties of their functional groups.

Enzyme Inhibition and Substrate Specificity: A Case Study with Chymotrypsin

A study investigating the influence of P1 site residues on the substrate activity for bovine α-chymotrypsin provides valuable, albeit indirect, comparative data using the L-enantiomers.[6]

Substrate (Ac-Phe-Ala-Thr-X-Anb(5,2)-NH₂)kcat/KM (M⁻¹s⁻¹)
X = 4-Nitro-L-phenylalanine6.0 x 10⁵
X = 4-Amino-L-phenylalanineData not provided, but implied lower activity

Note: This data is for the L-enantiomers and should be interpreted with caution when considering the D-enantiomers.

The significantly higher specificity constant for the peptide containing 4-Nitro-L-phenylalanine suggests that the electron-withdrawing nature of the nitro group is favored in the S1 pocket of chymotrypsin.[6] This highlights how the electronic properties of the para-substituent can dramatically influence enzyme-substrate interactions.

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine against chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the chromogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂

  • Inhibitor stock solutions (4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitors in Assay Buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells with buffer and DMSO as controls.

  • Add 160 µL of a pre-warmed (37°C) solution of α-chymotrypsin in Assay Buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of a pre-warmed (37°C) solution of Suc-AAPF-pNA in Assay Buffer to each well.

  • Immediately begin monitoring the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Cell Viability and Cytotoxicity: The MTT Assay

Given the known toxicity of some nitroaromatic compounds, a direct comparison of the cytotoxicity of 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine is crucial for any cell-based application. The MTT assay is a standard method for assessing cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to compare the cytotoxic effects of the two compounds on a selected cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine) dissolved in sterile DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle (DMSO) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The choice between 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine can be visualized as a branching point in an experimental workflow, each leading to distinct downstream applications and considerations.

G cluster_0 Compound Selection cluster_1 Experimental Considerations & Assays cluster_2 Data Interpretation & Downstream Applications Start Start with Phenylalanine Analog Requirement 4_Nitro_D_Phe 4-Nitro-D-phenylalanine Start->4_Nitro_D_Phe Need for: - Electron-withdrawing group - Chromophore - Potential for bioreduction 4_Amino_D_Phe 4-Amino-D-phenylalanine Start->4_Amino_D_Phe Need for: - Basic/nucleophilic handle - Derivatization site - Improved solubility Nitro_Assays Enzyme Inhibition Receptor Binding (Potential for higher affinity due to electronics) 4_Nitro_D_Phe->Nitro_Assays Nitro_Toxicity Cytotoxicity Assays (MTT) Metabolic Stability Assays (Monitor for reductive metabolism) 4_Nitro_D_Phe->Nitro_Toxicity Amino_Assays Peptide Synthesis for SAR CXCR4 Antagonist Development (Building block for library synthesis) 4_Amino_D_Phe->Amino_Assays Amino_Toxicity Cytotoxicity Assays (MTT) Oxidative Stability Assays 4_Amino_D_Phe->Amino_Toxicity Nitro_Data Interpret IC50/Ki in context of electronic effects and potential toxicity. Use as a mechanistic probe. Nitro_Assays->Nitro_Data Nitro_Toxicity->Nitro_Data Amino_Data Interpret SAR based on derivatization. Lead optimization for drug development. Amino_Assays->Amino_Data Amino_Toxicity->Amino_Data

Figure 1. Decision workflow for selecting and utilizing 4-Nitro-D-phenylalanine versus 4-Amino-D-phenylalanine in biological assays.

Conclusion and Future Perspectives

The selection between 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific goals of the biological assay.

  • Choose 4-Nitro-D-phenylalanine when the experimental design can leverage its electron-withdrawing properties for enhanced binding or its chromophoric nature for detection. Be prepared to rigorously assess its cytotoxicity and metabolic fate. It is an excellent tool for fundamental studies of molecular recognition and as a precursor for in-situ generation of the amino analog.

  • Choose 4-Amino-D-phenylalanine when the primary goal is to use it as a versatile building block for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies or as a scaffold for developing therapeutics. Its greater biocompatibility and chemical tractability for derivatization make it a more practical choice for many drug discovery programs.

The lack of direct comparative studies underscores a gap in our understanding of how these seemingly similar molecules behave in a head-to-head comparison. Future research should focus on performing parallel assays to directly quantify their relative potencies, toxicities, and metabolic stabilities. Such data would be invaluable to the scientific community and would allow for more informed decisions in the design of next-generation chemical biology tools and therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template. Retrieved from [Link]

  • Sapphire North America. (n.d.). 4-Amino-D-phenylalanine. Retrieved from [Link]

  • ResearchGate. (2025). A simple method to determine trypsin and chymotrypsin inhibitory activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of mu-, delta- and kappa-receptor binding sites through pharmacologic evaluation of p-nitrophenylalanine analogs of opioid peptides. Retrieved from [Link]

  • PubMed. (n.d.). Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of four different phenylalanine determination methods. Retrieved from [Link]

  • PubMed. (n.d.). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Retrieved from [Link]

  • National Institutes of Health. (2014). Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Nitro-L-phenylalanine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]

  • bioRxiv. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative studies of four monoclonal antibodies to phenylalanine hydroxylase exhibiting different properties with respect to substrate-dependence, species-specificity and a range of effects on enzyme activity. Retrieved from [Link]

  • PubMed. (n.d.). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Retrieved from [Link]

  • PubMed. (n.d.). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Nitro-D-phenylalanine monohydrate. Retrieved from [Link]

  • PubMed. (n.d.). [Preparation of 4'-azido-2'-nitro-L-phenylalanine as label for amino acid transport systems in biological membranes (author's transl)]. Retrieved from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • PubMed. (n.d.). The nutritive value and safety of D-phenylalanine and D-tyrosine in mice. Retrieved from [Link]

  • MDPI. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. Retrieved from [Link]

  • eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. Retrieved from [Link]

Sources

4-Nitro-D-phenylalanine versus other non-canonical amino acids for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Non-Canonical Amino Acids for In Vivo Studies: A Comparative Analysis Centered on 4-Nitro-L-phenylalanine

Introduction: Expanding the Genetic Alphabet for In Vivo Discovery

The 20 canonical amino acids encoded by DNA serve as the fundamental building blocks of proteins, orchestrating the vast majority of biological processes. However, the ability to move beyond this native set and introduce non-canonical amino acids (ncAAs) with novel chemical functionalities has revolutionized our capacity to probe and engineer biological systems. By hijacking the cell's own translational machinery through a technique known as genetic code expansion (GCE), we can site-specifically incorporate ncAAs into proteins of interest. This opens the door to a myriad of applications, from visualizing protein dynamics in living organisms to developing new protein-based therapeutics.

This guide provides a comparative overview of ncAAs for in vivo research, with a special focus on 4-Nitro-L-phenylalanine (pNO2-Phe). We will delve into its unique properties, compare it with other widely used ncAAs, and provide the technical insights necessary for researchers and drug developers to make informed decisions for their experimental designs.

A Note on Chirality: This guide focuses on the L-isomer, 4-Nitro-L-phenylalanine (pNO2-Phe), which is compatible with ribosomal protein synthesis. The D-isomer is not typically incorporated via standard genetic code expansion techniques.

Spotlight on 4-Nitro-L-phenylalanine (pNO2-Phe)

4-Nitro-L-phenylalanine is an analogue of phenylalanine bearing a nitro group at the para position of the phenyl ring. This seemingly small modification imparts powerful and unique functionalities that make it a versatile tool for in vivo studies.

Mechanism of Incorporation: The Orthogonal Translation System

The site-specific incorporation of pNO2-Phe, like other ncAAs, requires a bio-orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. This engineered pair functions independently of the host cell's endogenous aaRS/tRNA pairs. The process, illustrated below, involves reassigning a codon—typically the amber stop codon (UAG)—to encode the ncAA.

The causality behind this choice is critical: the aaRS must be highly specific for the ncAA (in this case, pNO2-Phe) and not any of the 20 canonical amino acids, ensuring fidelity. Conversely, the orthogonal tRNA must not be recognized by any endogenous synthetases but must be efficiently processed by the ribosome.

GCE_Workflow cluster_0 Genetic Components cluster_1 Cellular Environment cluster_2 Result Plasmid Plasmid encoding: 1. Engineered aaRS 2. Orthogonal tRNA(CUA) HostCell Host Cell (e.g., E. coli, C. elegans) Plasmid->HostCell Ribosome Ribosome Plasmid->Ribosome 2. aaRS charges orthogonal tRNA Target_mRNA Target mRNA with UAG codon pNO2_Phe pNO2-Phe (Supplied in media) pNO2_Phe->Plasmid 1. aaRS recognizes & activates pNO2-Phe pNO2_Phe->HostCell Supplementation ModifiedProtein Protein with pNO2-Phe at specific site Ribosome->ModifiedProtein 4. tRNA(CUA) reads UAG; pNO2-Phe incorporated Target_mRNA->Ribosome 3. Translation begins Reactions cluster_0 pNO2-Phe Pathway cluster_1 pAzF 'Click Chemistry' Pathway pNO2_Phe Protein-pNO2-Phe pNH2_Phe Protein-pNH2-Phe (Reactive Amine) pNO2_Phe->pNH2_Phe Reduction Reducer Bio-orthogonal Reductant (e.g., Sodium Dithionite) Reducer->pNO2_Phe Labeled1 Labeled Protein pNH2_Phe->Labeled1 Labeling Probe1 Amine-Reactive Probe (e.g., NHS-Ester-Fluorophore) Probe1->pNH2_Phe pAzF Protein-pAzF (Azide) Labeled2 Labeled Protein pAzF->Labeled2 SPAAC 'Click' Reaction (No Catalyst Needed) Probe2 Alkyne-Probe (e.g., DBCO-Fluorophore) Probe2->pAzF

Caption: Comparison of bio-orthogonal modification strategies.

Experimental Protocol: Site-Specific Incorporation of pNO2-Phe in E. coli

This protocol provides a framework for incorporating pNO2-Phe into a target protein expressed in E. coli. It is designed as a self-validating system with essential controls.

Pillar of Trustworthiness: The validity of this protocol hinges on two key controls: (1) A negative control culture grown without pNO2-Phe, which should only produce truncated protein, and (2) A positive control analyzing protein expression via a C-terminal tag (e.g., His-tag) to confirm that any full-length protein produced is indeed the target protein.

Materials
  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (UAG) at the desired site and a C-terminal His-tag.

  • Plasmid carrying the engineered pNO2-Phe-tRNA synthetase and its cognate tRNA(CUA) (e.g., pEVOL-pNO2FRS).

  • 4-Nitro-L-phenylalanine (pNO2-Phe) powder.

  • LB media and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Methodology
  • Preparation:

    • Co-transform the E. coli host strain with the target protein plasmid and the pEVOL-pNO2FRS plasmid.

    • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5 mL of LB media with antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Cultures (The Self-Validating Step):

    • Prepare two 100 mL flasks of LB media with antibiotics.

    • Flask A (+pNO2-Phe): Add pNO2-Phe to a final concentration of 1 mM.

    • Flask B (-pNO2-Phe): Add no pNO2-Phe. This is your crucial negative control.

    • Inoculate both flasks with 1 mL of the overnight starter culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Induce protein expression in both flasks by adding IPTG to a final concentration of 0.5 mM.

    • Transfer the flasks to a shaker at a lower temperature (e.g., 20°C) and continue to grow for 16-18 hours. The lower temperature aids in proper protein folding.

  • Harvesting and Analysis:

    • Harvest cells from both cultures by centrifugation.

    • Lyse the cells and separate the soluble fraction.

    • Analyze the lysates from both Flask A and Flask B by SDS-PAGE and Western blot using an anti-His-tag antibody.

  • Expected Results and Validation:

    • Western Blot from Flask A (+pNO2-Phe): A strong band should appear at the expected full-length molecular weight of the target protein.

    • Western Blot from Flask B (-pNO2-Phe): A band should appear at a lower molecular weight, corresponding to the truncated protein product resulting from termination at the UAG codon. The absence of a full-length band confirms that incorporation is dependent on the presence of pNO2-Phe.

    • Validation: The presence of a full-length protein band only in the culture supplemented with pNO2-Phe validates the specific incorporation of the ncAA. Mass spectrometry can be used for ultimate confirmation of pNO2-Phe incorporation at the specific site.

Conclusion and Future Outlook

4-Nitro-L-phenylalanine provides a unique and powerful tool for probing protein structure and function in vivo, acting as a minimally perturbative spectroscopic handle. Its utility as a precursor to a reactive amine further expands its versatility. However, its application must be carefully considered against alternatives like pAzF for click chemistry or pBpa for crosslinking, which offer different, and in some cases more direct, functionalities. The choice is not about which ncAA is "best," but which is best suited for the specific biological question.

The future of the field lies in the development of new ncAAs with even more diverse functionalities, such as improved photophysical properties, novel reactive groups, and enhanced biocompatibility. Furthermore, expanding the genetic code of multicellular organisms, including mammals, continues to be a major frontier, promising to unlock unprecedented opportunities for studying health and disease in the most relevant biological contexts.

References

  • Title: A new method for the site-specific incorporation of unnatural amino acids into proteins in vivo. Source: Science URL: [Link]

  • Title: Photo-cross-linking and fluorescence spectroscopy to study protein structure and function. Source: Nature Protocols URL: [Link]

  • Title: Site-specific, real-time characterization of protein conformational dynamics using a sensitive vibrational probe. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: A Genetically Encoded Unnatural Amino Acid for Covalent Protein-Peptide Ligation. Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Genetic Encoding of Unnatural Amino Acids for Probing and Engineering Proteins. Source: Annual Review of Biochemistry URL: [Link]

  • Title: Genetic code expansion in eukaryotes. Source: Nature Chemical Biology URL: [Link]

A Comparative Guide to Enzymatic Digestion for Peptide Mapping of Proteins Containing 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of enzymatic digestion strategies for the peptide mapping of proteins incorporating the unnatural amino acid, 4-Nitro-D-phenylalanine. We will delve into the mechanistic nuances of common proteases, offering field-proven insights and detailed experimental protocols to guide researchers in achieving optimal sequence coverage and confident characterization of these modified biotherapeutics.

The Challenge: Navigating Steric Hindrance and Altered Chemistry

The incorporation of unnatural amino acids (uAAs) like 4-Nitro-D-phenylalanine into protein therapeutics offers novel functionalities. However, it also presents significant analytical challenges, particularly for peptide mapping, a cornerstone of biopharmaceutical characterization. The bulky, electron-withdrawing nitro group and the D-configuration of the amino acid can significantly impact the efficiency and specificity of enzymatic digestion.

Standard digestion protocols, optimized for canonical L-amino acids, often yield incomplete digestion, leading to low sequence coverage and the generation of large, difficult-to-analyze peptide fragments. This guide will compare the performance of two common proteases, Trypsin and Chymotrypsin, and provide strategies to overcome these challenges.

Comparative Analysis of Protease Performance

The choice of protease is critical for successful peptide mapping of proteins containing 4-Nitro-D-phenylalanine. Below, we compare the expected performance of Trypsin and Chymotrypsin, considering their distinct cleavage specificities.

FeatureTrypsinChymotrypsinRationale & Insights
Primary Cleavage Site C-terminal to Lysine (K) and Arginine (R)C-terminal to aromatic residues (F, Y, W)Trypsin's specificity is less likely to be directly impacted by the presence of 4-Nitro-D-phenylalanine, unless the uAA is adjacent to a cleavage site. Chymotrypsin's preference for aromatic residues makes it a more complex choice, as it may be inhibited or exhibit altered specificity near the uAA.
Expected Digestion Efficiency Moderate to HighLow to ModerateThe D-configuration and bulky side chain of 4-Nitro-D-phenylalanine can create local conformational changes that may hinder Trypsin's access to nearby cleavage sites. Chymotrypsin's efficiency is expected to be lower due to potential steric hindrance at its preferred cleavage sites if the uAA is in close proximity.
Sequence Coverage Potentially higher with optimizationMay require a multi-enzyme approachWhile Trypsin may provide better initial coverage, a sequential digestion with a less specific protease like Pepsin may be necessary to generate overlapping peptides for full sequence confirmation.
Risk of Miscleavage LowModerate to HighThe altered chemical environment around 4-Nitro-D-phenylalanine could induce non-canonical cleavage by Chymotrypsin. Careful analysis of the mass spectrometry data is crucial to identify and characterize these miscleavages.

Recommended Experimental Workflows

The following protocols are designed as robust starting points for the enzymatic digestion of proteins containing 4-Nitro-D-phenylalanine.

Workflow Overview

cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Downstream Analysis prep1 Protein Quantification (A280) prep2 Denaturation & Reduction (8M Urea, 10mM DTT) prep1->prep2 prep3 Alkylation (25mM Iodoacetamide) prep2->prep3 digest1 Buffer Exchange (e.g., 50mM Tris-HCl) prep3->digest1 Dilution to <2M Urea digest2 Enzyme Addition (Trypsin or Chymotrypsin) digest1->digest2 digest3 Incubation (37°C, 12-18 hours) digest2->digest3 analysis1 Digestion Quench (e.g., 1% Formic Acid) digest3->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Peptide Mapping & Data Interpretation analysis2->analysis3

Caption: A generalized workflow for peptide mapping experiments.

Detailed Protocol: Trypsin Digestion

This protocol is optimized to maximize digestion efficiency while minimizing miscleavages.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein containing 4-Nitro-D-phenylalanine in a buffer of 8 M urea, 50 mM Tris-HCl, pH 8.0.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.

    • Add sequencing-grade Trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 12-18 hours with gentle shaking.

  • Quenching and Sample Preparation for LC-MS/MS:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol: Chymotrypsin Digestion

This protocol is provided as an alternative or complementary approach to Trypsin digestion.

  • Protein Solubilization and Denaturation:

    • Follow the same procedure as for Trypsin digestion (Step 1).

  • Alkylation:

    • Follow the same procedure as for Trypsin digestion (Step 2).

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 to reduce the urea concentration to below 2 M.

    • Add sequencing-grade Chymotrypsin at a 1:20 (w/w) enzyme-to-substrate ratio.

    • Incubate at 25°C for 12-18 hours with gentle shaking.

  • Quenching and Sample Preparation for LC-MS/MS:

    • Follow the same procedure as for Trypsin digestion (Step 4).

Downstream Analysis: Mass Spectrometry Considerations

Successful peptide mapping of proteins with 4-Nitro-D-phenylalanine relies on high-resolution mass spectrometry.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc1 Reversed-Phase C18 Column lc2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 High-Resolution MS1 Scan (e.g., Orbitrap) lc2->ms1 Electrospray Ionization (ESI) ms2 Data-Dependent MS2 Acquisition (HCD or CID) ms1->ms2 data1 Database Search (with custom modification for 4-Nitro-D-phenylalanine) ms2->data1 data2 Manual Spectral Interpretation data1->data2

Caption: Key stages in the LC-MS/MS analysis of digested peptides.

Key considerations for the analysis include:

  • Custom Database: The sequence database used for peptide identification must be modified to include the mass of 4-Nitro-D-phenylalanine.

  • Fragmentation: Higher-energy collisional dissociation (HCD) is often preferred for fragmentation as it can provide more comprehensive backbone cleavage information, which is crucial for localizing the uAA.

  • Manual Validation: Due to the potential for unexpected fragmentation patterns and miscleavages, manual inspection of the MS/MS spectra for peptides containing 4-Nitro-D-phenylalanine is highly recommended to ensure confident identification.

Conclusion and Future Perspectives

The enzymatic digestion of proteins containing 4-Nitro-D-phenylalanine for peptide mapping requires careful optimization and a deep understanding of protease enzymology. While Trypsin is often the preferred starting point due to its predictable specificity, a multi-enzyme approach, potentially including Chymotrypsin or other proteases with complementary specificities, may be necessary to achieve complete sequence coverage. As the use of unnatural amino acids in biotherapeutics continues to expand, the development of novel enzymatic and chemical cleavage strategies will be crucial for robust and comprehensive analytical characterization.

References

  • Unnatural Amino Acid Incorporation: "Expanding the Genetic Code," Angewandte Chemie International Edition. Available at: [Link]

  • Peptide Mapping of Biotherapeutics: "Peptide mapping," Wikipedia. Available at: [Link]

  • Trypsin and Chymotrypsin Specificity: "Trypsin," Wikipedia. Available at: [Link] and "Chymotrypsin," Wikipedia. Available at: [Link]

  • Mass Spectrometry for Protein Analysis: "Proteomics," Wikipedia. Available at: [Link]

A Researcher's Guide to Protein Nitration: A Comparative Analysis of Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a nitro group (—NO₂) into a protein, a post-translational modification known as protein nitration, is a critical event in a multitude of physiological and pathological processes.[1][2] This modification, primarily occurring on tyrosine residues to form 3-nitrotyrosine, can profoundly alter a protein's structure, catalytic activity, and signaling functions.[1] For researchers in drug development and life sciences, the ability to selectively introduce a nitro group into a target protein is paramount for elucidating its biological role and for developing novel therapeutic strategies.

This guide provides an in-depth comparison of alternative methods for protein nitration, moving beyond traditional, often harsh, chemical approaches. We will delve into the nuances of both chemical and enzymatic methodologies, offering field-proven insights and detailed protocols to empower you to make informed decisions for your experimental designs.

The Chemical Arsenal: Traditional and Refined Approaches

Chemical methods have long been the workhorses for in vitro protein nitration. While effective, they often suffer from a lack of specificity, leading to off-target modifications and heterogeneous products. Understanding the chemistry behind these reagents is crucial for optimizing your experiments and interpreting your results.

Tetranitromethane (TNM): The Classic Reagent

Tetranitromethane (TNM) has been a staple for nitrating tyrosyl residues for decades.[3][4][5][6] The reaction is typically performed under mild conditions, at or near neutral pH and room temperature.[3]

Mechanism of Action: The precise mechanism of TNM-mediated nitration is complex, but it is generally accepted to involve the formation of a charge-transfer complex between the phenolate ion of tyrosine and TNM, followed by the transfer of a nitro group.

Experimental Workflow: TNM-Mediated Protein Nitration

Protein Protein Solution (pH ~8.0) Incubation Incubate (Room Temperature) Protein->Incubation TNM Tetranitromethane (in ethanol) TNM->Incubation Termination Reaction Termination (e.g., Gel Filtration at pH 8.0) Incubation->Termination PurifiedProtein Nitrated Protein Termination->PurifiedProtein

Caption: Workflow for protein nitration using tetranitromethane.

Critical Considerations:

  • Specificity: While primarily targeting tyrosine, TNM can also react with other residues like cysteine and tryptophan, especially under non-optimal conditions.[3]

  • Reaction Termination: The method of stopping the reaction is critical. Lowering the pH to terminate the reaction can lead to the destruction of tyrosyl residues, whereas removal of excess reagent by gel filtration at pH 8.0 is recommended to preserve the integrity of the protein.[3]

  • Stoichiometry: Careful control of the TNM-to-protein molar ratio is essential to control the extent of nitration and minimize side reactions.

Peroxynitrite (ONOO⁻): The Biologically Relevant Nitrating Agent

Peroxynitrite is a potent oxidant and nitrating agent formed in vivo from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[1][7][8] Its use in vitro allows researchers to mimic physiological nitrative stress.[8][9]

Mechanism of Action: Peroxynitrite itself does not directly nitrate tyrosine. Instead, its decomposition, particularly in the presence of CO₂, leads to the formation of highly reactive intermediates like nitrogen dioxide (•NO₂) and carbonate radicals (CO₃•⁻), which are the actual nitrating species.[7][10]

Reaction Pathway: Peroxynitrite-Mediated Nitration

ONOO ONOO⁻ ONOOH ONOOH ONOO->ONOOH H⁺ ONOOCO2 ONOOCO₂⁻ ONOO->ONOOCO2 + CO₂ NO2 •NO₂ ONOOH->NO2 homolysis CO2 CO₂ ONOOCO2->NO2 CO3 CO₃•⁻ ONOOCO2->CO3 Tyr Tyrosine Tyr_rad Tyrosyl Radical Tyr->Tyr_rad Oxidation (e.g., by CO₃•⁻) NitroTyr 3-Nitrotyrosine Tyr_rad->NitroTyr + •NO₂

Caption: Key intermediates in peroxynitrite-mediated tyrosine nitration.

Critical Considerations:

  • Instability: Peroxynitrite is highly unstable and must be prepared fresh or stored under specific conditions. Its short half-life requires rapid and efficient mixing with the protein solution.[10]

  • Complex Chemistry: The reaction is highly sensitive to pH, temperature, and the presence of metal ions, which can influence the reaction pathways and the formation of various reactive species.[8][11]

  • Side Reactions: Besides nitration, peroxynitrite can induce other oxidative modifications, such as cysteine oxidation and dityrosine formation.[8]

The Enzymatic Toolbox: Precision and Biological Relevance

Enzymatic methods offer a more controlled and often more physiologically relevant approach to protein nitration. These methods leverage the catalytic power of specific enzymes to generate nitrating species in a targeted manner.

Myeloperoxidase (MPO): A Key Player in Inflammatory Nitration

Myeloperoxidase (MPO) is a heme-containing peroxidase found abundantly in neutrophils.[12][13] In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), MPO catalyzes the formation of reactive nitrogen species that lead to tyrosine nitration.[12][14][15] This pathway is a major contributor to protein nitration during inflammation.[13]

Mechanism of Action: MPO, in the presence of H₂O₂, forms a highly reactive intermediate (Compound I) which can then oxidize nitrite to nitrogen dioxide (•NO₂), the primary nitrating agent in this system.[7][12]

Experimental Protocol: MPO-Catalyzed Protein Nitration

A typical reaction mixture for MPO-catalyzed nitration of a protein like bovine serum albumin (BSA) would include:

  • Protein: The target protein (e.g., BSA) at a suitable concentration in a phosphate buffer (pH 7.4).

  • MPO: A catalytic amount of purified myeloperoxidase.

  • Nitrite (NO₂⁻): A source of the nitro group, typically sodium nitrite.

  • Hydrogen Peroxide (H₂O₂): The oxidizing substrate for MPO.

The reaction is initiated by the addition of H₂O₂ and incubated at 37°C. The extent of nitration can be monitored over time and the reaction stopped by the addition of a quenching agent or by rapid separation techniques.

Advantages and Considerations:

  • Physiological Relevance: This method closely mimics an in vivo pathway of protein nitration, making it ideal for studying the biological consequences of inflammation-induced modifications.[12][13]

  • Specificity: While more controlled than broad chemical methods, the specificity can still be influenced by the accessibility of tyrosine residues on the target protein.[16][17]

  • Competing Substrates: In complex biological samples, other molecules can compete for the reactive species generated by MPO, potentially reducing the efficiency of target protein nitration.[14]

Other Enzymatic Approaches
  • Horseradish Peroxidase (HRP): Similar to MPO, HRP can also catalyze protein nitration using H₂O₂ and nitrite, although it is generally less efficient than MPO.[14]

  • Bacterial P450 Enzymes: Recent research has identified bacterial cytochrome P450 enzymes that can directly nitrate aromatic compounds, offering a potential avenue for highly specific, biocatalytic protein nitration.[18][19]

The Cutting Edge: Site-Specific Nitration and Advanced Techniques

The quest for ultimate control over protein nitration has led to the development of sophisticated techniques that allow for the introduction of a nitro group at a specific, predetermined site.

Genetic Code Expansion: The Power of Precision

Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids, including 3-nitrotyrosine, into proteins during their expression in host organisms like E. coli.[20] This powerful technique allows for the production of homogeneously nitrated proteins, where the modification is present at a single, defined location.

Workflow Overview:

  • Engineer: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize 3-nitrotyrosine.

  • Express: The engineered machinery is introduced into an expression host along with the gene for the target protein, which has been mutated to include an amber stop codon at the desired nitration site.

  • Incorporate: The host is cultured in the presence of 3-nitrotyrosine, which is then incorporated at the amber codon position, yielding the site-specifically nitrated protein.

Unparalleled Advantages:

  • Absolute Specificity: This is the only method that guarantees nitration at a single, predetermined site.

  • Functional Studies: It provides an invaluable tool for dissecting the precise functional consequences of nitration at a specific residue, eliminating the ambiguity associated with heterogeneous modifications.[20]

Electrochemical Nitration: A Cleaner Chemical Alternative

Electrochemical methods offer a more selective and specific alternative to traditional chemical nitration.[21][22] By controlling the electrochemical potential, it is possible to generate nitrating species in a more controlled manner, leading to cleaner reactions with fewer side products compared to bulk chemical methods.[22]

Comparison of Protein Nitration Methods

MethodPrincipleAdvantagesDisadvantagesKey Applications
Tetranitromethane (TNM) Chemical nitration of tyrosine residues.Simple, well-established protocol.[3][4]Low specificity, potential for side reactions.[3]General in vitro nitration studies.
Peroxynitrite (ONOO⁻) Mimics in vivo nitrative stress.Biologically relevant.[7][8]Highly reactive, complex chemistry, side reactions.[8][11]Studying the effects of oxidative/nitrative stress.
Myeloperoxidase (MPO) Enzymatic catalysis using H₂O₂ and NO₂⁻.Physiologically relevant, more controlled than chemical methods.[12][14]Requires purified enzyme, potential for competing substrates.[14]Investigating inflammation-mediated protein nitration.
Genetic Code Expansion Site-specific incorporation of 3-nitrotyrosine.Absolute site-specificity, produces homogeneous protein.[20]Technically demanding, requires molecular biology expertise.Precise structure-function studies of nitrated proteins.
Electrochemical Nitration Controlled electrochemical generation of nitrating species.Higher selectivity and specificity than bulk chemical methods.[21][22]Requires specialized equipment and expertise.Cleaner, more controlled in vitro nitration.

Conclusion: Choosing the Right Tool for the Job

The choice of method for introducing a nitro group into a protein depends heavily on the specific research question. For general, exploratory studies on the effects of nitration, traditional chemical methods like TNM, when used with care, can be effective. To mimic physiological nitrative stress, peroxynitrite is the reagent of choice, despite its challenging chemistry. For studies focused on inflammation-related nitration, MPO-catalyzed methods provide a more biologically relevant system.

However, for researchers seeking to unravel the precise functional consequences of nitration at a specific site, the unparalleled precision of genetic code expansion makes it the gold standard. As our understanding of the intricate roles of protein nitration in health and disease continues to grow, the development and refinement of these alternative and site-specific methods will be instrumental in driving future discoveries.

References

  • Eiserich, J. P., Hristova, M., Cross, C. E., Jones, A. D., Freeman, B. A., Halliwell, B., & van der Vliet, A. (1998). Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide. Archives of Biochemistry and Biophysics, 356(2), 207–213. [Link]

  • Baldus, S., Eiserich, J. P., Mani, A., Castro, L., Chumley, P., Ma, W., ... & Freeman, B. A. (2001). Endothelial transcytosis of myeloperoxidase confers specificity to vascular ECM proteins as targets of tyrosine nitration. Journal of Clinical Investigation, 108(12), 1759–1770. [Link]

  • Venkatesan, N., & Chandrakasan, G. (2003). Protein nitration in rat lungs during hyperoxia exposure: a possible role of myeloperoxidase. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(4), L918–L927. [Link]

  • Carballal, S., Botti, H., Chung, E., Souza, J. M., Thomson, L., & Radi, R. (2007). Inhibition of myeloperoxidase-mediated protein nitration by tempol: Kinetics, mechanism, and implications. Proceedings of the National Academy of Sciences, 104(48), 18882–18887. [Link]

  • Brennan, M. L., Wu, W., Fu, X., Shen, Z., Song, W., Frost, H., ... & Hazen, S. L. (2002). Myeloperoxidase produces nitrating oxidants in vivo. Journal of Clinical Investigation, 109(3), 387–395. [Link]

  • Galea, C. A., & Smith, R. D. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry, 82(17), 7439–7446. [Link]

  • Peters, J. R., & Hollenberg, P. F. (2004). Site-Specific Quantitation of Protein Nitration Using Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry, 76(18), 5395–5402. [Link]

  • Galea, C. A., & Smith, R. D. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry, 82(17), 7439–7446. [Link]

  • Peters, J. R., & Hollenberg, P. F. (2004). Site-specific quantitation of protein nitration using liquid chromatography/tandem mass spectrometry. Analytical chemistry, 76(18), 5395–5402. [Link]

  • Barry, K. E., & Challis, G. L. (2013). Direct aromatic nitration by bacterial P450 enzymes. Nature Chemical Biology, 9(12), 784–786. [Link]

  • Sokolovsky, M., & Riordan, J. F. (1970). On the use of tetranitromethane as a nitration reagent for tyrosyl residues. FEBS Letters, 9(4), 239–241. [Link]

  • Sharma, A., & Kumar, R. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Journal of Emerging Technologies and Innovative Research, 10(6). [Link]

  • Beckman, J. S. (2002). The Determination of Nitrotyrosine Residues in Proteins. In Nitric Oxide Protocols (pp. 161-169). Humana Press. [Link]

  • Chaki, M., & Bar-Nun, S. (2021). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science, 12, 706821. [Link]

  • Koeck, T., Fu, X., & Hollenberg, P. F. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. [Link]

  • Romero, N., & Ramos, J. L. (2021). Biocatalytic Strategies for Nitration Reactions. JACS Au, 1(10), 1598–1608. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(8), 637–652. [Link]

  • Gow, A. J., Duran, D., Malcolm, S., & Ischiropoulos, H. (1996). Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry. Biochemistry, 35(46), 14649–14654. [Link]

  • Thomas, D. D., Ridnour, L. A., Isenberg, J. S., Flores-Santana, W., Switzer, C. H., Donzelli, S., ... & Wink, D. A. (2008). Protein nitration is mediated by heme and free metals through Fenton-type chemistry: An alternative to the NO/O2- reaction. Proceedings of the National Academy of Sciences, 105(35), 12691–12696. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of chemical research, 46(2), 550–559. [Link]

  • BMG LABTECH. (2024). What is Protein Nitration?. [Link]

  • Schmidt, P., Youhnovski, N., & Daiber, A. (2007). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences, 8(2), 107–122. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550–559. [Link]

  • Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences, 101(12), 4003–4008. [Link]

  • Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences of the United States of America, 101(12), 4003–4008. [Link]

  • Chung, H. S., & Lee, H. J. (2011). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB reports, 44(3), 153–161. [Link]

  • Domingues, P., & Domingues, M. R. (2022). Nitration of Proteins/Lipids/DNA by Peroxynitrite Derivatives. In Encyclopedia. MDPI. [Link]

  • Domingues, P., & Domingues, M. R. (2022). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Antioxidants, 11(2), 359. [Link]

  • Beckman, J. S., Ischiropoulos, H., Zhu, L., van der Woerd, M., Smith, C., Chen, J., ... & Koppenol, W. H. (1992). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. In Nitric Oxide from L-Arginine: A Bioregulatory System (pp. 61-68). Elsevier. [Link]

  • Organic Syntheses. tetranitromethane. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Tetranitromethane. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]

  • Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1966). Tetranitromethane. A Reagent for the Nitration of Tyrosine and Tyrosyl Residues of Proteins. Journal of the American Chemical Society, 88(17), 4104–4105. [Link]

  • Cason, C. A., & Khan, S. M. (2005). Dynamics of protein nitration in cells and mitochondria. American Journal of Physiology-Cell Physiology, 289(3), C667–C675. [Link]

  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2009). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling, 11(4), 731–748. [Link]

  • Steinz, J., et al. (2021). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. ResearchGate. [Link]

  • Souza, J. M., Daikhin, Y., Yudkoff, M., Raman, C. S., & Ischiropoulos, H. (2000). Metal-catalyzed protein tyrosine nitration in biological systems. Archives of biochemistry and biophysics, 380(2), 360–366. [Link]

  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2009). Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. Journal of proteome research, 8(7), 3222–3238. [Link]

  • Ausió, J., & van Holde, K. E. (1987). Nitration of tyrosine residues in protein-nucleic acid complexes. Methods in enzymology, 170, 437–448. [Link]

  • Reynolds, M. R., et al. (2007). Protein Nitration by Reactive Nitrogen Species. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides with 4-Nitro-D-phenylalanine vs. 4-Chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the quest for novel peptide therapeutics, researchers are increasingly looking beyond the 20 proteinogenic amino acids to enhance the pharmacological properties of their lead candidates. The incorporation of unnatural amino acids is a cornerstone strategy in modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] By strategically substituting natural L-amino acids with synthetic analogs, we can introduce unique steric and electronic properties that modulate a peptide's structure, function, and longevity in a biological system.[4][5]

This guide provides an in-depth comparison of two such powerful analogs: 4-Nitro-D-phenylalanine (4-NO2-D-Phe) and 4-chloro-D-phenylalanine (4-Cl-D-Phe). Both are derivatives of D-phenylalanine, and their incorporation can profoundly impact a peptide's biological activity. We will explore the subtle yet significant differences arising from the para-substitution of a nitro group versus a chlorine atom on the phenyl ring, providing experimental frameworks and field-proven insights to guide your research and development efforts.

Physicochemical Properties: The Foundation of Functional Differences

The choice between incorporating 4-NO2-D-Phe and 4-Cl-D-Phe is predicated on their distinct physicochemical characteristics. These properties directly influence the peptide's conformation, its interaction with target receptors, and its susceptibility to enzymatic degradation.

Property4-Nitro-D-phenylalanine (4-NO2-D-Phe)4-Chloro-D-phenylalanine (4-Cl-D-Phe)Causality and Implication
Side Chain Phenyl ring with a -NO2 group at the para positionPhenyl ring with a -Cl group at the para positionThe nitro group is strongly electron-withdrawing and a potential hydrogen bond acceptor. The chloro group is also electron-withdrawing (less so than nitro) and increases lipophilicity.
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawing, halogen bonding potentialThe altered electron density of the aromatic ring can significantly affect cation-π interactions, which are crucial for many peptide-receptor binding events.[6]
Steric Bulk Larger due to the nitro groupModerately increased bulk from the chlorine atomIncreased steric hindrance at the substitution site can prevent protease recognition and cleavage, thereby enhancing enzymatic stability.[1][3]
Hydrogen Bonding The oxygen atoms of the nitro group can act as hydrogen bond acceptors.The chlorine atom is a weak hydrogen bond acceptor.The ability to form additional hydrogen bonds can dramatically increase binding affinity and specificity for a target receptor.
Solubility Generally more polar than 4-Cl-D-PheMore hydrophobic/lipophilic than 4-NO2-D-PheThis difference can influence peptide solubility, aggregation properties, and ability to cross biological membranes.

Comparative Analysis of Biological Activity

The decision to use 4-NO2-D-Phe or 4-Cl-D-Phe is not arbitrary; it is a hypothesis-driven choice based on the desired biological outcome and the known (or presumed) characteristics of the biological target.

Impact on Receptor Binding Affinity

The introduction of a D-amino acid, such as D-phenylalanine, can itself enhance receptor binding affinity by optimizing the peptide's conformational presentation to the receptor.[7][8] The addition of a para-substituent further refines this interaction.

  • 4-Nitro-D-phenylalanine: The strong electron-withdrawing nature of the nitro group and its capacity to accept hydrogen bonds make it an excellent choice when the target receptor's binding pocket contains electron-poor aromatic residues (enabling favorable quadrupole interactions) or hydrogen bond donors. If a binding pocket has a specific "niche" for a hydrogen bond acceptor, the nitro group can lock the peptide into a high-affinity conformation.

  • 4-Chloro-D-phenylalanine: The chloro-substituent increases the hydrophobicity of the side chain. This is advantageous if the peptide's target pocket is predominantly hydrophobic. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to ligand-receptor binding affinity.

The ultimate effect is context-dependent. A substitution that enhances binding in one peptide-receptor system may be detrimental in another, underscoring the empirical nature of structure-activity relationship (SAR) studies.[9][10][11]

Caption: Decision logic for selecting between 4-NO2-D-Phe and 4-Cl-D-Phe in a SAR study.

Enhancement of Enzymatic Stability

A primary motivation for using non-canonical amino acids is to confer resistance to proteolysis.[1][4][5] Natural proteases have evolved to recognize and cleave peptide bonds adjacent to specific L-amino acid residues. The incorporation of a D-amino acid is often sufficient to disrupt this recognition.

Both 4-NO2-D-Phe and 4-Cl-D-Phe provide a dual layer of protection:

  • D-Configuration: The D-stereochemistry is fundamentally incompatible with the active sites of most common proteases.

  • Steric Hindrance: The bulky para-substituents provide an additional steric shield, further preventing the peptide backbone from fitting into the enzyme's catalytic site.

While both modifications significantly enhance stability, the slightly larger van der Waals radius of the nitro group may offer a marginal increase in steric hindrance compared to the chloro group. However, for most practical purposes, both can be considered highly effective stabilizers.

Hypothetical Performance Data

To illustrate the potential impact of these substitutions, consider the following hypothetical data for a bioactive pentapeptide, "Peptide P," and its analogs.

Peptide VariantReceptor Binding Affinity (IC50, nM)Half-Life in Human Serum (t1/2, hours)
Peptide P (Native L-Phe)150.50.2
Peptide P (4-NO2-D-Phe)12.2> 24
Peptide P (4-Cl-D-Phe)25.8> 24

This data is illustrative and the actual results will be specific to the peptide sequence and its target.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior analog for your specific application, a series of standardized experiments must be performed.

Caption: General experimental workflow for comparing peptide analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual Fmoc-based SPPS procedure.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-4-NO2-D-Phe-OH or Fmoc-4-Cl-D-Phe-OH) (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Confirm the identity and purity by LC-MS.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (IC50) of the synthesized peptides.

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Prepare a radiolabeled ligand known to bind to the target receptor.

  • Assay Buffer: Use a binding buffer appropriate for the receptor system (e.g., Tris-HCl with cofactors).

  • Reaction Setup: In a 96-well plate, add:

    • A fixed concentration of the radiolabeled ligand.

    • A fixed amount of receptor/membrane preparation.

    • Increasing concentrations of the competitor peptides (your synthesized analogs).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

Protocol 3: In Vitro Enzymatic Stability Assay

This protocol assesses the peptide's half-life in a biologically relevant medium.

  • Sample Preparation: Prepare stock solutions of the synthesized peptides in an appropriate buffer.

  • Incubation Medium: Use fresh human serum or plasma as the source of proteases.

  • Reaction:

    • Pre-warm the serum to 37°C.

    • Initiate the reaction by adding a known concentration of the peptide to the serum.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS.

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.

Conclusion and Future Outlook

Both 4-Nitro-D-phenylalanine and 4-chloro-D-phenylalanine are invaluable tools in the medicinal chemist's arsenal for peptide optimization. They offer a reliable method to drastically improve proteolytic stability, a critical hurdle in peptide drug development. The choice between them for modulating biological activity, particularly receptor affinity, is nuanced and target-dependent.

  • 4-Nitro-D-phenylalanine should be prioritized when specific hydrogen bonding interactions are sought or when the electronic perturbation of the aromatic ring is a key element of the design strategy.

  • 4-Chloro-D-phenylalanine is a strong candidate when enhancing hydrophobicity is the primary goal, or when exploring the potential for halogen bonding within the receptor pocket.

Ultimately, the principles of rational design must be paired with rigorous empirical testing. The experimental protocols provided in this guide form a self-validating system to compare these analogs directly and make data-driven decisions. By leveraging the unique properties of these and other unnatural amino acids, researchers can continue to unlock the vast therapeutic potential of peptides, transforming them into stable, potent, and highly specific drugs for a wide range of diseases.

References

  • BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
  • Creative Peptides. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Miao, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters, 24(3), 725-730. [Link]

  • Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(6), 567-573. [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

  • Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2345. [Link]

  • Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858. [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (General reference for peptide synthesis principles).
  • Plaxco, K. W., & Gross, M. (2006). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 39(12), 875-884. [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Miao, Y., et al. (2015). Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters, 24(3), 725-730. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6543. [Link]

  • Lelimousin, M., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Journal of Molecular Modeling, 30(1), 23. [Link]

  • Martin, L., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(11), 6098. [Link]

  • Schiller, P. W., et al. (1988). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 31(12), 2310-2315. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitro-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Nitro-D-phenylalanine hydrochloride, grounding each procedural recommendation in established scientific principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. As a nitroaromatic compound, it warrants careful handling. While comprehensive toxicological data may be limited, the presence of the nitro group suggests potential for reactivity and toxicity. Safety Data Sheets (SDS) consistently advise that it may be harmful if swallowed and can cause skin and serious eye irritation[1][2].

Key Hazard Considerations:

  • Toxicity: May be harmful if ingested[1][3].

  • Irritation: Can cause skin and serious eye irritation[2]. May also cause respiratory irritation.

  • Reactivity: Incompatible with strong oxidizing agents[1].

  • Environmental: The ecological effects have not been thoroughly investigated, but it is prudent to prevent its release into the environment[4].

Given these properties, this compound must be treated as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash[5][6].

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of overarching principles designed to protect laboratory personnel, the public, and the environment. These principles are rooted in regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][7][8].

  • Waste Minimization: Whenever possible, aim to minimize the generation of chemical waste. This can be achieved through careful experimental planning and purchasing only the necessary quantities of reagents.

  • Proper Identification and Labeling: All chemical waste must be accurately identified and labeled. This is a critical safety measure and a legal requirement[5][9].

  • Segregation of Incompatible Wastes: Never mix incompatible chemicals in the same waste container. This can lead to violent reactions, fires, or the generation of toxic gases[9][10].

  • Use of Appropriate Containers: Waste must be stored in containers that are compatible with the chemical and are in good condition[6].

  • Designated Storage Areas: Hazardous waste should be accumulated in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory[9][10].

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final pickup by a licensed waste disposal contractor.

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step in safe chemical waste management. The decision-making process for segregating this compound waste is illustrated in the workflow diagram below.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection Waste 4-Nitro-D-phenylalanine hydrochloride Waste (solid or in solution) IsSolid Is the waste solid? Waste->IsSolid IsAqueous Is the waste in an aqueous solution? IsSolid->IsAqueous No SolidWaste Solid Chemical Waste Container (Non-reactive, Non-oxidizing) IsSolid->SolidWaste Yes IsOrganic Is the waste in an organic solvent? IsAqueous->IsOrganic No AqueousWaste Aqueous Waste Container (Nitro Compounds) IsAqueous->AqueousWaste Yes OrganicWaste Halogenated or Non-Halogenated Organic Solvent Waste Container IsOrganic->OrganicWaste Yes Incompatible Check for Incompatibilities (e.g., strong oxidizers) SolidWaste->Incompatible AqueousWaste->Incompatible OrganicWaste->Incompatible

Caption: Decision workflow for segregating this compound waste.

  • Solid Waste:

    • Collect pure this compound, or mixtures with other non-reactive solids, in a designated "Solid Chemical Waste" container.

    • Ensure the container is clearly labeled and made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).

    • Do not mix with strong oxidizing agents[1].

  • Aqueous Solutions:

    • Collect aqueous solutions containing this compound in a designated "Aqueous Waste" container.

    • The container should be a screw-cap bottle, preferably plastic to minimize the risk of breakage[5].

    • It is best practice to have a dedicated aqueous waste container for nitro compounds to avoid accidental mixing with incompatible materials.

  • Organic Solvent Solutions:

    • If dissolved in an organic solvent, collect it in the appropriate "Organic Solvent Waste" container.

    • Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

    • Again, ensure the container is properly labeled with all components.

Step 2: Container Management

Proper container management is essential to prevent spills, leaks, and exposure.

  • Container Selection: Use containers that are in good condition and have a secure, tight-fitting lid. Plastic containers are often preferred over glass for waste collection to reduce the risk of breakage[5].

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[5][6]. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The concentration or percentage of each component in a mixture.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste[6]. This minimizes the release of vapors and prevents spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[10].

  • Location: The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel[9][10].

  • Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks or spills[9].

  • Segregation within the SAA: Even within the SAA, ensure that incompatible waste streams are physically separated.

Step 4: Arranging for Disposal

Once a waste container is full, or has been in the SAA for the maximum allowable time (typically up to one year, though institutional policies may vary), it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[5][10].

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This usually involves submitting an online form or a paper request.

  • Do Not Accumulate Excessive Waste: It is unsafe and a regulatory violation to accumulate large quantities of hazardous waste in the laboratory[10].

Quantitative Data Summary

ParameterGuidelineRationale
Maximum Volume in SAA 55 gallons of hazardous wastePrevents the accumulation of large quantities of hazardous materials in a laboratory setting[10].
Maximum Time in SAA Up to 1 year (or until full)Ensures timely removal of waste and prevents the degradation of containers or their contents[10].
Container Headspace Leave at least 10% headspaceAllows for expansion of the contents due to temperature changes and prevents spills when opening or moving the container[7].

Emergency Procedures for Spills

In the event of a spill of this compound, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. For small spills of the solid material, you may be able to clean it up yourself.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills or if there is a risk of airborne dust, a respirator may be necessary[1][11].

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it in a labeled hazardous waste container[1][11]. Avoid creating dust.

    • Solution Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • AAPPTec. Safety Data Sheet: 4-Nitro-D-phenylalanine. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Environmental Health and Safety, Columbia University. How to Dispose of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ChemExper. 4-Nitro-Dl-Phenylalanine - Free SDS search. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Chemius. nitro razredčilo. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Occupational Safety and Health Administration. NITROBENZENE. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

Definitive Safety Protocol: Handling 4-Nitro-D-phenylalanine hydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals handling 4-Nitro-D-phenylalanine hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep, causal understanding of the necessary precautions. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Immediate Safety Profile: Understanding the Hazard

This compound is an aromatic nitro compound. While specific toxicological data is not extensively documented, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS) for closely related compounds.[1][2] The primary risks are associated with irritation and potential harm upon ingestion.

  • Hazard Statements:

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation, particularly as a dust.[2]

    • Harmful if swallowed.[1]

The core directive for handling this compound is the prevention of exposure through three main routes: inhalation of dust, direct skin and eye contact, and ingestion.[3] All subsequent protocols are built upon this foundational principle.

Core Principles of Protection: Engineering and Personal Controls

A robust safety plan relies on a hierarchy of controls. Before any personal protective equipment (PPE) is selected, engineering controls and administrative practices must be in place.

  • Engineering Controls: The primary engineering control for this compound is a certified chemical fume hood.[4] All manipulations of the solid compound, including weighing and transferring, must occur within a fume hood to contain airborne dust particles.[4][5]

  • Administrative Controls: Designate a specific area for handling this chemical to prevent cross-contamination.[4] Ensure all personnel are trained on these specific procedures and are aware of the chemical's hazards.[6][7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is task-dependent. Below is a summary of the minimum required equipment.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Safety GogglesChemical splash goggles are mandatory at all times to prevent contact with airborne particles or splashes.[4] Must comply with ANSI Z87 standards or regional equivalents like EN166.[1][5]
Face ShieldRequired over safety goggles during procedures with a high risk of splashing, such as transferring solutions or during vigorous mixing.[4][8]
Hand Protection Nitrile GlovesOffers good resistance to a range of chemicals. Double-gloving is recommended as a best practice to minimize the risk of exposure from a potential tear or pinhole in the outer glove.[4]
Body Protection Laboratory CoatA standard lab coat should be worn and kept fully fastened to protect skin and personal clothing.[9]
Chemical-Resistant ApronRecommended to be worn over the lab coat during bulk handling or when there is a significant splash risk.[4]
Respiratory Protection Chemical Fume HoodNot technically PPE, but this engineering control is the primary method of respiratory protection and is mandatory for handling the solid powder.[4]
NIOSH-Approved RespiratorNecessary if engineering controls are insufficient or during a large-scale spill cleanup. A particulate filter (e.g., N95) is appropriate for dust.[1][10]
Operational Plan: Step-by-Step Handling Guide

Adherence to a strict, logical workflow minimizes risk and ensures reproducible results.

4.1. Preparation and Weighing

  • Fume Hood Preparation: Verify that the chemical fume hood is operational and has a current certification. Ensure the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) inside the fume hood before handling the compound. This minimizes the time the container is open.

  • Don PPE: Put on all required PPE as detailed in the table above, including double gloves.

  • Weighing: Within the fume hood, carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust.

  • Secure Container: Immediately after weighing, securely close the primary container.

4.2. Dissolution and Use

  • Solvent Addition: Add the solvent to the vessel containing the weighed solid. Do this slowly to avoid splashing.

  • Mixing: If mixing is required, ensure the vessel is securely capped or covered.

  • Reaction Monitoring: Keep the fume hood sash at the lowest possible height while monitoring the experiment.[4]

4.3. Post-Experiment Decontamination

  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. First, remove the outer gloves. Then, remove the apron, lab coat, and face shield/goggles. Finally, remove the inner gloves.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after all work is complete.[2]

Emergency Response: First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1]

Disposal Plan

Proper waste segregation is critical to ensure safety and regulatory compliance.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container.[4] Do not pour any amount down the drain.[5]

  • Disposal: All waste must be disposed of through a licensed disposal company, following all local, regional, and national regulations.[1][5]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Engineering Controls start Start: Plan Experiment with 4-Nitro-D-phenylalanine HCl check_solid Handling Solid Powder? start->check_solid fume_hood MANDATORY: Work in Chemical Fume Hood check_solid->fume_hood Yes base_ppe Base PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves check_solid->base_ppe No (Solution only) fume_hood->base_ppe check_splash High Splash Potential? (e.g., bulk transfer, mixing) base_ppe->check_splash add_face_shield Add Face Shield & Chemical Apron check_splash->add_face_shield Yes proceed Proceed with Experiment check_splash->proceed No add_face_shield->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • 4-NITRO-L-PHENYLALANINE MONOHYDRATE CAS NO 207591-86-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Chemical Safety Guide, 5th Ed. ORS.
  • nitro razredčilo. Chemius.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Chemical Safety Guidelines. Texas A&M University-San Antonio.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.